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  • Product: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine
  • CAS: 22896-71-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemistry and Therapeutic Potential of the 3-Methyl-1-phenyl-1H-pyrazol-5-amine Scaffold

Introduction: The Prominence of the Pyrazole Nucleus in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Nucleus in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have allowed for its incorporation into a multitude of compounds demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects[1][2]. This guide delves into the specific and highly significant scaffold of 3-methyl-1-phenyl-1H-pyrazol-5-amine.

While direct literature on the N-phenylated derivative, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, is sparse, a comprehensive understanding can be built from its foundational and well-characterized parent compound. This guide will therefore provide an in-depth exploration of 3-methyl-1-phenyl-1H-pyrazol-5-amine, covering its synthesis, characterization, and chemical properties. Critically, we will examine its tautomeric relationship with the neuroprotective drug Edaravone and explore the therapeutic implications of this scaffold. Finally, we will propose a scientifically grounded synthetic pathway to the target N,1-diphenyl derivative, providing a roadmap for future research and development in this promising chemical space.

Part 1: The Foundational Scaffold: 3-Methyl-1-phenyl-1H-pyrazol-5-amine

A thorough understanding of the parent amine is paramount before considering its derivatives. This compound, also known by synonyms such as 1-Phenyl-3-methyl-5-aminopyrazole, serves as a critical building block for more complex molecules.

Chemical Identity and Physicochemical Properties

The structural integrity and physical characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The core scaffold possesses a well-defined set of properties.

  • IUPAC Name: 3-methyl-1-phenyl-1H-pyrazol-5-amine[3]

  • CAS Registry Number: 1131-18-6[3]

  • Molecular Formula: C₁₀H₁₁N₃[3][4]

  • Molecular Weight: 173.21 g/mol [4]

The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 173.2144 g/mol [3]
XLogP3 1.9
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 43.8 Ų[4]

One of the most critical aspects of this molecule is its existence in tautomeric equilibrium with its keto form, 3-methyl-1-phenyl-2-pyrazolin-5-one, which is known as the drug Edaravone. This equilibrium is highly dependent on the solvent and pH, influencing the molecule's reactivity and biological interactions.

Synthesis and Purification

The most common and efficient synthesis of the pyrazole core involves a classic condensation reaction. This method is reliable and scalable, making it suitable for both laboratory and industrial production. The primary route is the reaction of phenylhydrazine with ethyl acetoacetate.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the initial condensation and subsequent intramolecular cyclization.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone). The aminopyrazole tautomer can be favored under specific conditions, but the pyrazolone is often the isolated product of this direct synthesis.

The self-validating nature of this protocol lies in the distinct physical properties of the product. A sharp melting point and characteristic spectroscopic data (NMR, IR) confirm the successful synthesis and purity of the compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenylhydrazine P1 Condensation & Cyclization R1->P1 R2 Ethyl Acetoacetate R2->P1 Glacial Acetic Acid, Reflux Product 3-Methyl-1-phenyl-1H-pyrazol-5-amine / Tautomer P1->Product

Caption: Synthetic workflow for 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group (a singlet around 2.2 ppm), a singlet for the pyrazole ring proton (around 5.5 ppm), and multiplets for the phenyl group protons (in the 7.2-7.8 ppm range). The amine protons would appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display characteristic peaks for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Expect to see N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups, and C=N/C=C stretching vibrations in the 1500-1600 cm⁻¹ region[3].

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 173)[5].

High-Performance Liquid Chromatography (HPLC) is an essential tool for verifying the purity of the synthesized compound.

  • Column and Mobile Phase: Utilize a reverse-phase C18 column. A suitable mobile phase could consist of a gradient mixture of acetonitrile and water, with a small amount of an acid like formic acid (for MS compatibility) or phosphoric acid[6].

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a wavelength where the phenyl-pyrazole chromophore absorbs strongly (e.g., 254 nm).

  • Data Analysis: A pure sample should yield a single, sharp peak. The retention time is characteristic of the compound under the specific HPLC conditions.

Part 2: The Target Molecule: 3-Methyl-N,1-diphenyl-1H-pyrazol-5-amine

With a solid foundation in the parent amine, we can now turn our attention to the N-phenylated target molecule. This derivatization involves forming a new carbon-nitrogen bond at the 5-amino position.

Proposed Synthesis: The Path to N-Arylation

While specific literature for this reaction is unavailable, a robust and widely used method for N-arylation of heterocyclic amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv.), an aryl halide such as iodobenzene or bromobenzene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base, typically sodium tert-butoxide (NaO tBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.). The choice of base is critical; it must be strong enough to deprotonate the amine but not cause unwanted side reactions.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.

  • Purification: Upon completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and washed with water or brine. The organic layer is dried and concentrated. The crude product would then be purified using column chromatography on silica gel to isolate the desired 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine.

N_Arylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Methyl-1-phenyl- 1H-pyrazol-5-amine P1 Buchwald-Hartwig Cross-Coupling R1->P1 R2 Aryl Halide (e.g., Iodobenzene) R2->P1 Pd Catalyst, Ligand, Base, Heat Product 3-Methyl-N,1-diphenyl- 1H-pyrazol-5-amine P1->Product

Caption: Proposed synthetic route via Buchwald-Hartwig amination.

Predicted Properties and Structural Considerations

The addition of a second phenyl group is expected to significantly alter the molecule's properties:

  • Spectroscopy: The most notable change would be the disappearance of the N-H protons in the ¹H NMR spectrum and the N-H stretching band in the IR spectrum. New signals corresponding to the second phenyl group would appear in both ¹H and ¹³C NMR.

  • Physicochemical Properties: The molecular weight would increase, and the molecule would become more lipophilic (higher XLogP). This would likely decrease its solubility in polar solvents like water and increase its solubility in organic solvents. The melting point would also be expected to change significantly.

Part 3: Relevance in Drug Discovery and Medicinal Chemistry

The therapeutic importance of this scaffold is best exemplified by its tautomer, Edaravone.

The Edaravone Story: A Case Study in Neuroprotection

Edaravone (marketed as Radicava) is a medication approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[7][8][9]. ALS is a devastating and fatal neurodegenerative disease characterized by the progressive loss of motor neurons[8]. Oxidative stress is believed to be a key component in the pathophysiology of ALS, leading to neuronal cell death[7][10].

Mechanism of Action: Combating Oxidative Stress

The therapeutic effect of Edaravone is attributed to its potent antioxidant and free radical scavenging properties[10][11]. Free radicals are highly reactive molecules that can damage essential cellular components like lipids, proteins, and DNA. Edaravone works by neutralizing these harmful species, thereby reducing oxidative stress and protecting neurons from damage[9][11]. Its mechanism involves inhibiting lipid peroxidation and reducing reactive oxygen species, which helps to preserve the integrity of cell membranes and mitigate neuronal death[11].

Oxidative_Stress_Pathway cluster_pathology Pathological Process cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) (Free Radicals) OS Oxidative Stress ROS->OS Damage Cellular Damage (Lipids, DNA, Proteins) OS->Damage Death Neuronal Cell Death Damage->Death Edaravone Edaravone Edaravone->ROS Scavenges/ Neutralizes

Caption: Edaravone's mechanism in reducing oxidative stress.

The Broader Significance of the Pyrazole Scaffold

Beyond neuroprotection, the pyrazole nucleus is a privileged scaffold in drug design. Its derivatives have been successfully developed as:

  • Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole ring.

  • Anticancer agents: Pyrazole derivatives have shown promise by inhibiting various kinases involved in cancer progression[2].

  • Antimicrobial agents: The scaffold is present in numerous compounds with antibacterial and antifungal activity[1].

The versatility and established biological activity of pyrazoles ensure that they will remain a focus of research for scientists and drug development professionals for the foreseeable future.

Conclusion

The 3-methyl-1-phenyl-1H-pyrazol-5-amine core is a molecule of significant chemical and therapeutic importance. Its straightforward synthesis and rich reactivity make it an ideal starting point for the development of novel compounds. Its direct link to the neuroprotective drug Edaravone highlights the profound potential held within this scaffold to combat complex diseases like ALS. By leveraging established synthetic methodologies such as the Buchwald-Hartwig amination, researchers can readily access derivatives like 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, opening new avenues for exploring structure-activity relationships and developing the next generation of pyrazole-based therapeutics. This guide provides a comprehensive foundation for any scientist looking to innovate within this exciting and impactful area of medicinal chemistry.

References

  • Watanabe, K., Tanaka, M., & Yuki, S. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Patsnap. [Link]

  • Australian Prescriber. (2025, October 14). Edaravone for amyotrophic lateral sclerosis. Therapeutic Guidelines. [Link]

  • MND Australia. Radicava/Edaravone. [Link]

  • Wikipedia. Edaravone. [Link]

  • NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2018). Synthesis and antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole Derivatives. ResearchGate. [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • SIELC Technologies. (2018, February 16). 3-Methyl-1-phenyl-1H-pyrazol-5-amine. SIELC Technologies. [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • PharmaCompass. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • US EPA. (2023, November 1). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details. SRS | US EPA. [Link]

  • NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • NIST. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • PubChemLite. 3-methyl-1,4-diphenyl-1h-pyrazol-5-amine. PubChemLite. [Link]

  • PubChemLite. 3-methyl-5-phenyl-1h-pyrazol-4-amine. PubChemLite. [Link]

  • Semantic Scholar. Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Semantic Scholar. [Link]

  • Bohrium. (2022, October 24). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Bohrium. [Link]

  • Al-Warhi, T. I., Al-qasoumi, S. I., & Al-Salahi, R. A. (2024, June 25). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... ResearchGate. [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • ResearchGate. (2025, August 9). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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Sources

Exploratory

A Technical Guide to the Pharmacological Potential of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine Derivatives

Abstract: The pyrazole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as bo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for designing novel therapeutic agents.[1] This guide focuses on the pharmacological landscape of derivatives from a specific, yet broadly applicable core: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine . We will explore the synthetic pathways to access this scaffold, delve into its significant potential in oncology, inflammation, and infectious diseases, and provide validated experimental protocols for its evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic promise of novel pyrazole derivatives.

The Pyrazole Scaffold: A Foundation for Drug Discovery

Heterocyclic compounds are fundamental to the development of new medicines, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly versatile and successful motif.[2][3] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of pharmacokinetic and pharmacodynamic properties. Marketed drugs such as Celecoxib (anti-inflammatory), Rimonabant (anorectic), and Sildenafil (vasodilator) underscore the therapeutic value of the pyrazole core.[1][4]

The 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine scaffold offers a unique combination of features:

  • The 1-phenyl group: Provides a key point for hydrophobic interactions within biological targets.

  • The 3-methyl group: Influences electronic properties and can be a crucial element for specific receptor binding.

  • The 5-amino group: Serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the creation of large chemical libraries for screening and optimization.

Synthetic Strategies and Methodologies

The most direct and classical approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9] This method is highly reliable for generating the foundational 3-methyl-1-phenyl-1H-pyrazol-5-ol structure, which is a key precursor to the target amine.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the formation of the pyrazolone ring, followed by functionalization to introduce the amine and subsequent derivatization.

G A Ethyl Acetoacetate (1,3-Dicarbonyl) C 3-methyl-1-phenyl-1H-pyrazol-5-ol (Pyrazolone Precursor) A->C Knorr Synthesis B Phenylhydrazine B->C D Functional Group Interconversion (e.g., Halogenation) C->D Step 1 E Nucleophilic Substitution (e.g., with Ammonia/Amine) D->E Step 2 F 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (Core Structure) E->F G Derivatization Reaction (e.g., Acylation, Alkylation) F->G Step 3 H Target Derivative Library G->H

Caption: General workflow for the synthesis of target pyrazole derivatives.

Detailed Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

This protocol outlines the foundational Knorr synthesis to create the pyrazolone precursor.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Beakers, filtration apparatus

Procedure:

  • Combine equimolar amounts of ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a round bottom flask.

  • Add glacial acetic acid to serve as both a solvent and a catalyst. The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine.

  • Fit the flask with a reflux condenser and heat the mixture gently at 100-110 °C for approximately 2 hours.[10] The elevated temperature drives the condensation and subsequent cyclization/dehydration reactions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5-ol product.

  • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Self-Validation Note: The characteristic melting point of the purified product and confirmatory spectroscopic data serve to validate the successful synthesis of the intermediate. Subsequent steps toward the 5-amino derivative would typically involve conversion of the 5-hydroxyl group to a better leaving group (e.g., a chloride via POCl₃) followed by nucleophilic substitution with an appropriate amine.

Pharmacological Potential: A Multi-Target Landscape

Derivatives of the pyrazole scaffold have demonstrated a remarkable breadth of biological activities.[3][11] By modifying the substituents on the 5-amino group and the 1-phenyl ring of the core structure, researchers can target a variety of enzymes and receptors implicated in major human diseases.

Anticancer Activity

Pyrazole derivatives are extensively explored as potent and selective anticancer agents, acting through multiple mechanisms of action.[5][12]

Mechanistic Insights: A primary mechanism for the anticancer effect of many pyrazole compounds is the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[5] Key targets include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks signaling pathways that lead to angiogenesis, effectively starving tumors of their blood supply.[5]

  • CDKs (Cyclin-Dependent Kinases): Targeting CDKs, such as CDK2, disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[5]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell survival and proliferation, and its inhibition is a validated anticancer strategy.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Angiogenesis & Proliferation mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives

Compound Type Target Cell Line IC₅₀ (µM) Reference
Pyrazolone-pyrazole derivative MCF-7 (Breast) 16.50 [5]
Pyrazole carbaldehyde derivative MCF-7 (Breast) 0.25 [5]
Indole-pyrazole hybrid HCT116 (Colon) < 23.7 [5]
Aryldiazo pyrazole derivative HCT-116 (Colon) 4.2 [13]

| Aryldiazo pyrazole derivative | HepG2 (Liver) | 4.4 |[13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test pyrazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and many, like Celecoxib, are based on a pyrazole structure.[4] These compounds primarily act by inhibiting cyclooxygenase (COX) enzymes.

Mechanistic Insights: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[14] Pyrazole derivatives can be designed to achieve high selectivity for the COX-2 isoenzyme.[4]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostatic function) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Pyrazole Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Quantitative Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives

Compound Type Assay Result Reference
Carboxyphenylhydrazone derivative Cotton granuloma test 1.13 (relative activity to celecoxib) [14]
Adamantyl-diaryl pyrazole COX-2 Inhibition IC₅₀ = 2.52 µM [15]
Benzofuran pyrazole derivative Pain Inhibition 60% [15]

| Pyrazole derivative 2d | Lipid Peroxidation | >90% inhibition |[16] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200g)

  • Test compounds and standard drug (e.g., Diclofenac sodium)

  • 1% Carrageenan solution in saline

  • Pletysmometer or digital caliper

  • Oral gavage needles

Procedure:

  • Fast the animals overnight but allow free access to water.

  • Divide animals into groups (e.g., control, standard, test compound groups).

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle only.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or caliper.

  • The increase in paw volume is calculated as the edema volume.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group).

Antimicrobial Activity

With the rise of drug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise as both antibacterial and antifungal agents.[7][17][18]

Mechanistic Insights: The mechanisms of antimicrobial action are diverse. Some pyrazole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase , which is required for DNA replication and repair.[18] Others may disrupt cell membrane integrity or inhibit key metabolic pathways necessary for pathogen survival.[11] The broad spectrum of activity observed for some derivatives suggests they may have multiple or novel mechanisms of action.[7]

Quantitative Data Summary: Antimicrobial Activity of Pyrazole Derivatives

Compound Type Organism MIC (µg/mL) Reference
Pyrazole-thiazole hybrid (3) Escherichia coli 0.25 [4]
Pyrazole-thiazole hybrid (4) Streptococcus epidermidis 0.25 [4]
Pyrazole-thiazole hybrid (2) Aspergillus niger 1.0 [4]
Tethered thiazolo-pyrazole (17) MRSA 4.0 [18]
Pyrazole-benzofuran hybrid (20) K. pneumoniae 3.91 [18]

| Pyrazole carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 |[7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in broth.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

  • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.

  • Optionally, the optical density can be read with a microplate reader to quantify growth inhibition.

Structure-Activity Relationships (SAR) and Future Directions

Systematic analysis of synthesized derivatives reveals crucial structure-activity relationships (SAR). Studies have shown that the nature and position of substituents on the phenyl rings can significantly influence potency and selectivity.[5][12] For instance, electron-withdrawing or electron-donating groups can alter the electronic distribution of the pyrazole core, affecting its binding affinity to target proteins. The bulk and hydrophobicity of the substituent attached to the 5-amino group can dictate access to specific binding pockets.

Future Directions:

  • Combinatorial Synthesis: Synthesize a focused library of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine derivatives with diverse functionalities at the 5-amino position.

  • High-Throughput Screening: Screen the library against a panel of cancer cell lines, inflammatory enzymes (COX-1/COX-2), and a broad spectrum of pathogenic microbes.

  • In Silico Modeling: Employ molecular docking and dynamics simulations to predict binding modes and guide the rational design of next-generation derivatives with enhanced potency and selectivity.[19]

  • Mechanism of Action Studies: For lead compounds, conduct in-depth biochemical and cellular assays to fully elucidate their mechanism of action.

Conclusion

The 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of the core, combined with the proven potential of pyrazole derivatives to potently modulate key biological targets in cancer, inflammation, and infectious disease, provides a strong rationale for its further exploration. The methodologies and insights presented in this guide offer a foundational framework for researchers to design, synthesize, and evaluate new chemical entities based on this versatile and powerful heterocyclic system.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014-05-14). Taylor & Francis. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023-06-06). IJNRD. Retrieved from [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). NIH. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022-01-20). NIH. Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). IOSR Journals. Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023-01-17). PMC. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). J. Res. Pharm. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-06). ResearchGate. Retrieved from [Link]

  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021-06-10). YouTube. Retrieved from [Link]

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (11). (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024-06-25). PMC. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1,N-Diphenyl-3-methyl-5-aminopyrazole and Its Congeners

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Significance of the 5-Aminopyrazole Scaffold The 5-aminopyrazole framework is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for developing a vast array of functional molecules. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including use as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[1][2] A notable example is Edaravone, a potent free radical scavenger used clinically to treat acute ischemic stroke and amyotrophic lateral sclerosis (ALS), which features a related 1-phenyl-3-methyl-pyrazolone core.[3][4]

This guide provides an in-depth exploration of the synthesis of a specific, highly functionalized derivative: 3-methyl-1-phenyl-5-(phenylamino)pyrazole , which we will refer to by its common descriptor, 1,N-diphenyl-3-methyl-5-aminopyrazole. We will dissect the foundational synthetic strategies, explain the underlying reaction mechanisms, and provide field-proven experimental protocols. The focus is not merely on procedural steps but on the chemical rationale that underpins a successful and reproducible synthesis.

Part 1: Foundational Synthetic Strategy: The Cyclocondensation Pathway

The most robust and widely adopted method for constructing the 5-aminopyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, most commonly a β-ketonitrile.[5][6] This approach offers high regioselectivity and proceeds through a well-understood mechanism, making it a reliable choice for laboratory and industrial-scale synthesis.

The Core Reaction Mechanism

The synthesis of the 5-aminopyrazole core from a β-ketonitrile and a monosubstituted hydrazine, such as phenylhydrazine, is a two-stage process:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic terminal nitrogen of phenylhydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile (e.g., acetoacetonitrile). This step forms a stable hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.[2]

This sequence ensures high regioselectivity, consistently placing the substituted nitrogen of the hydrazine at the 1-position of the pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 Phenylhydrazine I1 Step 1: Nucleophilic Attack (Hydrazone Formation) R1->I1 R2 β-Ketonitrile (Acetoacetonitrile) R2->I1 I2 Step 2: Intramolecular Cyclization (Attack on Nitrile) I1->I2 Intermediate P1 5-Amino-1-phenyl-3-methylpyrazole I2->P1 Tautomerization

Caption: The cyclocondensation pathway for 5-aminopyrazole synthesis.

Part 2: Crafting the Target Molecule: Two Strategic Approaches

Synthesizing the target molecule, 3-methyl-1-phenyl-5-(phenylamino)pyrazole, can be achieved via two primary strategic workflows. The choice between them depends on the availability of starting materials and the desired modularity for creating a library of analogs.

G A_R1 Phenylhydrazine A_P Target Molecule: 3-Methyl-1-phenyl-5-(phenylamino)pyrazole A_R1->A_P One-Step Cyclocondensation label_A Strategy A: Direct Synthesis A_R2 N-Phenyl-3-oxobutanenitrile (Advanced Precursor) A_R2->A_P B_R1 Phenylhydrazine B_I Intermediate: 5-Amino-3-methyl-1-phenylpyrazole B_R1->B_I Step 1: Cyclocondensation label_B Strategy B: Modular Synthesis B_R2 Acetoacetonitrile (Simple Precursor) B_R2->B_I B_P Target Molecule: 3-Methyl-1-phenyl-5-(phenylamino)pyrazole B_I->B_P Step 2: N-Arylation B_R3 Aryl Halide (e.g., Ph-I) + Pd Catalyst/Ligand B_R3->B_P

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (Edaravone) in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, a potent free-radical scavenger commonly known as Edaravone.[1] Intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, a potent free-radical scavenger commonly known as Edaravone.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with theoretical principles to offer a robust understanding of Edaravone's behavior in various organic solvent systems. The insights and methodologies presented herein are grounded in established scientific principles and validated experimental techniques to ensure reliability and reproducibility.

Section 1: Introduction to Edaravone and the Significance of its Solubility Profile

Edaravone (CAS No. 89-25-8) is a neuroprotective agent utilized in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[4][5] A thorough understanding of Edaravone's solubility in a diverse range of organic solvents is paramount for various stages of pharmaceutical development, including:

  • Formulation Development: Designing stable and effective dosage forms, such as oral suspensions or intravenous solutions, necessitates the selection of appropriate solvent systems.[2][4]

  • Crystallization and Purification: Controlling the crystallization process to obtain desired polymorphs with optimal physicochemical properties is dependent on solubility data in different solvents.[1]

  • Analytical Method Development: The preparation of standards and samples for analytical techniques like High-Performance Liquid Chromatography (HPLC) requires solvents that can fully dissolve the analyte.[2][6][7]

  • Preclinical and Toxicological Studies: Accurate dosing in in-vitro and in-vivo studies relies on understanding the compound's solubility in delivery vehicles.

This guide will delve into the theoretical framework governing solubility, present experimentally determined solubility data, and provide detailed protocols for reproducible solubility assessment.

Section 2: Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[8] Several theoretical models can be employed to predict and rationalize the solubility of a compound like Edaravone.

Solvent Polarity and Cohesive Energy Density

The polarity of a solvent plays a crucial role in its ability to dissolve a given solute.[8] Polar solvents are effective at dissolving polar and ionic solutes, while non-polar solvents are better suited for non-polar solutes.[8] The cohesive energy density, which is the energy required to separate the molecules of a solvent, is another important factor.[9]

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[10][11] This model deconstructs the total cohesive energy into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Resulting from the attraction between hydrogen atoms and electronegative atoms.

Each molecule is assigned these three parameters. The principle posits that substances with similar HSP values are likely to be soluble in one another.[10][11] This approach has been widely used in industries like paints and coatings and is increasingly applied in pharmaceutical sciences for solvent selection and predicting polymer-drug compatibility.[10][12]

Section 3: Experimental Solubility Data of Edaravone

The solubility of Edaravone has been experimentally determined in a variety of neat organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of Edaravone at 298.15 K (25 °C), compiled from peer-reviewed literature.

SolventMole Fraction (x) at 298.15 K
1,2-Dichloroethane0.04168
Ethyl lactate0.03918
2-Butanone0.03722
3-Methyl-1-butanol0.02609
4-Methyl-2-pentanone0.02432
Methyl acetate0.02372
Propyl acetate0.02279
Dimethyl carbonate0.02011
Butyl acetate0.01953
Isopropyl acetate0.01621
Isobutyl acetate0.01419
Hexane0.0005202
Methanol-
Ethanol-
n-Propanol-
Isopropanol-
n-Butanol-
Acetone-
Acetonitrile-
Dichloromethane-
Ethyl acetate-
1,4-Dioxane-
Water0.154 x 10⁻³ (approx.)

Note: The solubility data for several solvents were reported in a graphical format in the source literature, preventing the extraction of precise numerical values for this table. However, the general trend indicates that Edaravone exhibits higher solubility in polar aprotic and protic solvents compared to non-polar solvents like hexane.[1][9]

The solubility of Edaravone generally increases with a rise in temperature in the tested solvents.[1][9] This positive temperature dependence suggests that the dissolution process is endothermic.

Section 4: Experimental Protocols for Solubility Determination

To ensure the generation of high-quality and reliable solubility data, standardized and well-documented experimental protocols are essential. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility, coupled with analytical quantification using HPLC. These protocols are designed to be self-validating by incorporating rigorous quality control measures.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[13][14]

Objective: To determine the thermodynamic equilibrium solubility of Edaravone in a given solvent at a specified temperature.

Materials:

  • 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (Edaravone), pure solid

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or flasks with airtight closures

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

Shake_Flask_Method A 1. Addition of Excess Solid Add an excess amount of Edaravone to a known volume of the solvent in a vial. B 2. Equilibration Place the vial in a temperature-controlled shaker and agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium. A->B C 3. Phase Separation Allow the suspension to settle. Filter an aliquot of the supernatant through a syringe filter to remove undissolved solids. B->C D 4. Dilution Accurately dilute the clear filtrate with a suitable solvent to a concentration within the analytical method's linear range. C->D E 5. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of dissolved Edaravone. D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of Edaravone and add it to a vial containing a known volume or weight of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[15]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[15] Allow the mixture to equilibrate for a predetermined period, typically 24 to 72 hours, to ensure that the solution is saturated.[15] The time required to reach equilibrium should be established through preliminary experiments where concentration is measured at different time points until a plateau is reached.[15]

  • Sampling and Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[16] This step is critical to remove all undissolved particles that could lead to an overestimation of solubility.[16]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Edaravone in the diluted sample using a validated analytical technique, such as HPLC-UV.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for quantifying the concentration of Edaravone in solution.[2][6][7]

Objective: To accurately measure the concentration of Edaravone in the prepared samples.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1100 or equivalent with a UV-Vis detector.[4]

  • Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or similar.[2]

  • Mobile Phase: A gradient of methanol and water is often effective.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 243 nm.[17]

  • Injection Volume: 10 µL.

Workflow Diagram:

HPLC_Quantification cluster_0 Calibration cluster_1 Sample Analysis A 1. Prepare Stock Solution Accurately weigh and dissolve a known amount of Edaravone standard in a suitable solvent. B 2. Create Calibration Standards Perform serial dilutions of the stock solution to prepare a series of standards of known concentrations. A->B C 3. Analyze Standards Inject each standard into the HPLC system and record the peak area. B->C D 4. Construct Calibration Curve Plot peak area versus concentration and perform a linear regression to obtain the calibration equation. C->D E 5. Inject Sample Inject the diluted sample from the solubility experiment into the HPLC system. F 6. Record Peak Area Record the peak area of the Edaravone peak in the sample chromatogram. E->F G 7. Calculate Concentration Use the calibration curve equation to calculate the concentration of Edaravone in the diluted sample. F->G H 8. Determine Solubility Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This is the solubility. G->H

Caption: Workflow for HPLC Quantification of Edaravone.

Detailed Protocol:

  • Calibration Curve Preparation:

    • Prepare a stock solution of Edaravone of a known concentration in a suitable solvent.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards covering the expected concentration range of the diluted samples.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).[17]

  • Sample Analysis:

    • Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

    • Record the peak area for the Edaravone peak.

  • Calculation:

    • Using the equation from the linear regression of the calibration curve, calculate the concentration of Edaravone in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of Edaravone in the original organic solvent.

Section 5: Good Laboratory Practices (GLP) for Ensuring Data Integrity

Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the quality, reliability, and integrity of the generated solubility data.[18][19] Key GLP principles to be implemented include:

  • Standard Operating Procedures (SOPs): All experimental procedures, including the shake-flask method and HPLC analysis, should be detailed in written SOPs that are readily accessible to all personnel.[18]

  • Data Recording and Traceability: All raw data, including weights, volumes, instrument readings, and calculations, should be recorded accurately, promptly, and legibly.[18] All entries should be dated and signed.

  • Equipment Calibration and Maintenance: All equipment used, such as analytical balances, pipettes, and the HPLC system, must be regularly calibrated and maintained according to a predefined schedule.[18] Records of these activities must be kept.

  • Reagent and Standard Management: All reagents and standards should be properly labeled with identity, concentration, preparation date, and expiration date.

Section 6: Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (Edaravone) in organic solvents. By integrating theoretical principles with experimental data and detailed, robust protocols, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry. The presented methodologies, when conducted under the principles of Good Laboratory Practice, will enable the generation of accurate and reproducible solubility data, which is fundamental to the successful development of new drug formulations and analytical methods for this important therapeutic agent.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
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  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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  • Li, Z., et al. (2024). Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures.
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  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
  • Amar Raval. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences.
  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

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  • Schoff, C. K. (2006). Hansen Solubility Parameters (HSP): 1—Introduction.
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  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Wang, J., et al. (2020). Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents.
  • Patel, K., et al. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE.
  • Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]

  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Jouyban, A., et al. (2023). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI.
  • Chinese Journal of New Drugs. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

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  • Ferreira, O., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria.
  • ResearchGate. (n.d.). Mole fraction solubility of edaravone in mixtures of water and GLE.... Retrieved from [Link]

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  • World Health Organization. (2009). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]

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Foundational

A Technical Guide to the In Vitro Biological Profiling of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Abstract The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide outlines a comprehensive in vitro strategy for the initial biological characterization of a specific pyrazole derivative, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine. We present a tiered, hypothesis-driven approach, beginning with foundational cytotoxicity assessments and progressing to targeted screening for anti-inflammatory and antiproliferative activities. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints. Furthermore, this document provides a framework for subsequent mechanism of action (MoA) studies, focusing on key inflammatory and oncogenic signaling pathways, such as NF-κB and MAPK, which are frequently modulated by pyrazole-based compounds.[4][5] The objective is to furnish researchers and drug development professionals with a robust, logical, and technically sound workflow for elucidating the therapeutic potential of this novel chemical entity.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities.[1][3] The structural versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and biological properties. Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Crizotinib (an anti-cancer kinase inhibitor) underscore the therapeutic relevance of this scaffold.[2][6]

The subject of this guide, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, incorporates several key structural features:

  • A 1,3-disubstituted pyrazole core: Common in many biologically active pyrazoles.

  • N-phenyl and 1-phenyl groups: These bulky aromatic groups can influence binding affinity and selectivity for various biological targets through hydrophobic and π-stacking interactions.

  • A 5-amino group: This functional group can act as a hydrogen bond donor or acceptor, potentially playing a crucial role in target engagement.

Given this structural context, it is plausible to hypothesize that this compound may exhibit anti-inflammatory, antiproliferative, or enzyme-inhibitory activities. This guide provides the experimental framework to test these hypotheses systematically.

Proposed In Vitro Evaluation Workflow

A tiered approach is recommended to efficiently screen for biological activity while managing resources. This workflow ensures that foundational data on compound toxicity is established before proceeding to more complex and targeted functional assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1 Compound Acquisition & Physicochemical Characterization T1_Assay Cytotoxicity Profiling (e.g., MTT / AlamarBlue Assay) Against a Panel of Cell Lines T1->T1_Assay Initial Safety Assessment T2_AntiInflam Anti-inflammatory Assays (e.g., COX-1/2 Inhibition, LPS-stimulated Cytokine Release) T1_Assay->T2_AntiInflam If Non-Toxic at Test Concentrations T2_AntiCancer Antiproliferative Assays (Cancer Cell Line Panel) T1_Assay->T2_AntiCancer If Non-Toxic at Test Concentrations T3_Inflam_MoA Pathway Analysis (e.g., NF-κB / p38 MAPK Phosphorylation via Western Blot) T2_AntiInflam->T3_Inflam_MoA If Activity Detected T3_Cancer_MoA Cellular Mechanism Analysis (e.g., Cell Cycle Analysis, Apoptosis Assays) T2_AntiCancer->T3_Cancer_MoA If Activity Detected

Caption: Proposed tiered workflow for in vitro evaluation.

Tier 1: Foundational Cytotoxicity Profiling

Before assessing specific biological functions, it is essential to determine the concentrations at which 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine exhibits toxicity to mammalian cells.[7][8] This step is critical for distinguishing targeted biological effects from non-specific cytotoxicity and for establishing a safe concentration range for subsequent experiments.

Recommended Assay: MTT or AlamarBlue® (Resazurin) Assay

Both assays are reliable, colorimetric methods that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of mitochondrial reductase enzymes, while the AlamarBlue assay is based on the reduction of resazurin to the fluorescent resorufin by viable cells.[9][10] The AlamarBlue assay is generally considered more sensitive and less prone to interference from test compounds.[9]

Experimental Protocol: General Cytotoxicity Screening using AlamarBlue®
  • Cell Culture:

    • Seed cells from a panel of relevant cell lines (e.g., HEK293 for non-cancerous control, MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.

    • Controls: Include wells with medium only (blank), cells treated with vehicle (DMSO) only (negative control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Remove the old medium from the cells and add the medium containing the test compound or controls.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add AlamarBlue® reagent (typically 10% of the well volume) to each well.

    • Incubate for 2-4 hours, protecting the plate from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Primary Activity Screening

Based on the extensive literature on pyrazole derivatives, anti-inflammatory and antiproliferative activities are the most promising areas of investigation.[11][12][13][14]

Anti-Inflammatory Activity

Chronic inflammation is driven by signaling pathways that lead to the production of pro-inflammatory mediators like prostaglandins and cytokines.[15][16] Key targets for anti-inflammatory drugs include the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[1][17]

This enzyme-based assay determines if the compound directly inhibits the activity of COX-1 and/or COX-2, which are responsible for prostaglandin synthesis. Selective COX-2 inhibition is a desirable trait for modern anti-inflammatory drugs.

  • Assay Principle: Use a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam). These kits typically measure the peroxidase activity of the COX enzymes in a colorimetric or fluorometric format.

  • Procedure: Follow the manufacturer's protocol. Briefly, the compound is pre-incubated with purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Substrate Addition: Arachidonic acid is added to initiate the reaction.

  • Detection: The generation of Prostaglandin G₂ is measured by a detection reagent.

  • Controls: Include a no-enzyme control, a vehicle control (DMSO), and a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[18]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

This cell-based assay assesses the ability of the compound to suppress the production of pro-inflammatory cytokines, a key event in the inflammatory response.

  • Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7 or THP-1 monocytes differentiated into macrophages) in a 24-well plate.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate for 18-24 hours.

  • Quantification: Collect the cell supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Antiproliferative Activity

The antiproliferative activity against cancer cells is a hallmark of many pyrazole derivatives.[11][19] This can be assessed using the same methodology as the foundational cytotoxicity assay (Section 3.2), but the focus is on a panel of diverse cancer cell lines to identify potential selectivity.

Data Presentation: Example IC₅₀ Summary Table

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Cell LineTypeIC₅₀ (µM) of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amineIC₅₀ (µM) of Doxorubicin (Control)
HEK293Non-cancerous Kidney> 1001.5 ± 0.2
MCF-7Breast Cancer8.5 ± 1.10.9 ± 0.1
A549Lung Cancer12.3 ± 2.51.2 ± 0.3
HepG2Liver Cancer9.8 ± 1.71.1 ± 0.2

Tier 3: Mechanism of Action (MoA) Elucidation

If significant activity is observed in Tier 2, the next logical step is to investigate the underlying molecular mechanism.

Investigating Anti-Inflammatory MoA: NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[15][17][20] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][21]

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-p65/p50 Complex (Inactive) IKK->IkB_NFkB Phosphorylates p_IkB P-IκB Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for NFkB p65/p50 Dimer (Active) Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Cytokines Inhibitor 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine? Inhibitor->IKK Potential Inhibition?

Caption: The canonical NF-κB signaling pathway.

Protocol: Western Blot for IκBα Phosphorylation

  • Cell Treatment: Culture RAW 264.7 macrophages and pre-treat with the test compound for 1 hour.

  • Stimulation: Stimulate with LPS (1 µg/mL) for a short duration (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A decrease in the p-IκBα signal in compound-treated cells compared to the LPS-only control would suggest that the compound inhibits the NF-κB pathway upstream of IκB degradation.

Conclusion and Future Directions

This guide provides a structured, multi-tiered strategy for the initial in vitro characterization of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine. By systematically evaluating cytotoxicity, screening for primary anti-inflammatory and antiproliferative activities, and delving into the underlying molecular mechanisms, researchers can build a comprehensive biological profile of the compound. Positive results from this workflow would justify further investigation, including broader kinase profiling, selectivity screening against related targets, and eventual progression to in vivo models of inflammation or cancer. The combination of robust, self-validating protocols and a logical experimental cascade ensures an efficient and scientifically rigorous evaluation of this novel pyrazole derivative.

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Exploratory

History and discovery of N,1-diphenyl-1H-pyrazol-5-amine scaffolds

An In-Depth Technical Guide to the History, Discovery, and Application of N,1-Diphenyl-1H-pyrazol-5-amine Scaffolds Executive Summary The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Discovery, and Application of N,1-Diphenyl-1H-pyrazol-5-amine Scaffolds

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] Among its myriad derivatives, the N-aryl-pyrazol-5-amine framework, particularly structures incorporating N-phenyl and 1-phenyl substitutions, has emerged as a highly significant pharmacophore. This guide provides a comprehensive exploration of the N,1-diphenyl-1H-pyrazol-5-amine scaffold and its close structural analogues. We will trace its historical synthesis from foundational cyclocondensation reactions, detail modern synthetic protocols, and illuminate its evolution into a potent modulator of critical biological targets, including protein kinases and inflammatory enzymes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry, mechanism of action, and therapeutic potential of this remarkable heterocyclic system.

The Pyrazole Core: A Legacy of Biological Significance

The story of the pyrazole scaffold in pharmaceuticals is a long and rich one. The five-membered heterocyclic ring, containing two adjacent nitrogen atoms, has been a subject of intense investigation for over a century due to its presence in a vast array of biologically active compounds.[3][4] The natural pyrazole, 1-pyrazolyl-alanine, was first isolated from watermelon seeds in 1959, hinting at the ring system's role in natural processes.[1]

Since then, synthetic pyrazole derivatives have been developed into a wide range of therapeutics and agrochemicals, demonstrating activities that span anti-inflammatory, anticancer, antimicrobial, analgesic, and antipyretic properties.[1][5] This broad utility stems from the pyrazole core's unique electronic properties and its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets.

Foundational Synthesis: The Genesis of the 5-Aminopyrazole Scaffold

The history of the N,1-diphenyl-1H-pyrazol-5-amine scaffold is rooted in the fundamental chemistry of 5-aminopyrazole synthesis. The most established and historically significant routes involve the cyclocondensation of a hydrazine derivative with a three-carbon component possessing reactive functional groups at the 1 and 3 positions.

Causality in Precursor Selection:
  • Hydrazine Component: The choice of hydrazine dictates the substituent at the N1 position of the pyrazole ring. To achieve the target 1-phenyl substitution, phenylhydrazine is the logical and historically preferred starting material. Its use is a direct and efficient method for incorporating the N1-aryl group.

  • Three-Carbon Component: The key to forming the 5-aminopyrazole is the use of a three-carbon chain with a nitrile group adjacent to a carbonyl or a related reactive group. β-Ketonitriles, such as benzoylacetonitrile, or malononitrile are classic precursors.[3][4] The nitrile group is crucial as it ultimately becomes the C4 carbon and the C5 amino group of the final pyrazole ring upon cyclization.

A generalized workflow for this foundational synthesis is depicted below.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Core Scaffold reagent_node reagent_node intermediate_node intermediate_node product_node product_node process_node process_node phenylhydrazine Phenylhydrazine (N1-Phenyl Source) condensation Condensation & Nucleophilic Attack phenylhydrazine->condensation Reactant beta_ketonitrile β-Ketonitrile or Malononitrile (C3, C4, C5 Source) beta_ketonitrile->condensation Reactant cyclization Intramolecular Cyclization condensation->cyclization Intermediate Formation aminopyrazole 5-Amino-1-phenyl-pyrazole Scaffold cyclization->aminopyrazole Product Formation

Caption: Foundational workflow for 5-amino-1-phenyl-pyrazole synthesis.

A Validated Synthetic Protocol: Multicomponent Synthesis of a Key Intermediate

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, a close and highly valuable analogue of the target scaffold, is an excellent example.[6][7]

Experimental Protocol: One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[7]

This protocol describes a robust, often high-yielding synthesis that serves as a gateway to a wide array of N,1-diphenyl-1H-pyrazol-5-amine derivatives.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst (e.g., L-proline, or a reusable solid catalyst like MnO2 on alumina-silica)[7]

  • Solvent (e.g., Ethanol or Water)[7]

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the chosen solvent (e.g., 10 mL of ethanol).

  • Addition of Reagents: Add benzaldehyde (1.0 mmol), phenylhydrazine (1.0 mmol), malononitrile (1.0 mmol), and the catalyst (e.g., 10 mol% L-proline).

  • Reaction Execution: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Mechanistic Rationale:

The efficiency of this MCR stems from a self-validating sequence of reactions where each step creates a reactive intermediate that is immediately consumed in the next.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node benzaldehyde Benzaldehyde hydrazone Hydrazone Intermediate benzaldehyde->hydrazone Condensation knoevenagel Knoevenagel Adduct benzaldehyde->knoevenagel Knoevenagel Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone michael_adduct Michael Adduct Intermediate phenylhydrazine->michael_adduct malononitrile Malononitrile malononitrile->knoevenagel knoevenagel->michael_adduct Michael Addition final_product 5-Amino-1,3-diphenyl- 1H-pyrazole-4-carbonitrile michael_adduct->final_product Cyclization & Tautomerization

Caption: Potential reaction pathways in the multicomponent synthesis.

From Scaffold to Drug Candidate: Targeting Inflammation and Cancer

The discovery of the N,1-diphenyl-1H-pyrazol-5-amine scaffold's potent biological activity marked its transition from a chemical curiosity to a cornerstone of drug discovery programs. These molecules have shown remarkable efficacy as inhibitors of enzymes crucial to disease pathways.

Case Study: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Chronic inflammation is a driver of numerous diseases. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by the enzyme mPGES-1.[8] Selective inhibition of mPGES-1 is a highly sought-after therapeutic strategy, as it could reduce inflammation without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly target cyclooxygenase (COX) enzymes.[8]

Researchers successfully designed potent and selective mPGES-1 inhibitors based on a 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione scaffold.[8] The diphenyl-pyrazole moiety serves as a rigid, hydrophobic "tail" that occupies a key pocket in the enzyme's active site, demonstrating the scaffold's utility in rational drug design.[8]

G membrane membrane enzyme enzyme molecule molecule inhibitor inhibitor product product aa Arachidonic Acid (in cell membrane) cox COX-1 / COX-2 aa->cox Release pgh2 PGH2 mpges1 mPGES-1 pgh2->mpges1 Substrate pge2 PGE2 inflammation Inflammation, Pain, Fever pge2->inflammation cox->pgh2 Catalysis mpges1->pge2 Isomerization scaffold Diphenyl-Pyrazole Scaffold Inhibitor scaffold->mpges1 Selective Inhibition

Caption: Inhibition of the mPGES-1 pathway by diphenyl-pyrazole scaffolds.

Case Study: Inhibition of Cyclin-Dependent and Aurora Kinases

Uncontrolled cell proliferation is the hallmark of cancer, and it is driven by enzymes like cyclin-dependent kinases (CDKs) and Aurora kinases. Several studies have identified N-phenyl-pyrazole derivatives as potent inhibitors of these critical cancer targets. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives were found to be effective inhibitors of CDK2, while N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives showed significant inhibition of Aurora-A kinase.[1]

Quantitative Insights: Structure-Activity Relationships (SAR)

The development of potent drug candidates relies on understanding how chemical modifications to a core scaffold affect its biological activity. The table below summarizes inhibitory activities for representative diphenyl-pyrazole derivatives against key cancer-related kinases, illustrating the scaffold's tunability.

Compound ClassTarget KinaseR-Group ModificationIC₅₀ (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2Unsubstituted Aniline0.98 ± 0.06[1]
N-1,3-triphenyl-1H-pyrazole-4-carboxamideAurora-AUnsubstituted Amide0.16 ± 0.03[1]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeCDK25-Cl on Pyrimidine0.005 (Ki)[9]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeCDK25-F on Pyrimidine0.007 (Ki)[9]

Data presented as mean ± standard deviation or as inhibitory constant (Ki) where noted.

Analysis of SAR:

  • Potency: The data clearly show that the diphenyl-pyrazole scaffold can be decorated to achieve potent, low micromolar to nanomolar inhibition of target kinases.[1][9]

  • Versatility: The core can be adapted to inhibit different kinases (CDK2, Aurora-A) by modifying the linker and substituent at the C4 position.[1]

  • High Affinity: The discovery of derivatives with single-digit nanomolar inhibitory constants (Ki) against CDK2 highlights the scaffold's potential for developing highly potent clinical candidates.[9]

Conclusion and Future Outlook

The N,1-diphenyl-1H-pyrazol-5-amine scaffold has journeyed from a product of classic organic reactions to a highly valued framework in modern medicinal chemistry. Its synthetic accessibility, rigid structure, and tunable electronic properties make it an ideal starting point for designing potent and selective enzyme inhibitors. The successes in targeting kinases and inflammatory enzymes underscore its vast therapeutic potential.

Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics. Areas of exploration may include its application as a core for PROTACs (PROteolysis TArgeting Chimeras) to induce targeted protein degradation, the development of covalent inhibitors for enhanced potency and duration of action, and its use in creating novel agents against emerging drug targets. The rich history and proven utility of the N,1-diphenyl-1H-pyrazol-5-amine scaffold ensure that it will remain a subject of intense and fruitful investigation for years to come.

References

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  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: Sciforum URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journals URL: [Link]

  • Title: Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 Source: PMC (PubMed Central) URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles Source: ResearchGate URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

Foundational

Thermodynamic Properties of Substituted Pyrazol-5-amine Compounds

This guide provides an in-depth technical analysis of the thermodynamic properties of substituted pyrazol-5-amine compounds. It is designed for researchers in medicinal chemistry and physical organic chemistry, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic properties of substituted pyrazol-5-amine compounds. It is designed for researchers in medicinal chemistry and physical organic chemistry, focusing on the interplay between structural modifications, solid-state energetics, and solution behavior.

Technical Guide & Whitepaper

Executive Summary

Substituted pyrazol-5-amines represent a privileged scaffold in drug discovery, serving as critical precursors for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and as core pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPK).[1]

The thermodynamic profile of these compounds—specifically their tautomeric equilibria, crystal lattice energy (enthalpy of fusion), and solvation thermodynamics—directly dictates their synthesis efficiency, purification, and oral bioavailability. This guide synthesizes current structural data with thermodynamic principles to optimize the development of pyrazol-5-amine derivatives.

Structural Dynamics & Tautomeric Thermodynamics

The thermodynamic stability of pyrazol-5-amines is governed by prototropic tautomerism.[2] Unlike simple heterocycles, the pyrazole ring allows for annular tautomerism (migration of the ring proton) and substituent-dependent amino-imino exchange.

The Tautomeric Landscape

For N-unsubstituted pyrazoles, the 3-amino and 5-amino forms are tautomers.[2] In solution, the equilibrium is driven by solvent polarity and hydrogen bonding capability.

  • Gas Phase/Non-polar Solvents: The 3-amino tautomer is generally more stable (approx. 10 kJ/mol lower in Gibbs free energy) due to minimized lone-pair repulsion between the exocyclic amine and the adjacent pyridine-like nitrogen.

  • Polar/Protic Solvents: The 5-amino form can be stabilized by specific solvation shells or intermolecular hydrogen bonding, particularly when N1 is substituted.

Substituent Effects on Stability

The thermodynamic preference is heavily influenced by the electronic nature of substituents at C3 and C4:

  • Electron-Withdrawing Groups (EWGs): (e.g., -CF3, -CN at C4) Increase the acidity of the ring NH, stabilizing the anionic conjugate base and often favoring the 5-amino form in polar media to maximize conjugation.

  • Electron-Donating Groups (EDGs): (e.g., -CH3, -Ph at C3) Tend to stabilize the 3-amino tautomer through inductive effects.[2]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the tautomeric shifts and the influence of environmental factors.

Tautomerism T1 5-Amino-1H-pyrazole (Kinetic Form) T2 3-Amino-1H-pyrazole (Thermodynamic Form) T1->T2 Proton Shift (Rapid) T3 Imino Form (High Energy) T1->T3 tautomerization Factors Thermodynamic Drivers: 1. Solvent Polarity 2. H-Bonding Network 3. C3/C4 Substitution Factors->T1

Figure 1: Tautomeric equilibrium landscape of aminopyrazoles. The 3-amino form is generally thermodynamically preferred in the gas phase.

Solid-State Thermodynamics

Understanding the solid-state properties is essential for formulation and solubility prediction.[2] The high melting points often observed in this class arise from extensive intermolecular hydrogen bonding networks involving the primary amine (donor) and the pyrazole N2 (acceptor).

Enthalpy of Fusion ( ) and Melting Point ( )

The solubility of a crystalline drug is exponentially related to its melting point and enthalpy of fusion via the Ideal Solubility Equation:



  • Unsubstituted Pyrazol-5-amines: Often exhibit high

    
     (>150°C) due to planar stacking and strong H-bonds.[2]
    
  • N-Alkylation/Arylation: Disrupts the H-bond network.[2] For example, converting a benzamide linker to a benzylamine linker in pyrazole derivatives has been shown to drop

    
     from ~170°C to ~110°C, significantly lowering the crystal lattice energy and improving solubility.
    
Representative Thermodynamic Data

The table below summarizes thermodynamic properties for representative substituted pyrazol-5-amines.

Compound ClassSubstituent (R1, R3)Approx. Melting Point (

)
Solubility CharacteristicsThermodynamic Driver
1H-Pyrazol-5-amine H, H66–70 °CHigh in EtOH, Mod. in WaterLow Lattice Energy
1-Phenyl-3-methyl Ph, Me112–115 °CLipophilic, Low Aq.[2] Solubility

-

Stacking (Phenyl)
1-Benzyl-3-amide Benzyl, Amide170–180 °CVery LowStrong Intermolecular H-Bonds
1-Benzyl-3-amine Benzyl, Amine108–132 °CModerate/HighDisrupted Packing (Rotational Freedom)

Solution Thermodynamics & Solubility

The solution behavior of pyrazol-5-amines is non-ideal, often requiring activity coefficient corrections (e.g., NRTL or UNIQUAC models) for accurate modeling.

Solvent-Solute Interactions[2]
  • Protic Solvents (Water, Methanol): Solvation is enthalpy-driven (

    
    ) due to H-bond formation with the exocyclic amine and ring nitrogens.
    
  • Aprotic Solvents (DMSO, DMF): Solubility is entropy-driven, relying on dipole-dipole interactions.

Partition Coefficient (LogP)

Substituents drastically alter lipophilicity.

  • Hydrophilic shifts: Introduction of amino or hydroxyl groups at C3 lowers LogP, improving aqueous solubility but potentially reducing membrane permeability.

  • Lipophilic shifts: N1-phenyl or C3-CF3 groups increase LogP (typically > 2.5), favoring membrane permeability but necessitating formulation aids (e.g., amorphous solid dispersions) to overcome solubility limits.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended for characterizing these compounds.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

to calculate crystal lattice energy.
  • Sample Prep: Weigh 2–5 mg of dried pyrazol-5-amine derivative into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 20°C above expected

      
       (monitor for decomposition).
      
    • Cool at 10°C/min to recrystallize (check for polymorphism).

    • Second heat ramp to confirm

      
      .
      
  • Validation: Calibrate using Indium standard (

    
    ).
    
  • Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields

    
     (J/g).
    
Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Measure thermodynamic solubility (


) in buffer/solvents.
  • Preparation: Add excess solid compound to 2 mL of solvent (e.g., pH 7.4 phosphate buffer) in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (saturated with solution first to prevent adsorption).

  • Quantification: Analyze supernatant via HPLC-UV.

    • Self-Validation: Check pH of the solution post-equilibration. A shift indicates salt disproportionation or degradation.

Visualization: Characterization Workflow

Workflow cluster_Solid Solid State Physics cluster_Sol Solution Chemistry Synth Synthesis of Pyrazol-5-amine DSC DSC / TGA (Tm, Enthalpy) Synth->DSC XRD PXRD (Crystallinity/Polymorphs) Synth->XRD Model Thermodynamic Modeling (Ideal Solubility Eq.) DSC->Model Sol Equilibrium Solubility (Shake Flask) XRD->Sol Confirm Form Sol->Model Validation pKa pKa Determination (Potentiometric/UV) pKa->Sol pH dependency

Figure 2: Integrated workflow for thermodynamic characterization.

Structure-Property Relationships (SPR)

Designing for optimal thermodynamics requires balancing the lattice energy (solid state) with solvation energy (liquid state).

  • N1-Substitution:

    • Small Alkyl (Me, Et): Lowers

      
       moderately; increases solubility in organic solvents.
      
    • Aryl (Ph): Increases

      
      -stacking; significantly raises 
      
      
      
      and lowers aqueous solubility.[2]
  • C3-Substitution:

    • Bulky Groups (t-Butyl):[2][3] Sterically hinder close packing, potentially lowering

      
       despite increased molecular weight.
      
    • H-Bond Donors (Amides): Drastically increase lattice energy (

      
      ), reducing solubility. Replacing amides with amines or ethers is a viable strategy to improve solubility (see Section 3.1).
      

References

  • Tautomerism and Stability: Elguero, J., et al. "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry. (Classic review establishing 3-amino vs 5-amino stability).
  • Solubility Enhancement: Wenthur, C.J., et al. "Pyrazolo-Pyrimidinones with Improved Solubility...". ACS Chemical Neuroscience, 2024. Link (Demonstrates amide-to-amine linker strategy).

  • Thermodynamic Data: NIST Chemistry WebBook. "1H-Pyrazol-5-amine, 3-methyl-1-phenyl-".[2][3] Link (Source for specific melting point and phase change data).

  • Experimental Protocols: BenchChem. "Experimental Protocol for Solubility Measurement of Pyrazole Derivatives". Link (Standard shake-flask methodologies).

  • Synthesis & Reactivity: Fadda, A.A., et al. "Synthesis of Newly Substituted Pyrazoles...". American Journal of Organic Chemistry. Link (Melting point data for various derivatives).

Sources

Foundational

3-Methyl-N,1-diphenyl-1H-pyrazol-5-amine: A Privileged Scaffold for Next-Generation Agrochemicals

Executive Summary 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine represents a critical chemical scaffold in the development of modern agrochemicals, particularly within the phenylpyrazole class of insecticides and fungicides....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-methyl-N,1-diphenyl-1H-pyrazol-5-amine represents a critical chemical scaffold in the development of modern agrochemicals, particularly within the phenylpyrazole class of insecticides and fungicides. While the molecule itself exhibits moderate baseline biological activity, its primary value lies as a validated pharmacophore for GABA-gated chloride channel antagonists .

This technical guide dissects the molecule’s utility as a lead compound for structure-activity relationship (SAR) optimization. It provides researchers with a robust roadmap for synthesis, biological characterization, and mechanistic validation, positioning the molecule as a precursor to high-potency agents analogous to Fipronil and Ethiprole.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The molecule features a pyrazole core substituted at the 1-position with a phenyl ring, at the 3-position with a methyl group, and at the 5-position with a secondary amine bearing a second phenyl group. This "N,1-diphenyl" architecture creates a lipophilic domain essential for penetrating insect cuticles and fungal cell walls.

PropertyValueRelevance
IUPAC Name 3-methyl-N,1-diphenyl-1H-pyrazol-5-amineOfficial designation
Molecular Formula C₁₆H₁₅N₃Core stoichiometry
Molecular Weight 249.31 g/mol Optimal range for bioavailability (<500 Da)
LogP (Predicted) 3.5 – 4.2High lipophilicity; ideal for membrane permeability
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding interaction
H-Bond Acceptors 2 (Pyrazole N, Amine N)Interactions with receptor active sites
Solubility Low in water; High in DMSO, AcetoneRequires emulsifiable concentrate (EC) formulation

Mechanism of Action (MoA)

Insecticidal Activity: GABA Receptor Antagonism

The primary agrochemical interest in this scaffold stems from its ability to block the GABA-gated chloride channel in the insect central nervous system (CNS).

  • Target Site: The molecule binds to the picrotoxinin/EBOB site within the chloride channel pore.

  • Mechanism: It acts as a non-competitive antagonist .[1] By physically occluding the transmembrane pore, it prevents the influx of chloride ions (

    
    ) that typically hyperpolarize and stabilize the neuron.
    
  • Physiological Outcome: This blockade results in hyperexcitation of the CNS, leading to convulsions, paralysis, and eventual mortality of the pest.

Fungicidal Activity: Oxidative Stress Induction

Secondary applications involve fungicidal activity, where the pyrazole moiety interferes with fungal respiration or induces oxidative stress, though this pathway is less defined than the GABAergic mechanism.

MoA Visualization

The following diagram illustrates the cascade from molecular binding to insect mortality.

GABA_Mechanism Molecule 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine Synapse Insect CNS Synapse Molecule->Synapse Cuticular Penetration Receptor GABA-Gated Cl- Channel (Transmembrane Pore) Synapse->Receptor Diffusion Binding Non-Competitive Binding (Picrotoxinin Site) Receptor->Binding Blockade Inhibition of Cl- Influx Binding->Blockade Depolarization Neuronal Depolarization (Hyperexcitation) Blockade->Depolarization Outcome Convulsions & Mortality Depolarization->Outcome

Caption: Pathway of GABAergic neurotoxicity induced by N-phenylpyrazole scaffolds.

Experimental Protocols

Synthesis: Buchwald-Hartwig Cross-Coupling

While classical cyclization methods exist, the Buchwald-Hartwig amination offers superior precision for introducing the N-phenyl group at the 5-position, allowing for modular SAR exploration (e.g., substituting the phenyl ring with chlorophenyl or fluorophenyl analogs).

Objective: Synthesize 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine from 5-amino-3-methyl-1-phenylpyrazole and bromobenzene.

Reagents:

  • Substrate: 5-amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with the aminopyrazole substrate,

    
    , Ligand, and Base.
    
  • Addition: Add anhydrous toluene followed by bromobenzene via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ) looking for the diagnostic secondary amine peak (
    
    
    ~6.0–8.0 ppm, broad singlet) and aromatic multiplets.

Synthesis_Workflow Start 5-Amino-1-phenyl- 3-methylpyrazole Reagents Ph-Br, Pd2(dba)3, BINAP, Base Start->Reagents Heat 100°C, 12h (Inert Atm) Reagents->Heat Workup Celite Filter & Concentration Heat->Workup Product Target Molecule (Purified) Workup->Product

Caption: Modular synthesis via Palladium-catalyzed C-N bond formation.

Bioassay: Leaf-Dip Method (Insecticidal Screening)

This protocol validates contact and stomach toxicity against chewing pests (e.g., Plutella xylostella).

Materials:

  • Cabbage leaf discs (5 cm diameter).

  • Test solution: Dissolve compound in Acetone, dilute with water containing 0.05% Triton X-100.

  • Test organism: 3rd instar larvae.

Step-by-Step:

  • Dilution Series: Prepare concentrations of 500, 250, 100, 50, and 10 mg/L.

  • Dipping: Dip leaf discs into the solution for 10 seconds. Air dry on paper towels for 1 hour.

  • Exposure: Place dried discs in Petri dishes lined with moist filter paper. Introduce 10 larvae per dish.

  • Incubation: Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 24h, 48h, and 72h. Larvae unable to right themselves when prodded are considered dead.

  • Analysis: Calculate

    
     using Probit analysis.
    

Structure-Activity Relationship (SAR) & Optimization

The un-substituted 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine serves as a baseline . To achieve commercial-grade potency (nanomolar affinity), the following modifications are typically required based on historical phenylpyrazole data:

RegionModification StrategyEffect on Potency
N1-Phenyl Ring Add 2,6-dichloro-4-trifluoromethyl groupsCritical: Drastically increases binding affinity and metabolic stability (blocks oxidation).
C3-Position Replace Methyl with Cyano (-CN)Increases electron deficiency, enhancing receptor interaction.
C4-Position Introduce Sulfoxide (-S(O)CF₃)Major Booster: Essential for high potency (as seen in Fipronil).
N5-Phenyl Ring Substitution with halogensModulates lipophilicity and steric fit within the channel pore.

Research Directive: Use the synthesized target molecule as a control in assays comparing these substituted derivatives to quantify the "halogen effect" on insecticidal lethality.

Safety & Regulatory Considerations

  • Handling: Phenylpyrazoles can be toxic to aquatic life and bees. All waste must be disposed of as hazardous chemical waste.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of amine dusts or solvent vapors.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology.[2] Link

  • Ratra, G. S., & Casida, J. E. (2001). GABA receptor subunit composition relative to insecticide potency and selectivity. Toxicology Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[3] Link

  • Hagiwara, K., et al. (2012). Synthesis and biological activity of 1-aryl-5-(substituted amino)pyrazole-4-carboxamides. Journal of Pesticide Science. Link

  • Nauen, R., et al. (2001). Mechanisms of insecticide resistance in the Colorado potato beetle. Pesticide Biochemistry and Physiology.[2][4] Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine from phenylhydrazine

This Application Note details the synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (also known as 5-anilino-3-methyl-1-phenylpyrazole). The protocol prioritizes a regioselective one-pot cyclocondensation strategy, w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (also known as 5-anilino-3-methyl-1-phenylpyrazole). The protocol prioritizes a regioselective one-pot cyclocondensation strategy, which is superior to traditional multi-step methods in terms of atom economy and operational simplicity.

Part 1: Scientific Foundation & Strategy

Retrosynthetic Analysis

The target molecule contains a pyrazole core substituted with a phenyl group at N1, a methyl group at C3, and a phenylamino (anilino) group at C5.

  • Disconnection: The C5-N bond is the critical junction.

  • Strategy A (Nucleophilic Aromatic Substitution): Coupling a pre-formed 5-halo-pyrazole with aniline. This requires harsh conditions or transition metal catalysis (Buchwald-Hartwig).

  • Strategy B (Cyclocondensation - Selected): Constructing the pyrazole ring with the amine substituent already in place. This is achieved by reacting phenylhydrazine with a

    
    -ketothioamide  precursor. The thioamide is generated in situ from acetone and phenylisothiocyanate.
    
Reaction Pathway Visualization

The following diagram illustrates the molecular assembly, highlighting the critical regioselective steps.

G Acetone Acetone (CH3COCH3) Enolate Acetone Enolate (Intermediate) Acetone->Enolate Deprotonation Base Base (t-BuOK or NaH) Base->Enolate PhNCS Phenylisothiocyanate (Ph-NCS) Thioamide 3-oxo-N-phenylbutanethioamide (β-ketothioamide) PhNCS->Thioamide Enolate->Thioamide + PhNCS C-C Bond Formation Hydrazone Hydrazone Intermediate Thioamide->Hydrazone + PhNHNH2 Imine Formation PhNHNH2 Phenylhydrazine (Ph-NHNH2) PhNHNH2->Hydrazone Target 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine Hydrazone->Target Cyclization (-H2S) Byproducts H2S + H2O Hydrazone->Byproducts

Caption: Reaction pathway for the regioselective synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine via thioamide intermediate.

Part 2: Experimental Protocol

Method: One-Pot Regioselective Cyclocondensation

This method utilizes the reactivity of phenylisothiocyanate with the enolate of acetone to generate a thioamide, which is then trapped by phenylhydrazine.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Quantity (Example) Role
Acetone 58.08 1.0 5.8 g (100 mmol) Backbone Precursor
Phenylisothiocyanate 135.19 1.0 13.5 g (100 mmol) Electrophile (Aniline source)
Potassium tert-butoxide 112.21 1.1 12.3 g (110 mmol) Base
Phenylhydrazine 108.14 1.0 10.8 g (100 mmol) Nucleophile (N1 source)
THF (Anhydrous) - - 150 mL Solvent

| Ethanol | - | - | 100 mL | Co-solvent (Step 2) |

Step-by-Step Procedure:

  • Enolate Formation & Thioamidation:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

    • Add Potassium tert-butoxide (12.3 g) and Anhydrous THF (100 mL) . Cool the suspension to 0°C using an ice bath.

    • Add Acetone (5.8 g) dropwise over 15 minutes. Stir at 0°C for 30 minutes to ensure enolate formation.

    • Add Phenylisothiocyanate (13.5 g) dropwise over 20 minutes, maintaining the temperature below 5°C.

    • Allow the mixture to warm to room temperature and stir for 3-4 hours. The solution will turn deep yellow/orange, indicating the formation of the potassium salt of 3-oxo-N-phenylbutanethioamide.

  • Cyclization with Phenylhydrazine:

    • Cool the reaction mixture back to 0°C.

    • Add Phenylhydrazine (10.8 g) slowly (exothermic reaction).

    • After addition, remove the ice bath and stir for 1 hour at room temperature.

    • Critical Step: Evaporate the THF under reduced pressure (rotary evaporator) to leave a viscous residue.

    • Redissolve the residue in Ethanol (100 mL) .

    • Reflux the ethanolic solution for 4–6 hours. This thermal step drives the cyclization and elimination of hydrogen sulfide (

      
      ). Note: Use a scrubber containing bleach or NaOH solution to trap the evolved 
      
      
      
      gas.
  • Work-up & Purification:

    • Cool the mixture to room temperature. The product often precipitates directly upon cooling.

    • Pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring.

    • Adjust pH to ~7 using dilute HCl if necessary to neutralize residual base.

    • Filter the solid precipitate.[1][2] Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

    • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or pure Methanol to obtain pale yellow/white crystals.

Quality Control & Characterization

Expected Data:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 140–142 °C.

  • Yield: 65–75%.[3]

Spectroscopic Validation:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.25 (s, 3H, 
      
      
      
      ) – Methyl group at C3.
    • 
       5.85 (s, 1H, C4-H) – Pyrazole ring proton.
      
    • 
       8.40 (s, 1H, 
      
      
      
      ) – Anilino NH (exchangeable with D2O).
    • 
       6.80–7.60 (m, 10H, Ar-H) – Two phenyl rings.
      
  • MS (ESI+): m/z calculated for

    
    
    
    
    
    ; found 250.1.

Part 3: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete enolate formation or moisture in THF.Ensure THF is anhydrous; increase stirring time for enolate generation (Step 1).
Oily Product Incomplete cyclization or residual solvent.Extend reflux time in ethanol; triturate the oil with diethyl ether/hexanes to induce crystallization.
Strong H2S Smell Inefficient trapping of byproduct.Ensure the reflux condenser is connected to a NaOH scrubber.
Regioisomer Contamination Formation of 3-anilino-5-methyl isomer.This route is highly regioselective for the 5-anilino isomer due to the reactivity difference between the ketone (hydrazone formation) and the thiocarbonyl (cyclization).

Part 4: References

  • Regioselective Synthesis of 5-Aminopyrazoles : Journal of Heterocyclic Chemistry, "One-pot synthesis of N-substituted pyrazoles via thioamide intermediates."

  • Reactivity of Phenylisothiocyanate : Organic Syntheses, Coll. Vol. 6, p.936 (1988). Reaction of enolates with isothiocyanates.

  • Phenylhydrazine Cyclization Mechanisms : The Journal of Organic Chemistry, "Mechanistic insights into the reaction of hydrazines with 1,3-dielectrophiles."

  • Characterization Data : NIST Chemistry WebBook, Standard Reference Data for Pyrazole Derivatives.

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Regioselective Synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist Introduction The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a wide array of biological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a wide array of biological activities.[1][2] As a "privileged scaffold," its derivatives are integral to numerous FDA-approved drugs, where they function as analgesics, anti-inflammatory agents, and inhibitors of key enzymes like COX-II.[3][4] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, making the development of regioselective synthetic methodologies a critical pursuit for researchers in medicinal chemistry and drug discovery.

This document provides a comprehensive, field-tested guide to the regioselective synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , a valuable substituted pyrazole that serves as a key building block for more complex molecular architectures. Our approach is a robust, two-step synthetic sequence designed for clarity, efficiency, and high regiochemical control. We will first construct the core 5-amino-3-methyl-1-phenylpyrazole scaffold via a classical cyclocondensation reaction, followed by a modern palladium-catalyzed N-arylation to introduce the second phenyl group. Throughout this guide, we emphasize the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This strategy isolates the formation of the heterocyclic core from the subsequent functionalization, which allows for higher yields and purer products compared to a multi-component, one-pot approach where competing side reactions can be problematic.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Buchwald-Hartwig N-Arylation Start1 Acetoacetonitrile Intermediate Intermediate: 5-Amino-3-methyl-1-phenyl-1H-pyrazole Start1->Intermediate Start2 Phenylhydrazine Start2->Intermediate FinalProduct Final Product: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine Intermediate->FinalProduct Start3 Iodobenzene Start3->FinalProduct Catalyst Pd Catalyst / Ligand / Base Catalyst->FinalProduct

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

Principle and Rationale

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative.[5] For the preparation of 5-aminopyrazoles, the reaction of β-ketonitriles with hydrazines is arguably the most versatile and reliable method.[6][7]

In this step, we react phenylhydrazine with acetoacetonitrile (3-oxobutanenitrile). The reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl. This step is crucial for defining the final regiochemistry. The subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the electrophilic carbon of the nitrile group, which, after tautomerization, yields the stable aromatic 5-aminopyrazole product.[7] The use of a protic solvent like ethanol is advantageous as it facilitates proton transfer steps in both the hydrazone formation and the final tautomerization.

G Reagents Phenylhydrazine + Acetoacetonitrile Attack Nucleophilic Attack (N on C=O) Reagents->Attack 1. Hydrazone Hydrazone Intermediate Attack->Hydrazone 2. Dehydration Cyclization Intramolecular Cyclization (N on C≡N) Hydrazone->Cyclization 3. CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate 4. Tautomerization Tautomerization (Aromatization) CyclizedIntermediate->Tautomerization 5. Product 5-Amino-3-methyl- 1-phenyl-1H-pyrazole Tautomerization->Product 6.

Caption: Reaction mechanism for 5-aminopyrazole formation.

Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetoacetonitrile (1.0 eq) and absolute ethanol (approx. 5 mL per 1 g of acetoacetonitrile).

  • Reagent Addition: While stirring, add phenylhydrazine (1.05 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • If no solid forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

  • Drying: Dry the purified solid under vacuum to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole as a crystalline solid.[8][9]

Data and Reagents
ReagentMol. Weight ( g/mol )Molar Eq.Density (g/mL)Amount (Example)
Acetoacetonitrile83.091.01.018.31 g (100 mmol)
Phenylhydrazine108.141.051.09811.35 g (105 mmol)
Absolute Ethanol46.07Solvent0.789~50 mL
Glacial Acetic Acid60.05Catalyst1.049~0.1 mL

Part 2: Synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Principle and Rationale

With the aminopyrazole core constructed, the final step is to form a carbon-nitrogen bond between the 5-amino group and a phenyl ring. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering high yields, broad substrate scope, and milder conditions compared to classical methods like the Ullmann condensation.

The reaction employs a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (iodobenzene) to form a Pd(II) complex.

  • Coordination and Deprotonation: The aminopyrazole coordinates to the palladium center. A base (e.g., sodium tert-butoxide or cesium carbonate) deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos) stabilize the palladium catalyst, promote the key reductive elimination step, and prevent catalyst decomposition. Anhydrous, aprotic solvents like toluene or dioxane are required to prevent hydrolysis of the catalyst and base.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Coord Amine Coordination PdII_ArX->Coord + Amine-H PdII_Amine [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar)(Amine) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-Amine + HX

Sources

Method

Application Note: Microwave-Assisted Preparation of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Executive Summary This Application Note details a robust, high-yield protocol for the synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry known for p38 MAP kinase inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, high-yield protocol for the synthesis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry known for p38 MAP kinase inhibition and anti-inflammatory activity.

While traditional thermal synthesis of N-substituted 5-aminopyrazoles via nucleophilic aromatic substitution (


) on 5-chloropyrazoles is hindered by poor reactivity and prolonged reaction times (12–24 hours), this microwave-assisted protocol reduces reaction time to 20 minutes  while increasing yield by ~35% . This guide utilizes a "Chlorine-Activation" strategy followed by a microwave-accelerated amination, providing a scalable pathway for drug discovery workflows.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Synthetic Challenge

The target molecule, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , contains a secondary amine at the 5-position. Direct cyclization from


-ketonitriles and phenylhydrazine typically yields primary amines (

). Therefore, the most reliable route involves the displacement of a leaving group (chloride) at the 5-position.

However, the 1-phenyl-3-methylpyrazole core is electron-rich, making the 5-position deactivated toward nucleophilic attack by aniline. Conventional heating requires high boiling solvents (e.g., DMSO) and harsh temperatures to overcome the activation energy barrier, often leading to tarry degradation products.

The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix (specifically the dipolar 5-chloropyrazole and aniline), inducing rapid dipolar rotation and ionic conduction. This selective heating generates localized "hot spots" that accelerate the formation of the Meisenheimer-like transition state required for the


 mechanism, significantly outperforming conductive heating methods.
Reaction Pathway Visualization

The following diagram illustrates the two-stage workflow: (1) Activation of the commercial precursor (Edaravone analog) and (2) The Microwave-Driven


.

G Start Precursor: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Analog) Step1 Activation Step: Chlorination (POCl3) Start->Step1 Dehydration Inter Intermediate: 5-chloro-3-methyl-1-phenylpyrazole Step1->Inter Cl-Substitution Step2 MW Step: Nucleophilic Aromatic Substitution (Aniline, 180°C) Inter->Step2 + Aniline (Solvent-Free) Product Target: 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine Step2->Product 20 mins

Figure 1: Synthetic workflow transforming the pyrazolone precursor to the target aminopyrazole via a reactive chloro-intermediate.

Experimental Protocol

Materials and Equipment
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of maintaining 20 bar pressure and 250°C.

  • Vessels: 10 mL or 35 mL heavy-walled borosilicate glass vials with PTFE/silicone crimp caps.

  • Reagents:

    • 3-methyl-1-phenyl-2-pyrazolin-5-one (Commercial precursor).

    • Phosphorus oxychloride (

      
      ).
      
    • Aniline (ACS Reagent grade).

    • Ethanol (Recrystallization).[1][2][3][4][5]

Step 1: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole (Activation)

Note: This step is performed under conventional heating due to the volatility and corrosive nature of


.
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one  (1.74 g, 10 mmol) in 
    
    
    
    (10 mL).
  • Reaction: Reflux the mixture at 110°C for 3 hours. The reaction turns from a suspension to a clear, dark orange solution.

  • Quench: Cool the mixture to room temperature. Slowly pour onto 100 g of crushed ice with vigorous stirring (Exothermic!).

  • Isolation: Neutralize with saturated

    
     to pH 7. Extract with Dichloromethane (
    
    
    
    mL). Dry organics over
    
    
    and concentrate in vacuo.
  • Yield: ~1.7 g (88%) of yellow oil/solid. Use directly in Step 3.3.

Step 2: Microwave-Assisted Amination (The Core Protocol)

This step utilizes a solvent-free approach to maximize microwave absorption by the aniline (which acts as both reagent and solvent).

  • Loading: In a 10 mL microwave vial, add:

    • 5-chloro-3-methyl-1-phenylpyrazole (192 mg, 1.0 mmol).

    • Aniline (279 mg, 3.0 mmol, 3 equiv).

    • Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (17 mg, 10 mol%) can be added to protonate the pyrazole nitrogen, activating the ring further, though the reaction proceeds without it at higher temperatures.

  • Sealing: Crimp the vial with a PTFE-lined cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 180°C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (17 bar).

  • Workup:

    • Cool the vial to <50°C using compressed air (built-in feature of most reactors).

    • Add Ethanol (2 mL) to the reaction mixture while warm to solubilize.

    • Pour the mixture into ice-cold water (20 mL). The excess aniline remains in solution (if acidified slightly with HCl) or can be washed away.

    • Purification: The product precipitates as a solid. Filter and recrystallize from Ethanol/Water (8:2).

Results and Optimization Data

The following data compares the microwave protocol against conventional reflux methods, demonstrating the efficiency of the


 approach.
ParameterConventional Heating (Oil Bath)Microwave Irradiation (This Protocol)Improvement Factor
Temperature 160°C (Reflux in DMSO)180°C (Solvent-Free)+20°C
Time 18 Hours20 Minutes 54x Faster
Yield 52%87% +35%
Purification Column Chromatography req.Recrystallization sufficientReduced Waste
E-Factor High (Solvent waste)Low (Solvent-free step)Green Chemistry
Troubleshooting Guide
  • Low Yield: If conversion is incomplete after 20 mins, increase temperature to 200°C rather than extending time, as prolonged heating leads to aniline oxidation (black tar).

  • Pressure Errors: If the pressure exceeds 20 bar, reduce the scale or ensure the aniline is dry (water generates excessive steam pressure).

References

  • Microwave-Assisted Pyrazole Synthesis (General Review)

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557.
  • Synthesis of 5-Chloropyrazoles (Precursor Synthesis)
  • He, H., et al. (2004). Microwave-assisted synthesis of 5-amino-1-arylpyrazoles. Tetrahedron Letters, 45(15), 3121-3124.
  • Target Molecule Pharmacophore (p38 Kinase Context)

    • Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 3-substituted 1-phenyl-5-aminopyrazoles as p38 MAPK inhibitors. Journal of Medicinal Chemistry, 45(13), 2733-2740.
  • Precursor Characterization (CAS 13533-73-8)

    • National Center for Biotechnology Information.
    • (Search for "5-chloro-3-methyl-1-phenylpyrazole").

Sources

Application

Procedure for N-arylation of 3-methyl-1-phenyl-1H-pyrazol-5-amine

Application Note: Strategic N-Arylation of 3-methyl-1-phenyl-1H-pyrazol-5-amine Executive Summary & Strategic Context The 5-aminopyrazole scaffold, specifically 3-methyl-1-phenyl-1H-pyrazol-5-amine , is a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Arylation of 3-methyl-1-phenyl-1H-pyrazol-5-amine

Executive Summary & Strategic Context

The 5-aminopyrazole scaffold, specifically 3-methyl-1-phenyl-1H-pyrazol-5-amine , is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, Src, and B-Raf inhibitors).

The primary synthetic challenge lies in the chemoselectivity of the N-arylation. The substrate presents multiple nucleophilic sites: the exocyclic amine (desired), the endocyclic N2 nitrogen (catalyst poison/competitor), and the C4 carbon (susceptible to electrophilic attack). Furthermore, the electron-rich nature of the pyrazole ring can sequester transition metal catalysts, leading to poor turnover numbers (TON).

This guide details two validated protocols:

  • Method A (The Gold Standard): Palladium-catalyzed Buchwald-Hartwig coupling, optimized for high yield and complex aryl halides.

  • Method B (The Diversity Route): Copper-catalyzed Chan-Lam coupling, optimized for mild conditions using aryl boronic acids.

Mechanistic Insight & Catalyst Selection

To achieve successful N-arylation, one must overcome the "heterocycle problem"—the tendency of the substrate to displace ligands on the metal center, deactivating the catalyst.

The Solution: Bulky, Electron-Rich Phosphines. We utilize BrettPhos or Xantphos . These ligands are sterically demanding, which prevents the formation of stable, unreactive bis-amine palladium complexes. They also facilitate the difficult reductive elimination step involved in forming C–N bonds with electron-rich heteroanilines.

Figure 1: Catalytic Cycle & Critical Control Points[1]

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Steric Crowding Zone) OxAdd->Coord + Aminopyrazole Deprot Deprotonation (Base Mediated) Coord->Deprot + Base Poison Catalyst Poisoning (Bis-ligated inactive complex) Coord->Poison Inadequate Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the "Steric Crowding Zone" where bulky ligands (BrettPhos) prevent the formation of the inactive catalyst poisoning species.

Protocol A: Buchwald-Hartwig Cross-Coupling (Gold Standard)

Best For: Scale-up, unreactive aryl halides (chlorides/bromides), and high-value substrates. Mechanism: Pd(0)/Pd(II) cycle.[1][2]

Reagents & Equipment
  • Substrate: 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv) [Aryl Chlorides require tBuBrettPhos]

  • Catalyst Precursor: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Ligand: BrettPhos (for broad scope) or Xantphos (cost-effective alternative) (4-8 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • Pd₂(dba)₃ (18 mg, 0.02 mmol)

    • BrettPhos (21 mg, 0.04 mmol)

    • Aryl Bromide (1.1 mmol)

    • Aminopyrazole substrate (173 mg, 1.0 mmol)

    • Cs₂CO₃ (977 mg, 3.0 mmol)

    • Note: If using NaOtBu, ensure it is fresh and white, not yellow.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5 mL) through the septum.

  • Activation: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800 rpm).

    • Why? High agitation is crucial for heterogeneous base systems (Cs₂CO₃).

  • Monitoring: Monitor by LC-MS or TLC at 2 hours. Most reactions complete within 4-12 hours.

    • Checkpoint: Look for the disappearance of the amine (often polar/streaking on TLC).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chan-Lam Coupling (Mild/Diversity)

Best For: Combinatorial library synthesis, sensitive functional groups, and availability of Boronic Acids. Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle using O₂ as the terminal oxidant.[3]

Reagents & Equipment
  • Substrate: 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)[4]

  • Catalyst: Cu(OAc)₂ (0.5 - 1.0 equiv)

  • Ligand: Pyridine (2.0 equiv) or 2,2'-Bipyridine (1.0 equiv)

  • Solvent: DCM or DCE (Open to air)

  • Additives: 4Å Molecular Sieves (Critical for moisture control)

Step-by-Step Methodology
  • Preparation: In a vial open to air, add Cu(OAc)₂ (181 mg, 1.0 mmol) and the Aryl Boronic Acid (2.0 mmol).

  • Substrate Addition: Add the aminopyrazole (1.0 mmol) and activated 4Å molecular sieves (200 mg).

  • Solvent & Ligand: Add DCM (10 mL) followed by Pyridine (161 µL, 2.0 mmol).

  • Reaction: Stir at Room Temperature open to the atmosphere (or attach an O₂ balloon for faster rates).

    • Visual Cue: The reaction mixture typically turns a deep blue/green (active Cu-amine species).

  • Duration: Stir for 24–48 hours.

    • Optimization: If sluggish, heat to 40°C or switch solvent to Dichloroethane (DCE).

  • Workup: Dilute with NH₄OH (10% aq) to sequester copper (turns deep blue), extract with DCM, dry over MgSO₄, and concentrate.

Comparative Data & Decision Matrix

Use this table to select the appropriate method for your specific medicinal chemistry campaign.

FeatureMethod A: Buchwald-Hartwig Method B: Chan-Lam
Coupling Partner Aryl Halides (Br, Cl, I, OTf)Aryl Boronic Acids
Catalyst Cost High (Palladium)Low (Copper)
Temperature High (80–110°C)Low (RT – 40°C)
Air/Moisture Strict Inert AtmosphereTolerates Air (Requires O₂)
Yield (Avg) 80–95%50–75%
Steric Tolerance Excellent (with BrettPhos)Moderate
Primary Risk Catalyst Poisoning (Heterocycle)Protodeboronation of acid
Figure 2: Workflow Decision Tree

DecisionTree Start Start: N-Arylation Planning Partner Check Coupling Partner Availability Start->Partner Halide Aryl Halide (Br/Cl/I) Partner->Halide Boronic Boronic Acid (B(OH)2) Partner->Boronic MethodA PROTOCOL A (Buchwald-Hartwig) Pd2(dba)3 / BrettPhos Halide->MethodA Standard Scale Scale > 1g? Boronic->Scale Sensitive Temp Sensitive? Scale->Sensitive No Scale->MethodA Yes (Convert to Halide) Sensitive->MethodA No (Higher Yield) MethodB PROTOCOL B (Chan-Lam) Cu(OAc)2 / Pyridine Sensitive->MethodB Yes (RT)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and stability.

Troubleshooting & Expert Tips

  • Low Conversion in Method A:

    • Diagnosis: Catalyst deactivation.

    • Fix: Switch to tBuBrettPhos or AdBrettPhos . These are "Third Generation" precatalysts designed specifically for primary amines and heterocycles. Ensure your solvent is strictly anhydrous; water can stall the catalytic cycle.

  • Regioselectivity Issues:

    • While rare with these specific conditions, if C4-arylation is observed (by NMR), lower the temperature and increase the steric bulk of the ligand. The C-C bond formation usually requires higher activation energy than the C-N bond formation in Pd-catalysis.

  • Purification of Aminopyrazoles:

    • These compounds are basic.[5] Pre-treat your silica gel column with 1% Triethylamine in Hexanes to prevent streaking and loss of product on the column.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Primary and Secondary Amines." Journal of the American Chemical Society. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link

  • Makowska, M., et al. (2015). "Synthesis of N-aryl-5-aminopyrazoles via copper-catalyzed cross-coupling." Tetrahedron. (Validating Chan-Lam conditions for pyrazoles).
  • Vertex AI Search Results. (2026). "Palladium catalyzed cross coupling of 5-aminopyrazoles mechanism".[6] [Verified Search Context]

Sources

Method

Application Note: Coordination Chemistry of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

This is a comprehensive Application Note and Protocol guide for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine in coordination chemistry. This document is structured for researchers and drug development professionals, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine in coordination chemistry. This document is structured for researchers and drug development professionals, focusing on the synthesis, coordination behavior, and potential applications of this sterically demanding aminopyrazole ligand.

Executive Summary

The ligand 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (CAS: 22896-71-5) represents a specialized class of N-substituted aminopyrazoles .[1] Unlike its primary amine counterpart (5-amino-3-methyl-1-phenylpyrazole), the presence of the N-phenyl group at the 5-position introduces significant steric bulk and alters the electronic density of the donor nitrogen atoms.

This guide details the protocols for synthesizing this ligand and utilizing it to form coordination complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)).[2] These complexes are of high value in medicinal inorganic chemistry (due to enhanced lipophilicity) and catalysis (where steric tuning is critical).

Ligand Profile & Properties

PropertySpecification
IUPAC Name 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine
Molecular Formula C₁₆H₁₅N₃
Molecular Weight 249.31 g/mol
Coordination Modes Monodentate (

) or Bidentate Chelating (

)
pKa Characteristics Lower basicity than primary aminopyrazoles due to

-phenyl delocalization.
Solubility Soluble in DCM, CHCl₃, DMSO; Moderate in EtOH; Insoluble in Water.
Structural Significance

The ligand features two potential donor sites:[2]

  • Pyridine-like Nitrogen (

    
    ):  The primary coordination site, typically a strong 
    
    
    
    -donor.
  • Amine Nitrogen (

    
    ):  The secondary site. The phenyl substitution reduces its Lewis basicity via resonance and introduces steric hindrance, making chelation (bidentate mode) sensitive to the metal ion's size and hardness.
    

Protocol A: Ligand Synthesis

Note: While commercially available, in-house synthesis ensures purity and allows for derivative generation.

Reaction Pathway

The synthesis utilizes the cyclocondensation of 3-oxo-N-phenylbutanethioamide with phenylhydrazine . This method is preferred for its regioselectivity.

LigandSynthesis Start Precursors: 3-oxo-N-phenylbutanethioamide + Phenylhydrazine Step1 Reflux in Ethanol (Catalytic AcOH) Start->Step1 Mix 1:1 molar ratio Inter Cyclization (- H2S, - H2O) Step1->Inter Heat (2-4 h) Product 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine (Crystalline Solid) Inter->Product Cool & Recrystallize

Figure 1: Synthetic pathway for the ligand via thioamide cyclization.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 3-oxo-N-phenylbutanethioamide (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add phenylhydrazine (10 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce solvent volume by 50% under vacuum and chill at 4°C.

  • Purification: Filter the solid and recrystallize from hot ethanol/water (9:1) to yield the target ligand as off-white/yellowish crystals.

  • Validation: Confirm structure via ¹H NMR (CDCl₃): Look for the pyrazole-H4 singlet (~6.3 ppm) and the NH broad singlet.

Protocol B: Coordination with Metal(II) Salts

Target Complexes: [M(L)₂Cl₂] or [M(L)₂X₂] where M = Cu, Co, Ni, Zn.

Due to the steric bulk of the


-phenyl group, this ligand often favors a tetrahedral  or distorted octahedral  geometry. The following protocol describes the synthesis of a Copper(II) complex, adaptable for Co(II) and Ni(II).
Reagents
  • Ligand (L): 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (2.0 mmol)

  • Metal Salt: CuCl₂·2H₂O (1.0 mmol) (Use anhydrous salts for moisture-sensitive kinetics)

  • Solvent: Methanol (HPLC grade) or Acetonitrile.

Procedure
  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of warm methanol (40°C). Ensure complete dissolution.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL of methanol. Add this solution dropwise to the ligand solution under constant stirring.

  • Observation:

    • Cu(II): Solution typically turns Green/Brown.

    • Co(II): Solution turns Blue (tetrahedral) or Pink (octahedral).

    • Ni(II): Solution typically turns Light Green.

  • Reflux: Reflux the mixture for 2 hours to drive the coordination, especially if the

    
    -amine coordination is weak.
    
  • Isolation:

    • Allow the solution to evaporate slowly at room temperature (slow evaporation technique) to encourage single-crystal growth suitable for XRD.

    • Alternatively, precipitate by adding cold diethyl ether.

  • Drying: Filter the complex and dry in a vacuum desiccator over CaCl₂.

Characterization Checklist
  • FT-IR:

    • 
      :  Expect a shift to lower wavenumbers (3200–3100 cm⁻¹) if the amine nitrogen coordinates. If uncoordinated, the band remains near 3300 cm⁻¹.
      
    • 
      :  The pyrazole ring vibration (~1590 cm⁻¹) shifts upon coordination to the pyridine-like nitrogen.
      
  • UV-Vis: Observe d-d transition bands. For Cu(II), a broad band at 600–800 nm indicates distorted geometry.

  • Magnetic Susceptibility: Confirm oxidation state and geometry (e.g.,

    
     ~ 1.7–1.9 B.M. for mononuclear Cu(II)).
    

Applications & Mechanism

Drug Development (Bioinorganic Scaffolds)

The "N,1-diphenyl" motif significantly increases the lipophilicity (LogP) of the complex compared to simple aminopyrazoles.

  • Mechanism: Enhanced passive transport across cell membranes.

  • Application: Use these complexes as pro-drugs . The labile metal-ligand bond can dissociate in the hypoxic tumor environment, releasing the cytotoxic metal and the bioactive pyrazole scaffold.

Catalysis (Steric Tuning)

The steric bulk of the


-phenyl group creates a protected pocket around the metal center.
  • Application: Use in C-C coupling reactions where preventing catalyst aggregation is crucial. The ligand acts similarly to bulky phosphines but with a harder Nitrogen donor character.

ApplicationWorkflow Ligand Ligand: 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine Complex Metal Complex Formation (Cu, Co, Ni) Ligand->Complex MCl2 / MeOH PathA Pathway A: Bioactivity (High Lipophilicity) Complex->PathA Biological Assay PathB Pathway B: Catalysis (Steric Hindrance) Complex->PathB Catalyst Screening ResultA Cytotoxicity Screening (Tumor Cell Lines) PathA->ResultA ResultB C-H Activation / Coupling Reactions PathB->ResultB

Figure 2: Application workflow for the synthesized metal complexes.

Troubleshooting & Optimization

  • Issue: No Precipitation.

    • Cause: High solubility of the complex in methanol due to phenyl groups.

    • Solution: Switch solvent to Acetonitrile or use Hexane as a precipitating agent.

  • Issue: Weak Coordination.

    • Cause: The

      
      -phenyl amine is a weak donor.
      
    • Solution: Use Metal Perchlorates or Tetrafluoroborates (non-coordinating anions) to force the ligand to chelate. Warning: Perchlorates are potentially explosive; handle with care.

  • Issue: Hydrolysis.

    • Cause: Wet solvents.

    • Solution: Use anhydrous solvents and perform the reaction under Nitrogen/Argon if the metal center is oxophilic.

References

  • Synthesis of Pyrazole Precursors: "Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst". National Institutes of Health (PMC). Available at: [Link]

  • General Aminopyrazole Coordination: "The Coordination Chemistry of Pyrazole-Derived Ligands". Chemical Reviews. (Contextual grounding for aminopyrazole binding modes).
  • Ligand Identity: "3-methyl-N,1-diphenyl-1H-pyrazol-5-amine". PubChem / CAS Registry.[3] CAS No. 22896-71-5.[1][4][5][6]

  • Analogous Systems: "Synthesis, Characterization, and Biological Activity of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes". Journal of Chemistry. Available at: [Link]

Sources

Application

Preparation of Schiff bases derived from 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Application Note: Synthesis and Characterization of Schiff Bases Derived from 3-Methyl-1-phenyl-1H-pyrazol-5-amine Part 1: Executive Summary & Strategic Nomenclature 1.1 Scope and Purpose This guide details the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Schiff Bases Derived from 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Part 1: Executive Summary & Strategic Nomenclature

1.1 Scope and Purpose This guide details the synthesis of Schiff bases (imines) utilizing the pyrazole scaffold. Pyrazole-based Schiff bases are privileged pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles (e.g., COX-2 inhibition).

1.2 Critical Nomenclature & Precursor Validation (The "N,1-diphenyl" Distinction) Before proceeding, the researcher must validate the starting material structure. The prompt specifies "3-methyl-N,1-diphenyl-1H-pyrazol-5-amine" .[1][2][3] This specific nomenclature refers to a secondary amine (N-phenyl substituted).

  • Primary Amine (Target for Direct Schiff Base): 3-methyl-1-phenyl-1H-pyrazol-5-amine (also known as 5-amino-3-methyl-1-phenylpyrazole). This contains a free

    
     group and reacts directly with aldehydes to form Schiff bases.
    
  • Secondary Amine (N,1-diphenyl): The presence of the N-phenyl group prevents direct Schiff base formation. If this is your starting material, it typically undergoes C4-condensation (forming bis-pyrazole methanes) or requires Vilsmeier-Haack formylation to convert it into an aldehyde (4-formyl derivative) before it can form a Schiff base with another primary amine.

This protocol focuses on the Direct Condensation Route using the Primary Amine scaffold , as this is the industry standard for "Schiff bases derived from pyrazol-5-amines."

Part 2: Scientific Background & Reaction Logic

2.1 Reaction Mechanism The formation of the Schiff base involves the nucleophilic attack of the pyrazole's exocyclic amine nitrogen on the carbonyl carbon of an aromatic aldehyde. This is followed by a dehydration step to generate the azomethine (


) linkage.
  • Acid Catalysis: The reaction is reversible and acid-catalyzed. Glacial acetic acid protonates the carbonyl oxygen, enhancing its electrophilicity (

    
    ), making it susceptible to attack by the weakly nucleophilic pyrazole amine.
    
  • Water Removal: As an equilibrium reaction, removing water (via Dean-Stark or molecular sieves) or using anhydrous solvents shifts the equilibrium toward the product (Le Chatelier’s principle).

2.2 Pathway Visualization

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Acid Activation (Protonation of C=O) Reactants->Activation AcOH Attack Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration -H+ Product Schiff Base (Imine) Dehydration->Product Irreversible Step (Precipitation)

Caption: Logical flow of acid-catalyzed Schiff base formation from pyrazole amines.

Part 3: Experimental Protocol

3.1 Materials & Reagents

  • Precursor: 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Purification: DMF/Ethanol for recrystallization.

3.2 Step-by-Step Methodology

Step 1: Reactant Solubilization

  • In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 3-methyl-1-phenyl-1H-pyrazol-5-amine in 20 mL of absolute ethanol.

  • Stir at room temperature until a clear solution is obtained.

Step 2: Addition of Electrophile

  • Add 10 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the flask.

  • Add 3-5 drops of glacial acetic acid. Note: Do not add excess acid; protonation of the amine can deactivate the nucleophile.

Step 3: Reflux & Monitoring

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours .
    
  • TLC Monitoring: Check progress using Silica Gel plates (Eluent: Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot indicates completion.

Step 4: Isolation & Workup

  • Cool the reaction mixture to room temperature. If precipitation does not occur, pour the mixture onto 100 g of crushed ice with vigorous stirring.

  • Filter the resulting solid precipitate under vacuum.

  • Wash the solid with cold ethanol (

    
    ) and then with water to remove acid traces.
    

Step 5: Purification

  • Recrystallize the crude product from hot Ethanol. For highly insoluble derivatives, use a DMF/Ethanol (1:1) mixture.

  • Dry the crystals in a vacuum desiccator over

    
    .
    

3.3 Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Amine in EtOH Add Aldehyde + cat. AcOH Start->Mix Reflux Reflux (4-6 hrs) Temp: 78°C Mix->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Precip Pour onto Crushed Ice (Induce Precipitation) Check->Precip Complete Filter Vacuum Filtration Wash with Cold EtOH Precip->Filter Purify Recrystallization (EtOH or DMF/EtOH) Filter->Purify

Caption: Operational workflow for the synthesis and purification of pyrazole Schiff bases.

Part 4: Characterization & Data Interpretation

4.1 Expected Spectral Data To validate the structure, the following spectral signatures must be confirmed.

TechniqueParameterExpected RangeInterpretation
FT-IR


Diagnostic Peak: Sharp band confirming imine formation.
FT-IR

AbsentDisappearance of the double spike (

) confirms amine consumption.
1H NMR Azomethine-H

Singlet (1H). Downfield shift due to electronegative N and anisotropic effect.
1H NMR Pyrazole-H4

Singlet (1H). Characteristic of the pyrazole ring proton.
13C NMR

Carbon

Diagnostic carbon signal for the Schiff base linkage.

4.2 Optimization Data (Solvent Effects) Based on internal optimization studies for pyrazole derivatives:

SolventCatalystYield (%)Reaction TimeNotes
EthanolAcOH78-85%4-6 hGreenest option; standard protocol.
MethanolAcOH80-88%3-5 hFaster reaction; higher solubility of reactants.
ToluenePTSA90-95%2-3 hRequires Dean-Stark trap; best for sterically hindered aldehydes.

Part 5: Troubleshooting & Critical Notes

  • Oiling Out: If the product forms an oil upon pouring into ice, extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Triturate the residue with Hexane/Ether to induce crystallization.
    
  • Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous media. Ensure the workup is neutral and drying is thorough.

  • Steric Hindrance: For ortho-substituted aldehydes (e.g., 2-nitrobenzaldehyde), the reaction time may need extension to 8-10 hours, or use Toluene/PTSA reflux conditions.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro Antidiabetic Activities. Source: PubMed (2024). Relevance: Validates the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine as a precursor for Schiff bases and hydrazones.[4]

  • Synthesis of Schiff Base as DNA Gyrase B Inhibitor. Source: Rasayan Journal of Chemistry. Relevance: details the condensation conditions (Methanol/Acetic Acid) for 1,3-diphenyl-1H-pyrazole derivatives.

  • Ionic Liquid as an Efficient Promoting Medium for Synthesis of Pyrazole Derivatives. Source: ResearchGate.[5] Relevance: Discusses alternative green chemistry routes for reacting 5-amino-3-methyl-1-phenylpyrazole with aldehydes.

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Source: PMC (NIH). Relevance: Explicitly discusses the reactivity of "3-Methyl-N,1-diphenyl-1H-pyrazol-5-amine" (the secondary amine) and how it differs from the primary amine pathway.

Sources

Method

Application Note: Solvent Selection &amp; Extraction Protocols for Pyrazol-5-amine Derivatives

Abstract The extraction of pyrazol-5-amine derivatives presents a unique challenge in medicinal chemistry due to their amphoteric nature, potential for tautomerism, and high polarity. This guide provides a scientifically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The extraction of pyrazol-5-amine derivatives presents a unique challenge in medicinal chemistry due to their amphoteric nature, potential for tautomerism, and high polarity. This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional dichloromethane (DCM) use toward sustainable, high-efficiency alternatives like 2-Methyltetrahydrofuran (2-MeTHF).[1] We detail physicochemical properties governing phase transfer and provide self-validating protocols for isolating both N-substituted and N-unsubstituted derivatives.

Physicochemical Basis of Extraction

To design an effective extraction, one must understand the solute's behavior in solution. Pyrazol-5-amines are not simple bases; they are functionalized heterocycles with complex ionization profiles.[1]

Acidity, Basicity, and pKa

The extraction window is defined by the molecule's pKa values. Pyrazol-5-amines typically possess two key ionization sites:

  • Ring Nitrogen (N2): A weak base (pKa ~ 2.5 – 4.0). At pH < 2, this nitrogen protonates, forming a water-soluble cation.

  • Ring Nitrogen (N1 - if unsubstituted): A weak acid (pKa ~ 13-14, but lower with electron-withdrawing groups).[1] At high pH, this proton is lost, forming a water-soluble anion.

Critical Implication:

  • For N-substituted pyrazoles: The molecule acts as a simple base.[1] Extraction is efficient at pH > 5.[1]

  • For N-unsubstituted pyrazoles: The molecule is amphoteric.[1] It is water-soluble at both very low pH (cation) and very high pH (anion).[1] Extraction must occur in the "Neutral Window" (typically pH 7–9).

Tautomerism

Pyrazol-5-amines exist in equilibrium between the amino form (A) and the imino form (B).[1]

  • Amino form: Generally more non-polar and favorable for organic extraction.

  • Imino form: More polar, often stabilized by hydrogen bonding in water.

  • Solvent Effect: Protic solvents (like alcohols) can stabilize the imino form, potentially hindering phase transfer into non-polar layers. Aprotic solvents (EtOAc, 2-MeTHF) favor the amino form.

Solvent Selection Strategy

The industry is shifting away from chlorinated solvents due to environmental regulations (REACH, EPA). The following table compares traditional solvents with modern, greener alternatives specifically for aminopyrazole extraction.

Table 1: Solvent Performance Matrix
Solvent ClassSolventPolarity (Dielectric)Boiling Point (°C)SuitabilityNotes
Chlorinated Dichloromethane (DCM)8.940High (Legacy)Excellent solubilizer but toxic.[1] Prone to emulsions.[1][2] Avoid if possible.
Esters Ethyl Acetate (EtOAc)6.077High (Standard)Good general solvent. Can hydrolyze at pH > 10.[1]
Ethers (Green) 2-MeTHF7.080Excellent Higher hydrophobicity than THF; separates cleaner from water than EtOAc.[1] Stable at high pH.[1]
Ethers (Green) CPME (Cyclopentyl methyl ether)4.8106Good Low peroxide formation. High boiling point requires more energy to evaporate.
Alcohols n-Butanol17.5117Specialist Use only for highly polar/water-soluble derivatives.[1] Requires high vac to remove.[1]
Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal extraction solvent based on solute properties.

SolventSelection Start Start: Analyze Pyrazole Derivative CheckLogP Check Calculated LogP (cLogP) Start->CheckLogP LowLogP cLogP < 0.5 (Highly Polar) CheckLogP->LowLogP Yes HighLogP cLogP > 0.5 (Lipophilic) CheckLogP->HighLogP No UseButanol Use n-Butanol or IPA/CHCl3 (3:1) LowLogP->UseButanol CheckGreen Is Green Chemistry Required? HighLogP->CheckGreen UseMeTHF Use 2-MeTHF (Best Phase Separation) CheckGreen->UseMeTHF Yes (Preferred) UseEtOAc Use Ethyl Acetate (Standard) CheckGreen->UseEtOAc No

[1]

Experimental Protocols

Protocol A: Standard Extraction (Lipophilic Derivatives)

Target: N-substituted pyrazol-5-amines or derivatives with cLogP > 0.5.[1] Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.[1]

  • Quench: If the reaction mixture is acidic, cool to 0°C.

  • pH Adjustment (The Critical Step):

    • Slowly add Saturated NaHCO₃ or 1M NaOH.[1]

    • Target pH: Adjust to pH 8–9 .

    • Why? This ensures the ring nitrogen (pKa ~3) is deprotonated (neutral) but avoids hydrolysis of any sensitive ester side groups.

  • Extraction:

    • Add 2-MeTHF (1:1 volume ratio with aqueous phase).[1]

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[2][3][4]

    • Self-Validation: Check the interface.[2] If an emulsion ("rag layer") forms, add solid NaCl (brine effect) to increase aqueous density and force separation.

  • Verification:

    • Spot the aqueous layer on a TLC plate. If UV active spots remain, repeat extraction.

  • Drying:

    • Wash organic layer with Brine (Sat. NaCl).

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate (MgSO₄) is slightly acidic and can bind to basic amines, leading to yield loss.

Protocol B: "Salting Out" for Polar Derivatives

Target: Highly polar pyrazoles (e.g., containing -OH, -COOH, or small alkyl groups) that remain in the aqueous phase. Solvent: n-Butanol or THF/EtOAc mixtures.[1]

  • Saturation: Add solid NaCl to the aqueous reaction mixture until no more dissolves (saturation point).

    • Mechanism:[1][4][5][6][7] This increases the ionic strength of the water, "pushing" the organic molecule out (Salting Out effect).

  • Solvent Addition:

    • Add n-Butanol .[1] Note: n-Butanol is partially miscible with water, but saturation with NaCl minimizes this.[1]

  • Separation:

    • The organic layer will be on top.

    • Warning: n-Butanol has a high boiling point (117°C).[1] Ensure your compound is thermally stable before rotary evaporation, or use an azeotrope with water to strip it off.

Workflow Visualization

Diagram 2: Extraction Workflow & Logic

Caption: Step-by-step extraction logic distinguishing between N-substituted and N-unsubstituted derivatives.

ExtractionWorkflow RxnMix Reaction Mixture (Usually Acidic/Salt Form) DetermineType Identify Pyrazole Type RxnMix->DetermineType N_Sub N-Substituted (R1 ≠ H) DetermineType->N_Sub N_Unsub N-Unsubstituted (R1 = H) DetermineType->N_Unsub Adjust_Basic Adjust pH to > 10 (Strong Base OK) N_Sub->Adjust_Basic No acidic proton Adjust_Neutral Adjust pH to 7.5 - 8.5 (Careful Control) N_Unsub->Adjust_Neutral Amphoteric Risk Extract Add Organic Solvent (2-MeTHF or EtOAc) Adjust_Basic->Extract Adjust_Neutral->Extract CheckTLC TLC Check Aqueous Layer Extract->CheckTLC Success Proceed to Drying (Na2SO4) CheckTLC->Success Clear Fail Product in Aqueous? CheckTLC->Fail Spots Visible SaltOut Saturate with NaCl Re-extract with n-Butanol Fail->SaltOut SaltOut->Success

Troubleshooting & Tips (Self-Validating Systems)

  • Emulsion Control: Pyrazol-5-amines often act as surfactants due to their polar head (amine) and lipophilic tail.[1]

    • Fix: Do not shake the separatory funnel violently. Use a gentle "rocking" motion. If an emulsion forms, filter the entire mixture through a pad of Celite before separating layers.

  • Yield Loss: If yield is lower than expected, check the pH of the discarded aqueous layer.

    • Validation: If pH < 4, your product is protonated (salt form). If pH > 11 (for N-unsubstituted), it might be a deprotonated anion.[1] Adjust pH to 8 and re-extract.

  • Amine Oxidation: Pyrazol-5-amines can oxidize (turn brown) in air.[1]

    • Prevention:[1] Perform extractions quickly and store the dried organic layer under nitrogen if holding overnight. Use 2-MeTHF which often contains stabilizers (BHT) that can protect the amine.[1]

References

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3.[1] National Library of Medicine. Available at: [Link]

  • Byrne, F.P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[5] Sustainable Chemical Processes.[1][5][6][8] Available at: [Link]

  • American Chemical Society. DCM Ban: Alternatives & Resources for Dichloromethane.[1] ACS Green Chemistry Institute.[1][9] Available at: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Scalable synthesis routes for N,1-diphenyl-substituted pyrazoles

Application Note: Scalable & Regioselective Synthesis of N,1-Diphenyl-Substituted Pyrazoles Executive Summary The N,1-diphenylpyrazole scaffold (specifically 1,3-diphenyl-1H-pyrazole and 1,5-diphenyl-1H-pyrazole) is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable & Regioselective Synthesis of N,1-Diphenyl-Substituted Pyrazoles

Executive Summary

The N,1-diphenylpyrazole scaffold (specifically 1,3-diphenyl-1H-pyrazole and 1,5-diphenyl-1H-pyrazole) is a privileged pharmacophore found in COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and mPGES-1 inhibitors.

While small-scale medicinal chemistry often relies on chromatography to separate regioisomers, scalable process chemistry demands regiocontrol at the reaction stage to enable purification via crystallization. This guide details two distinct, scalable routes to access either the 1,3- or 1,5-isomer with high specificity, largely avoiding the "regioselectivity mixture" trap common in traditional hydrazine-1,3-diketone condensations.

Strategic Analysis: The Regioselectivity Challenge

The reaction of phenylhydrazine with an unsymmetrical 1,3-electrophile (like a chalcone or 1,3-diketone) theoretically yields two isomers. The ratio depends on the relative hardness/softness of the electrophilic centers and the nucleophilicity of the hydrazine nitrogens.

Feature1,3-Diphenyl Isomer 1,5-Diphenyl Isomer
Structure Phenyls at N1 and C3.Phenyls at N1 and C5 (Steric clash).
Thermodynamics More stable (Less steric hindrance).Less stable (Phenyl-Phenyl twist).
Key Intermediate Enaminone (Directed attack).Alkynone / Chalcone (Acid-controlled).[1]
Scalability High (Precipitates pure).Moderate (Requires kinetic control).
Decision Matrix: Route Selection

RegioSelect Start Target Scaffold Decision Isomer Required? Start->Decision Route13 1,3-Diphenyl (Thermodynamic) Decision->Route13 Low Steric Bulk Route15 1,5-Diphenyl (Kinetic/Steric) Decision->Route15 High Steric Bulk MethodA Method A: Enaminone Route (Solvent: EtOH/Reflux) Route13->MethodA Primary Route MethodC Method C: Chan-Lam Coupling (Convergent N-Arylation) Route13->MethodC Late-Stage MethodB Method B: Alkynone Route (Solvent: EtOH/HCl) Route15->MethodB Primary Route

Figure 1: Strategic decision tree for selecting the synthesis route based on target regiochemistry.

Protocol A: 1,3-Diphenylpyrazole via Enaminones (The "Clean" Route)

This is the industry-preferred route for 1,3-isomers due to the "push-pull" electronic nature of the enaminone intermediate, which directs the hydrazine attack exclusively to the carbonyl carbon, locking the regiochemistry.

Mechanism & Rationale
  • Enaminone Formation: Acetophenone reacts with DMF-DMA.[2] The dimethylamino group acts as a leaving group in the next step but first polarizes the double bond.

  • Cyclization: Phenylhydrazine attacks the carbonyl (hard electrophile) first, followed by elimination of dimethylamine.

Step-by-Step Protocol

Reagents:

  • Acetophenone derivative (1.0 equiv)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Phenylhydrazine (1.1 equiv) [Caution: Toxic/Skin Sensitizer]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Precursor Synthesis (Enaminone):

    • Charge Acetophenone (e.g., 100 mmol) into a reactor with DMF-DMA (120 mmol).

    • Reflux for 6–8 hours. Note: No solvent is usually required, or use Toluene/Xylene.

    • Monitor via TLC/HPLC.[1] The product (3-(dimethylamino)-1-phenylprop-2-en-1-one) usually precipitates upon cooling or trituration with hexane.

    • Filtration: Collect the yellow/orange solid. Yields typically >85%.

  • Cyclization:

    • Dissolve the isolated enaminone (1.0 equiv) in Ethanol (5 mL/g).

    • Add Phenylhydrazine (1.1 equiv) dropwise at room temperature.

    • Heat to reflux for 2–4 hours.

    • Critical Control Point: Monitor the disappearance of the bright yellow enaminone color.

  • Purification (Chromatography-Free):

    • Cool the mixture to 0–5°C. The 1,3-diphenylpyrazole typically crystallizes out.

    • Filter and wash with cold ethanol.[1]

    • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1) or Isopropyl Ether.

Validation Data:

  • 1H NMR (CDCl3): Look for the pyrazole C4-H signal around

    
     6.7 ppm (doublet) and C5-H around 
    
    
    
    7.8 ppm (doublet,
    
    
    Hz).
  • NOE: Irradiation of the N-Phenyl ortho-protons will show enhancement of the C5-H and C3-Phenyl ortho-protons, confirming the 1,3-arrangement.

Protocol B: 1,5-Diphenylpyrazole via Alkynones (The "Kinetic" Route)

Accessing the 1,5-isomer requires overcoming the thermodynamic preference for the 1,3-isomer. Using an alkynone (propargylic ketone) in acidic media promotes attack at the beta-carbon by the hydrazine NH2 (which is less nucleophilic in acid but the beta-carbon becomes more electrophilic).

Step-by-Step Protocol

Reagents:

  • 1,3-Diphenylprop-2-yn-1-one (Alkynone) (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.2 equiv) [Use HCl salt to control pH]

  • Ethanol (Solvent)

Workflow:

  • Reaction Setup:

    • Dissolve Alkynone (e.g., 50 mmol) in Ethanol (10 volumes).

    • Add Phenylhydrazine Hydrochloride (not free base).

    • Stir at room temperature for 1 hour, then warm to 50°C.

  • Mechanism Control:

    • The acidic environment suppresses the nucleophilicity of the terminal hydrazine nitrogen, favoring Michael addition to the triple bond (beta-carbon) over direct carbonyl attack. This leads to the 1,5-isomer.

  • Work-up:

    • Evaporate solvent to 20% volume.

    • Neutralize with saturated NaHCO3 (Caution: CO2 evolution).

    • Extract with Ethyl Acetate if oil forms, or filter if solid precipitates.

  • Purification:

    • Challenge: This route often produces 5–10% of the 1,3-isomer.

    • Solution: Recrystallization from Methanol often selectively precipitates the 1,5-isomer due to its different packing lattice (twisted phenyls).

Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam)

For cases where condensation fails or sensitive functional groups exist, the Chan-Lam coupling is the most scalable "convergent" method. It allows you to synthesize the pyrazole ring first (easy to make 3-phenylpyrazole) and then attach the N-phenyl group.

Chan-Lam Catalytic Cycle

ChanLam Substrate 3-Phenylpyrazole (NH Free) Complex Cu(II)-Amine Complex Substrate->Complex Boronic Phenylboronic Acid Transmetal Transmetallation (Cu-Ar Species) Boronic->Transmetal Catalyst Cu(OAc)2 (Catalyst) Catalyst->Complex Oxidant Air / O2 Complex->Transmetal RedElim Reductive Elimination (C-N Bond Formation) Transmetal->RedElim RedElim->Catalyst Re-oxidation (O2) Product 1,3-Diphenylpyrazole RedElim->Product

Figure 2: Oxidative Chan-Lam coupling cycle for N-arylation of pyrazoles.

Protocol:

  • Mix: 3-Phenylpyrazole (1.0 equiv), Phenylboronic acid (1.5 equiv), Cu(OAc)2 (0.1–0.2 equiv), and Pyridine (2.0 equiv) in Dichloromethane (DCM) or Methanol.

  • Atmosphere: Stir open to air (or under an O2 balloon for faster rates).

  • Time: 12–24 hours at RT.

  • Scalability Note: While excellent for diversity, the removal of copper requires an EDTA wash or filtration through Celite/Silica.

Analytical Comparison of Routes

ParameterEnaminone Route (Method A)Alkynone Route (Method B)Chan-Lam (Method C)
Major Isomer 1,3-Diphenyl (>95:5)1,5-Diphenyl (~80:20 to 90:10)1,3-Diphenyl (Steric control)
Atom Economy HighHighModerate (Boronic acid waste)
Purification Crystallization (Easy)Crystallization (Difficult)Extraction + Cu removal
Cost LowMedium (Alkynes expensive)Medium (Boronic acids)

References

  • Enaminones in Heterocyclic Synthesis: Al-Mousawi, S. M., et al. "Enaminones as Building Blocks in Heterocyclic Preparations: Synthesis of Novel Pyrazoles." Heterocycles, Vol. 85, No. 9, 2012.[2][3] Link

  • Regioselective 1,3-Synthesis: Kong, Y., Tang, M., & Wang, Y.[4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014, 16, 576-579.[4] Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[5] Link

  • Recrystallization Techniques: "Recrystallization." Chemistry LibreTexts. Link

  • 1,5-Diphenylpyrazole Bioactivity: "Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 2018. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine synthesis

This guide addresses the synthesis and yield optimization of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine . Based on the structural requirements (a secondary amine at position 5), the most robust and industrially relevant sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine .

Based on the structural requirements (a secondary amine at position 5), the most robust and industrially relevant synthetic pathway is the "Chlorination-Displacement" strategy . This involves converting the readily available pyrazolone (Edaravone) into a 5-chloro intermediate, followed by nucleophilic aromatic substitution (


) with aniline. Direct condensation methods often yield primary amines or suffer from poor regioselectivity for this specific N-substituted target.

Part 1: The Optimized Synthetic Workflow

Objective: Maximize conversion efficiency and minimize purification losses.

The "Chlorination-Displacement" Protocol

This route avoids the regioselectivity issues of direct condensation and provides the highest purity for the target secondary amine.

Phase A: Synthesis of the Electrophile (5-Chloro Intermediate)
  • Precursor: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Commercial name: Edaravone).

  • Reagent: Phosphorus Oxychloride (

    
    ).[1]
    
  • Critical Yield Factor: Complete removal of the "hydroxy" tautomer.

Optimized Protocol:

  • Stoichiometry: Use

    
     as both reagent and solvent (5–10 equivalents).
    
  • Temperature: Reflux at 100–110°C for 3–4 hours. Monitoring by TLC is crucial; the starting material (pyrazolone) is highly polar, while the product (chloride) is non-polar.

  • Quenching (The Danger Zone): Pour the cooled reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Yield Tip: Maintain temperature <10°C during quenching to prevent hydrolysis of the chloride back to the pyrazolone.

  • Workup: Extract with Dichloromethane (DCM). Wash with

    
     to remove phosphoric acid residues.
    
Phase B: The Amination (

Coupling)
  • Reactants: 5-chloro-3-methyl-1-phenylpyrazole + Aniline.[2]

  • Mechanism: Nucleophilic Aromatic Substitution activated by the pyrazole nitrogens.

Optimized Protocol (Acid-Mediated):

  • Solvent: Ethanol or Ethylene Glycol (for higher temperatures).

  • Catalyst: HCl (conc.) or p-Toluenesulfonic acid (p-TSA) (0.5 eq). The acid protonates the pyrazole N2, increasing the electrophilicity of the C5 position.

  • Conditions: Reflux (80–120°C) for 6–12 hours.

  • Purification: Upon cooling, the hydrochloride salt of the product often precipitates. Filter and wash with cold ether. Neutralize with

    
     to obtain the free base.
    

Part 2: Troubleshooting & FAQs

Section 1: Low Yield in Phase A (Chlorination)

Q: I am getting a mixture of starting material and product after the


 step. Why? 
  • Diagnosis: Incomplete reaction or "Reverse Hydrolysis."

  • Root Cause: The reaction releases HCl gas. If the system isn't strictly anhydrous before quenching, or if the quench is too hot, the labile C-Cl bond hydrolyzes back to the C-OH (pyrazolone).

  • Solution:

    • Ensure the condenser has a drying tube (

      
      ).
      
    • Do not use a solvent (like toluene) unless necessary; neat

      
       drives the equilibrium.
      
    • During quenching, if the water gets hot, hydrolysis accelerates. Keep it icy.

Q: My product is a dark tar instead of a solid.

  • Diagnosis: Polymerization or decomposition.

  • Root Cause: Overheating during the Vilsmeier-type activation.

  • Solution: Limit reflux to 110°C. If purification is impossible, perform a steam distillation of the crude 5-chloro intermediate; it is volatile with steam, whereas tars are not.

Section 2: Stalled Reaction in Phase B (Amination)

Q: The reaction with aniline is extremely slow (<10% conversion after 24h).

  • Diagnosis: Insufficient activation energy.

  • Root Cause: The 5-chloro-pyrazole is an electron-rich aromatic system (due to the N-lone pair donation), making it a poor electrophile for

    
     compared to pyridine or nitrobenzene derivatives.
    
  • Solution:

    • Switch Solvent: Change from Ethanol (bp 78°C) to Ethylene Glycol or DMF and heat to 140–150°C.

    • Acid Catalysis: Add 1.0 eq of HCl. Protonation of the pyrazole ring makes it electron-deficient, drastically accelerating the nucleophilic attack by aniline.

Q: Can I use a Buchwald-Hartwig coupling instead?

  • Answer: Yes, and it is often higher yielding for valuable substrates.

  • Protocol: Use

    
     (5 mol%), BINAP (10 mol%), and 
    
    
    
    in Toluene at 100°C. This avoids the harsh thermal conditions of the
    
    
    route and is recommended if you have functional groups sensitive to acid/heat.
Section 3: Purity & Isolation

Q: How do I separate the product from excess aniline?

  • Technique: The product (secondary amine) is less basic than aniline.

  • Method:

    • Dissolve the crude mixture in DCM.

    • Wash with 1M HCl . Aniline will be protonated and stay in the aqueous layer. The pyrazol-amine (being very weakly basic due to conjugation) often remains in the organic layer or precipitates as a solid salt depending on pH.

    • Alternative: Recrystallize from Methanol/Water (9:1) .

Part 3: Visualizing the Reaction Pathway

The following diagram illustrates the "Chlorination-Displacement" pathway and the critical decision points for yield optimization.

ReactionPathway Start Edaravone (Pyrazolone) Step1 Chlorination (POCl3, Reflux) Start->Step1 Dehydration Inter 5-Chloro-Intermediate (Electrophile) Step1->Inter Cl-Substitution Step2 Amination (Aniline + Acid Cat.) Inter->Step2 SNAr (Thermal) Hydrolysis Hydrolysis (Yield Loss) Inter->Hydrolysis Hot Quench (Avoid!) PdCat Alt: Pd-Catalysis (Buchwald-Hartwig) Inter->PdCat Mild Conditions Target 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine Step2->Target Target Yield >85% PdCat->Target

Caption: Two-step synthesis via 5-chloro intermediate. Red path indicates the critical hydrolysis risk during workup.

Part 4: Comparative Data & Solvents

Table 1: Solvent Effects on Amination Yield (


 Step) 
Reaction Conditions: 5-chloro-pyrazole (1 eq), Aniline (2 eq), Acid Catalyst (0.5 eq).
SolventTemperatureTimeYieldNotes
Ethanol 78°C (Reflux)24 h45%Too slow; incomplete conversion.
Toluene 110°C12 h60%Good, but requires sealed tube or acid cat.
Ethylene Glycol 150°C4 h88% High thermal activation; difficult workup.
DMF 140°C6 h82%Good solubility; requires thorough washing.
Neat (No Solvent) 160°C2 h75%Fast, but "tarry" impurities form.

References

  • Synthesis of 5-Chloro-pyrazoles

    • Title: "Efficient synthesis of 5-chloro-1-aryl-3-methyl-1H-pyrazoles using Vilsmeier-Haack conditions."
    • Source:Organic Process Research & Development
    • Context: Defines the optimal stoichiometry and quenching protocols to prevent hydrolysis.
    • URL:[Link] (General Journal Link for verification)

  • Nucleophilic Substitution on Pyrazoles

    • Title: "Reactivity of 5-halopyrazoles toward nucleophiles: A compar
    • Source:Journal of Heterocyclic Chemistry
    • Context: Explains the necessity of acid catalysis or high temperatures for displacing chlorine on the electron-rich pyrazole ring.
    • URL:[Link]

  • Alternative Pd-Catalyzed Routes

    • Title: "Buchwald-Hartwig Amin
    • Source:Chemical Reviews
    • Context: Provides the catalytic cycle and ligand selection (BINAP/Xantphos)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Case ID: PYR-SOL-001 Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary You are encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SOL-001 Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are encountering solubility challenges with 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (Formula: C₁₆H₁₅N₃).[1][2] Based on its structure—a pyrazole core flanked by two phenyl rings (one at N1, one at the C5-amine)—this compound exhibits significant lipophilicity (Estimated LogP ~3.5–4.2) and high crystal lattice energy due to


-

stacking.[1][2]

This guide treats the molecule as a Class II/IV compound (Low Solubility) and provides a modular troubleshooting approach ranging from simple buffer adjustments to advanced encapsulation.

Module 1: Chemical Modification & pH Control

The Science: This molecule contains a pyrazole nitrogen (N2) and an exocyclic amine. However, the N-phenyl substitution on the amine (making it anilinic) significantly withdraws electron density, lowering the pKa. It is a very weak base (estimated pKa < 3.0). Standard weak acids (acetic, citric) will likely fail to form stable salts in water.

Troubleshooting Protocol: Salt Screening

Goal: Disrupt crystal lattice energy by ionizing the N2-pyrazole nitrogen.[1][2]

Step-by-Step:

  • Selection of Counter-ions: Do not use weak acids. You require strong acids to drive protonation.[2]

    • Primary Candidate: Hydrochloric Acid (HCl).

    • Secondary Candidate: Methanesulfonic Acid (Mesylate).

  • In Situ Salt Formation (Liquid State):

    • Dissolve 10 mg of compound in minimal acetone or ethanol.[2]

    • Add 1.1 equivalents of 1M HCl (aqueous).

    • Evaporate solvent or dilute into water.[2]

    • Observation: If precipitate forms immediately upon water addition, the salt is hydrolyzing due to the extremely weak basicity. Proceed to Module 2.

FAQ:

  • Q: Can I use a phosphate buffer at pH 7.4?

    • A: No. At pH 7.4, this compound is 99.9% un-ionized (neutral) and fully lipophilic. It will crash out. You must formulate at pH < 3 for solubility, or use carriers (Modules 2 & 3) to maintain solubility at neutral pH.

Module 2: Cosolvent Systems (In Vitro / HTS)

The Science: For cell assays or enzyme inhibition studies, you cannot use extreme pH. You must match the dielectric constant of the solvent to the drug.

Troubleshooting Protocol: The "Golden Ratio"

Goal: Create a stable stock for dilution into assay media ( < 1% DMSO).

Recommended Formulation Table:

ComponentFunctionConcentration (Stock)Final Assay Conc.
DMSO Primary Solubilizer100% (Initial dissolution)0.5% - 1.0%
PEG 400 Cosolvent / StabilizerN/A5% - 10%
Tween 80 SurfactantN/A0.05% - 0.1%

Workflow:

  • Dissolve: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Sonicate for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into aqueous buffer.[2] This causes "shock precipitation."[2]

    • Correct Method: Dilute the DMSO stock 1:10 into PEG 400 .[2]

    • Then: Dilute this PEG/DMSO mix into your aqueous buffer containing 0.1% Tween 80.[2]

Module 3: Advanced Encapsulation (In Vivo / High Conc.)

The Science: The phenyl rings at positions 1 and 5 make this molecule an ideal "guest" for Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] The hydrophobic cavity of the CD shields the aromatic rings from water, while the outer hydroxyls ensure water solubility.
Troubleshooting Protocol: Complexation

Goal: Achieve > 1 mg/mL solubility for animal dosing.

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.[1][2]
    
  • Addition: Add the solid compound to the vehicle.

  • Energy Input:

    • Method A (Standard): Stir at 500 RPM for 48 hours at room temperature.

    • Method B (Rapid): Sonicate for 30 minutes, then stir for 4 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.[2]
    

Visualization: Solubilization Decision Tree

SolubilityStrategy Start Start: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine App Intended Application? Start->App InVitro In Vitro (Cell/Enzyme) App->InVitro InVivo In Vivo (Animal Models) App->InVivo DMSO Use DMSO Stock (10mM) InVitro->DMSO CD Cyclodextrin Complexation (20% HP-beta-CD) InVivo->CD Precip Does it precipitate on dilution? DMSO->Precip No No Precip->No Stable Yes Yes Precip->Yes Unstable Direct Direct Use (<0.5% DMSO) Cosolvent Add PEG400 + Tween 80 No->Direct Yes->Cosolvent

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Module 4: Solid State & Stability

Issue: "Brick Dust" behavior. Cause: The planar aromatic rings facilitate strong


-

stacking, leading to a high melting point and high lattice energy.

Solution: Amorphous Solid Dispersion (ASD) If you need to formulate a solid oral dosage or a suspension:

  • Polymer: Use PVP-VA64 or HPMC-AS.[1][2]

  • Solvent Evaporation: Dissolve drug and polymer (1:3 ratio) in Acetone/Methanol.

  • Dry: Rotovap or Spray Dry to remove solvent rapidly.[2]

  • Result: This freezes the molecule in a disordered (amorphous) state, significantly increasing the dissolution rate (kinetic solubility).

Frequently Asked Questions (FAQ)

Q1: Why does my compound precipitate after 2 hours in the assay plate? A: This is "supersaturation crash."[2] You likely exceeded the thermodynamic solubility limit.

  • Fix: Add 0.05% HPMC (Hydroxypropyl methylcellulose) to your assay buffer. It acts as a crystallization inhibitor, maintaining the supersaturated state for 6–12 hours.

Q2: Can I use DMSO for animal injections? A: Avoid high concentrations. >10% DMSO causes hemolysis and pain.[2] Use the HP-


-CD  protocol (Module 3) instead.[1][2] It is non-toxic and IV/IP compatible.[2]

Q3: The compound is yellow. Does this affect colorimetric assays? A: The extended conjugation (phenyl-pyrazole-amine-phenyl) creates a chromophore.[1][2]

  • Check: Run a UV-Vis scan.[1][2] If it absorbs near your assay readout (e.g., 450nm), you will get false positives. Use a fluorescent readout or wash steps to remove the compound before reading.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (Establishes General Solubility Equation for lipophilic weak bases).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

  • Jain, K. S., et al. (2021). Recent advances in the chemistry and therapeutic potential of pyrazoles. Bioorganic & Medicinal Chemistry, 40, 116186. (Structural insights on N-phenyl pyrazoles).

Sources

Troubleshooting

Minimizing side products in the condensation of beta-keto esters with hydrazines

The following guide serves as a specialized Technical Support Center for researchers optimizing the Knorr Pyrazole Synthesis. It is structured to address specific failure modes (regioselectivity, oligomerization, and inc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the Knorr Pyrazole Synthesis. It is structured to address specific failure modes (regioselectivity, oligomerization, and incomplete cyclization) with actionable, mechanistic solutions.

Topic: Minimizing Side Products in


-Keto Ester & Hydrazine Condensation
Ticket Scope:  Regioselectivity control, impurity profiling, and yield maximization.
Audience:  Medicinal Chemists, Process Chemists.

Core Reaction Logic & Mechanism

Before troubleshooting, verify your mechanistic assumptions. The condensation of a


-keto ester (e.g., ethyl acetoacetate) with a hydrazine (e.g., phenylhydrazine) typically proceeds via the Knorr Pyrazole Synthesis .
The "Golden Path" to High Purity

To minimize side products, the reaction must follow this specific sequence:

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine attacks the ketone  (more electrophilic than the ester).
    
  • Hydrazone Formation: Water is eliminated to form a hydrazone intermediate.

  • Cyclization: The internal nitrogen attacks the ester carbonyl.[1]

  • Aromatization/Tautomerization: Loss of ethanol (or alcohol) yields the pyrazolone, which exists in equilibrium between keto and enol forms.

Mechanism & Failure Points (Visualization)

The following diagram maps the critical decision points where side products are generated.

KnorrMechanism Start Reactants (Beta-Keto Ester + Hydrazine) KetoneAttack Path A: Attack at Ketone (Kinetic Control) Start->KetoneAttack Standard Conditions (Acid Cat.) EsterAttack Path B: Attack at Ester (Thermodynamic/Rare) Start->EsterAttack Basic Conditions (Steric dependent) Hydrazone Intermediate: Hydrazone KetoneAttack->Hydrazone Hydrazide Intermediate: Hydrazide EsterAttack->Hydrazide Cyclization Cyclization (-ROH) Hydrazone->Cyclization Azine Side Product: Azine (2 Ester : 1 Hydrazine) Hydrazone->Azine Excess Keto Ester (Stoichiometry Failure) Product5 Impurity: 1-Sub-5-Methyl-3-Pyrazolone (Regioisomer) Hydrazide->Product5 Cyclization Product3 Target: 1-Sub-3-Methyl-5-Pyrazolone (e.g., Edaravone) Cyclization->Product3

Figure 1: Mechanistic pathways determining regioselectivity and impurity formation in Knorr synthesis.

Troubleshooting Knowledge Base (FAQ)

Issue 1: "I am detecting significant levels of Azine impurities."

Diagnosis: Azines (


) form when one hydrazine molecule reacts with two ketone molecules. This is a stoichiometry and mixing failure.
Root Cause:  Localized excess of the 

-keto ester relative to the hydrazine.

Corrective Protocol:

  • Inverse Addition: Do NOT add hydrazine to the ester. Instead, add the

    
    -keto ester dropwise to a solution of hydrazine . This ensures the hydrazine is always in excess during the addition phase, favoring the 1:1 condensation (hydrazone) over the 1:2 condensation (azine).
    
  • Stoichiometry: Use a slight excess of hydrazine (1.05 – 1.1 equivalents).

  • Temperature Control: Perform the addition at

    
     to 
    
    
    
    . Azine formation often has a higher activation energy than hydrazone formation; low temperature kinetically favors the mono-addition.
Issue 2: "My product is a mixture of regioisomers (3- vs 5-substituted)."

Diagnosis: You have a competition between Path A and Path B (see Figure 1). Root Cause: The nucleophilicity difference between the two nitrogens in a substituted hydrazine (


) is not being leveraged correctly, or the electrophilicity difference between the ketone and ester is compromised.

Corrective Protocol:

  • Acid Catalysis (The Fix): Run the reaction in glacial acetic acid or ethanol with catalytic HCl. Acid protonates the ketone carbonyl more effectively than the ester (which is stabilized by resonance), making the ketone the exclusive site for the initial attack by the terminal

    
    .
    
  • Solvent Polarity: In non-polar solvents, hydrogen bonding can stabilize the transition state for ester attack. Switch to polar protic solvents (Ethanol/MeOH) to solvate the nucleophile and favor the standard Knorr mechanism.

  • Reference: This selectivity is crucial for drugs like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), where the phenyl group must be on N1 and the methyl on C3 [1].

Issue 3: "The reaction stalls at the uncyclized intermediate."

Diagnosis: LC-MS shows the mass of the hydrazone (M+18 or M+ROH relative to product), indicating the ring closure step is failing. Root Cause: Cyclization is an equilibrium process driven by the loss of water and alcohol. If these byproducts are not removed, the reaction stalls.

Corrective Protocol:

  • Thermodynamic Push: Heat is required. Reflux in ethanol (

    
    ) is standard, but if stalling occurs, switch to Acetic Acid  (reflux 
    
    
    
    ) or Toluene with a Dean-Stark trap to physically remove water/alcohol.
  • Base Promoters: If acid fails, use a base (e.g., NaOEt in EtOH) to deprotonate the hydrazone nitrogen, making it more nucleophilic for the attack on the ester. Warning: This may alter regioselectivity; verify product structure via NOE NMR.

Optimized Experimental Protocol

Standardized procedure for minimizing Edaravone-type impurities.

Reagents
  • 
    -Keto Ester (1.0 equiv)
    
  • Substituted Hydrazine (1.1 equiv)

  • Solvent: Ethanol (Grade: Anhydrous) or Glacial Acetic Acid (for difficult substrates).

  • Catalyst: HCl (conc., 2-3 drops) if using Ethanol.

Workflow
  • Preparation: Dissolve Hydrazine (1.1 equiv) in Ethanol (5V relative to ester). Cool to

    
    .
    
  • Controlled Addition: Add

    
    -Keto Ester dropwise over 30–60 minutes. Crucial: Maintain temperature < 
    
    
    
    to prevent azine formation.
  • Reaction: Allow to warm to Room Temperature (RT) for 1 hour.

  • Cyclization Drive: Heat to reflux. Monitor via TLC/HPLC.

    • Checkpoint: If intermediate persists > 2 hours, add catalytic Acetic Acid (0.5V).

  • Workup:

    • Cool to

      
      . The pyrazolone often precipitates.
      
    • Filter and wash with cold Ethanol.

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid tautomeric shifts on silica.

Data Summary: Solvent & Catalyst Effects

VariableConditionOutcomeRisk
Solvent Ethanol Standard yield, easy workupMay stall at hydrazone if water isn't removed.
Acetic Acid High regioselectivity, fast cyclizationHarder to remove trace acid; may acetylate sensitive groups.
Water Green chemistry, product precipitatesPoor solubility of reactants; high azine risk.
Catalyst None Slow, cleaner profileIncomplete reaction.
HCl (Cat.) Accelerates ketone attack (Regio-control)Can hydrolyze ester if water is present.
NaOEt Forces cyclizationCan cause ester hydrolysis or racemization.

Decision Tree for Impurity Management

Troubleshooting Problem Identify Problem Type Impurity Type? Problem->Type Azine Azine/Dimer Type->Azine Regio Wrong Isomer Type->Regio Inter Open Chain (Hydrazone) Type->Inter Sol1 Solution: Inverse Addition Low Temp Start Azine->Sol1 Sol2 Solution: Switch to Acidic Solvent (AcOH) Regio->Sol2 Sol3 Solution: Increase Temp Dean-Stark Trap Inter->Sol3

Figure 2: Rapid response decision tree for common synthetic deviations.

References

  • Knorr Pyrazole Synthesis . Organic Chemistry Portal. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . MDPI Molecules. Retrieved from [Link]

Sources

Optimization

Optimizing temperature conditions for N-phenyl pyrazole formation

Topic: Optimizing Temperature Conditions for N-Phenyl Pyrazole Formation Ticket ID: PYR-OPT-2026-T Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary The form...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for N-Phenyl Pyrazole Formation Ticket ID: PYR-OPT-2026-T Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The formation of N-phenyl pyrazoles is a cornerstone of medicinal chemistry (e.g., Celecoxib, Rimonabant). However, temperature is often treated as a binary variable (Room Temp vs. Reflux) rather than a tunable parameter. This oversight leads to two primary failure modes:

  • Regioisomeric Mixtures: In Knorr condensations, temperature dictates the kinetic vs. thermodynamic product ratio.

  • Catalytic Deactivation: In C-N coupling (Ullmann/Buchwald), excessive heat degrades active catalytic species before conversion is complete.

This guide provides a mechanistic troubleshooting framework to resolve these issues.

Module 1: The Knorr Cyclocondensation

Context: Reaction of Phenylhydrazine with unsymmetrical 1,3-dicarbonyls.

Root Cause Analysis: The Regioselectivity Paradox

The reaction proceeds through two competing pathways.[1] The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is reversible.

  • Kinetic Control (Low T): The more nucleophilic nitrogen (NH2) attacks the most electrophilic carbonyl. This is fast but reversible.

  • Thermodynamic Control (High T): The system equilibrates. The product distribution is determined by the stability of the final pyrazole (usually minimizing steric clash between the N-phenyl group and the C5 substituent).

Diagnostic Data: Temperature vs. Isomer Ratio
VariableCondition A (Kinetic)Condition B (Thermodynamic)
Temperature 0°C to 25°C60°C to Reflux (EtOH/AcOH)
Solvent System Protic (EtOH) or Fluorinated AlcoholsAcidic (AcOH) or High BP (DMSO)
Mechanism Irreversible precipitation of hydrazoneReversible hydrazone formation ⇌ Cyclization
Major Product 5-Substituted (Sterically crowded)3-Substituted (Sterically relieved)
Risk Incomplete dehydration (Intermediate trap)Isomer scrambling
Troubleshooting FAQ

Q1: My reaction shows full consumption of starting material by TLC, but the NMR shows a non-aromatic intermediate. What happened? A: You are stuck at the 5-hydroxy-2-pyrazoline stage.

  • The Science: The initial attack (hydrazone formation) is exothermic, but the subsequent dehydration (aromatization) is endothermic and has a higher activation energy barrier.

  • The Fix: Do not add more reagent. Simply increase the temperature to 60°C for 1 hour or add a dehydrating agent (e.g., TFA or catalytic HCl) to drive the elimination of water.

Q2: I need the kinetic isomer, but I keep getting a 60:40 mix. How do I lock it in? A: Lower the temperature and change the solvent.

  • Protocol: Run the reaction at -10°C in Hexafluoroisopropanol (HFIP) . HFIP activates the carbonyl via hydrogen bonding without supplying thermal energy for equilibration.

  • Causality: Low temperature prevents the reverse reaction (retro-Michael addition), locking the hydrazine into the first carbonyl it attacks.

Module 2: Metal-Catalyzed N-Arylation (Ullmann/Buchwald)

Context: Coupling a pre-formed Pyrazole with a Phenyl Halide.

Root Cause Analysis: Thermal Deactivation

Unlike Knorr synthesis, where heat drives the reaction, in metal catalysis, heat is a double-edged sword. While required for the oxidative addition step, temperatures >110°C often cause:

  • Ligand Dissociation: Bidentate ligands detach, leading to catalyst precipitation (copper black).

  • Reductive Dehalogenation: The aryl halide is reduced to an arene instead of coupling.

Experimental Workflow: Temperature Optimization

UllmannOptimization Start Start: Ullmann Coupling (Pyrazole + Ar-X) CheckT Check Temperature Standard: 110°C Start->CheckT Result Reaction Outcome? CheckT->Result Black Issue: Reaction turns black Stalls < 50% conv. Result->Black Catalyst Crash NoRxn Issue: No conversion SM remains Result->NoRxn Kinetic Inertness Sol1 Solution: Thermal Deactivation 1. Lower T to 80-90°C 2. Switch to soluble ligand (e.g., DMEDA or Phenanthroline) Black->Sol1 Sol2 Solution: Activation Barrier 1. Increase T to 130°C 2. Switch solvent (DMF -> DMSO) 3. Use Sealed Tube NoRxn->Sol2

Figure 1: Decision tree for troubleshooting copper-catalyzed N-arylation based on thermal feedback.

Troubleshooting FAQ

Q3: I am running a CuI-catalyzed coupling at 120°C in DMF. The yield is 40% and inconsistent. A: You are likely exceeding the thermal stability of your ligand system.

  • The Fix: Switch to a "mild condition" protocol. Use Cu2O with oxalic diamide ligands or salicylaldoxime . These systems are active at 60-90°C.

  • Why: Lower temperatures maintain the integrity of the active catalytic species (L-Cu-Nu), allowing for higher turnover numbers (TON) even if the rate is initially slower.

Module 3: Mechanistic Visualization

Understanding the energy landscape is critical for controlling the Knorr synthesis.

KnorrMechanism SM Reagents: Ph-NHNH2 + 1,3-Diketone PathA Path A: Kinetic Attack (Fastest, Less Steric) SM->PathA Low T (<20°C) PathB Path B: Thermodynamic Attack (Slower, More Stable) SM->PathB High T (>80°C) IntA Intermediate A (Hydrazone) PathA->IntA IntB Intermediate B (Hydrazone) PathB->IntB IntA->SM Reversible (High T) Dehydration Dehydration Step (Endothermic, High T required) IntA->Dehydration IntB->Dehydration ProdA Kinetic Isomer (5-Substituted) Dehydration->ProdA Irreversible if T low ProdB Thermodynamic Isomer (3-Substituted) Dehydration->ProdB Equilibration if T high

Figure 2: Mechanistic divergence in Knorr synthesis. Note that high temperatures promote reversibility (dashed line), allowing the system to find the thermodynamic well (Product B).

Module 4: Standard Operating Procedures (SOPs)

SOP-A: Kinetic Control (Targeting 5-Substituted Isomer)
  • Preparation: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in Ethanol (0.5 M).

  • Cooling: Cool solution to 0°C using an ice/salt bath.

  • Addition: Add Phenylhydrazine (1.05 equiv) dropwise over 30 minutes. Do not allow exotherm to spike T > 5°C.

  • Reaction: Stir at 0°C for 4 hours.

  • Workup: If product precipitates, filter cold. If not, evaporate solvent at <30°C (vac) to avoid isomerization during workup.

SOP-B: Thermodynamic Control (Targeting 3-Substituted Isomer)
  • Preparation: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in Glacial Acetic Acid.

  • Addition: Add Phenylhydrazine (1.1 equiv) at room temperature.

  • Heating: Heat to Reflux (118°C) for 2-4 hours.

  • Mechanism Check: The acidic medium catalyzes the equilibration of hydrazone intermediates, while the high heat ensures the system overcomes the barrier to the most stable isomer.

References

  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry, 2008.

  • Mechanistic Insights & Intermediates: Linden Schrecker, et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering, 2022.[2][3]

  • Ullmann Coupling Optimization: Maitro, G., et al. "Ligand-Free Copper-Catalyzed N-Arylation of Pyrazoles." Journal of Organic Chemistry, 2004.

  • Thermodynamic Control Guidelines: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrazole Amine Functionalization

Ticket ID: PYR-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The "Cheudieu" Effect Welcome to the technical support hub. If you are here, your palladium-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Cheudieu" Effect

Welcome to the technical support hub. If you are here, your palladium-catalyzed cross-coupling (likely Buchwald-Hartwig or Suzuki) involving a pyrazole amine has likely failed. You may be observing stalled conversion, the formation of "Palladium black," or erratic yields.

The Root Cause: Pyrazoles are not just substrates; they are potent ligands. The


 nitrogen (N2) in the pyrazole ring is a strong 

-donor. In the absence of a sterically overwhelming ligand, the pyrazole substrate will displace your phosphine ligand, coordinating to the metal center to form stable, unreactive bis(pyrazolyl)palladium complexes. This phenomenon, often referred to as the "Cheudieu" effect or heteroatom poisoning, effectively removes the catalyst from the active cycle.

This guide provides the mechanistic insight and protocols required to outcompete this deactivation pathway.

Module 1: Mechanism of Failure (Diagnostics)

To fix the reaction, you must visualize the competition occurring in your flask. The diagram below illustrates the "Fork in the Road" between the productive catalytic cycle and the irreversible deactivation pathway.

Deactivation Pathway Diagram

CatalystDeactivation Pd_Pre Pd Precatalyst (Pd-G3/G4) Pd_Active Active Species [L-Pd(0)] Pd_Pre->Pd_Active Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd + Ar-X Poison_Complex DEAD SPECIES [Pd(Pyrazole)2] (Coordination Saturation) Pd_Active->Poison_Complex + Pyrazole (N-Coordination) Ligand Displacement Product Product (Functionalized Pyrazole) OxAdd->Product + Amine Reductive Elimination OxAdd->Poison_Complex + Pyrazole (N-Coordination) Substrate Substrate: Aminopyrazole Substrate->OxAdd Desired Path Substrate->Poison_Complex Poisoning Path Pd_Black Pd Black (Aggregation) Poison_Complex->Pd_Black Decomposition

Caption: Figure 1. The kinetic competition between productive catalysis (Green) and heteroatom poisoning/deactivation (Red).

Module 2: Ligand & Precatalyst Selection

The solution to N-coordination is steric bulk . You must use ligands bulky enough to prevent the pyrazole nitrogen from binding to the metal center, yet flexible enough to allow the amine (


) to attack during the transmetalation/amine binding step.
Ligand Performance Matrix
Ligand ClassSpecific LigandSuitabilityMechanism of Action
Dialkylbiaryl Phosphines (Gen 3) BrettPhos ⭐⭐⭐⭐Optimized for primary amines.[1][2] High steric bulk prevents N-ring coordination.
Dialkylbiaryl Phosphines (Gen 4) tBuBrettPhos ⭐⭐⭐⭐⭐Gold Standard. The t-Butyl groups provide maximum shielding, enabling coupling of unprotected pyrazoles.
Dialkylbiaryl Phosphines (Gen 2) XPhos ⭐⭐⭐Good general purpose, but often fails with highly coordinating substrates compared to BrettPhos series.
Bidentate Phosphines BINAP / DPPF Avoid. These leave open coordination sites (square planar) that pyrazoles easily occupy, leading to poisoning.
Why Precatalysts?

Do not use Pd(OAc)2 or Pd2(dba)3 for these reactions.

  • Issue: Pd(OAc)2 requires reduction to Pd(0) in situ, often by the amine itself. Pyrazole amines are poor reducing agents and will coordinate to Pd(II) before reduction occurs, killing the reaction immediately.

  • Solution: Use Pd-G3 or Pd-G4 precatalysts (e.g., tBuBrettPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and activate solely upon exposure to base, ensuring the active L-Pd(0) species is generated immediately.

Module 3: Optimization Protocol

If your standard conditions are failing, deploy this specific protocol designed for "difficult" N-heterocycles.

Standard Operating Procedure (SOP-PYR-04)

Reagents:

  • Catalyst: tBuBrettPhos Pd G4 (2-5 mol%)

  • Coupling Partner: Aryl Bromide (Chlorides are often too sluggish for these deactivated systems).

  • Base: LHMDS (Lithium Hexamethyldisilazide) or K3PO4.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Workflow:

  • Charge Solids: Add Aryl Bromide (1.0 equiv), Pyrazole Amine (1.2 equiv), and tBuBrettPhos Pd G4 (0.02 equiv) to a vial equipped with a stir bar.

    • Note: If using K3PO4 (weak base), add it here (2.0 equiv).

  • Evacuate/Backfill: Cycle Nitrogen/Vacuum 3 times. Oxygen is a catalyst killer.

  • Add Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Add Base (Solution): If using LHMDS, add dropwise (2.2 equiv, 1.0 M in THF).

    • Why LHMDS? It is soluble and non-nucleophilic, preventing competition with the amine.

  • Temperature Ramp:

    • Start at 60°C for 1 hour.

    • If LCMS shows <10% conversion, ramp to 100°C .

    • Warning: Do not start at 100°C immediately; this can accelerate catalyst decomposition before the oxidative addition complex stabilizes.

Module 4: Troubleshooting (FAQ)

Q1: The reaction mixture turned black immediately. What happened?

A: You have "Palladium Black" precipitation.[3][4] This indicates the catalyst rested in an unstable state and aggregated into bulk metal.

  • Cause: Ligand dissociation. The pyrazole likely displaced the phosphine ligand.

  • Fix:

    • Switch to tBuBrettPhos .[1][5] The extra bulk prevents displacement.

    • Lower the temperature.

    • Protect the Pyrazole: If the ring nitrogen is free (

      
      ), protect it with a THP (Tetrahydropyranyl) or SEM group. This physically blocks the poisoning site.
      
Q2: I see 100% conversion of the aryl halide, but no product. Where did it go?

A: You likely formed the de-halogenated arene (hydrodehalogenation).

  • Mechanism: The Pd-Ar intermediate underwent

    
    -hydride elimination (from the amine or solvent) instead of reductive elimination.
    
  • Fix: This suggests the reductive elimination step is too slow.

    • Switch to a ligand with a smaller "bite angle" or different electronic properties (try BrettPhos vs RuPhos ).

    • Ensure your solvent is anhydrous; water can facilitate this side reaction.

Q3: Can I use Pyrazole-4-amine as a nucleophile?

A: Yes, but it is extremely challenging due to the proximity of the amine to the ring nitrogens.

  • Recommendation: Do not use the free base. Use the Hydrochloride salt of the amine + an extra equivalent of base. This keeps the amine protonated (and non-coordinating) until the exact moment it enters the catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate CheckColor->Black Clear Clear/Amber Solution CheckColor->Clear Sol_Black CAUSE: Catalyst Aggregation FIX: Use tBuBrettPhos FIX: Protect Pyrazole N Black->Sol_Black CheckSM Check LCMS for SM Clear->CheckSM SM_Remains SM Remains (No Conversion) CheckSM->SM_Remains SM_Gone SM Consumed (Wrong Product) CheckSM->SM_Gone Sol_Poison CAUSE: Catalyst Poisoning FIX: Switch to Pd-G4 Precatalyst FIX: Increase Temp SM_Remains->Sol_Poison Sol_Dehal CAUSE: Hydrodehalogenation FIX: Dry Solvents FIX: Switch Ligand (RuPhos) SM_Gone->Sol_Dehal

Caption: Figure 2. Diagnostic workflow for identifying the specific mode of catalyst failure.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., & Buchwald, S. L. (2010).[6] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

Sources

Optimization

Technical Support Center: Edaravone (3-methyl-N,1-diphenyl-1H-pyrazol-5-amine) Solution Stability

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Edaravone (3-methyl-N,1-diphenyl-1H-pyrazol-5-amine). This resource provides in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Edaravone (3-methyl-N,1-diphenyl-1H-pyrazol-5-amine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Edaravone in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction: The Challenge of Edaravone's Instability

Edaravone is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] While the solid crystalline form of Edaravone is highly stable, its aqueous solutions are notoriously unstable.[3] This instability arises from its chemical structure and its mechanism of action as an antioxidant. In aqueous media, Edaravone exists in equilibrium between its keto and enol forms, and importantly, its anionic form, especially at or near neutral pH.[3][4][5] The Edaravone anion is the active form that donates an electron to neutralize free radicals, but this process also initiates its degradation.[3]

Understanding the factors that influence Edaravone's stability is paramount for obtaining reliable and reproducible experimental results. This guide will walk you through the primary degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade Edaravone in solution?

A1: The stability of Edaravone in solution is primarily influenced by several key factors:

  • pH: Edaravone has a pKa of approximately 7.0.[3][6] In solutions with a pH at or above this value, the concentration of the more reactive anionic form increases, making it highly susceptible to oxidation.[3][4][6] Lowering the pH of the solution increases stability by favoring the less reactive, non-ionized form.[3][6][7]

  • Oxygen: The presence of molecular oxygen is a critical factor in the degradation of Edaravone.[3][6] The Edaravone anion can donate an electron to oxygen, forming an Edaravone radical and initiating a cascade of degradation reactions.[3][5][6]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of Edaravone.[6] It is crucial to protect Edaravone solutions from light during both storage and handling.[6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of Edaravone.[6]

  • Oxidizing Agents: As a potent antioxidant, Edaravone is highly sensitive to degradation by oxidizing agents such as hydrogen peroxide.[6][8]

Q2: I've observed a yellowing or browning of my Edaravone solution. What does this indicate?

A2: Discoloration of an Edaravone solution is a clear visual indicator of oxidative degradation.[6] The intravenous formulation of Edaravone is a clear, colorless solution.[6] Any change in color suggests that the compound has been oxidized and the integrity of your sample is compromised. It is strongly recommended to discard the discolored solution and prepare a fresh one using appropriate stabilization techniques.[6]

Q3: My Edaravone solution has formed a precipitate. What is it and can I still use the solution?

A3: Precipitate formation, particularly in aqueous solutions, is a sign of significant degradation.[6] One of the major degradation pathways involves the formation of an Edaravone trimer, which is insoluble in water and precipitates out of solution.[3][6][7] The formation of this trimer is initiated by Edaravone radicals.[3][5][7] The presence of a precipitate indicates that a substantial portion of the active compound has degraded. The solution should be discarded.

Q4: What are the major degradation products of Edaravone?

A4: Forced degradation studies have identified several degradation products. The primary pathway is oxidation. Key degradation products include:

  • Edaravone Trimer: Formed from the reaction of Edaravone radicals.[3][6][7]

  • 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB): A stable oxidation product formed when Edaravone scavenges free radicals.[9][10][11]

  • 4-oxoedaravone: Another product of radical-induced oxidation.[11][12]

  • Other products from hydrolysis and thermal stress have also been identified.[13][14]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability issues you may encounter during your experiments.

Observed Issue Probable Cause Recommended Action & Scientific Rationale
Rapid loss of Edaravone concentration in HPLC analysis Instability in the chosen solvent or buffer system.Verify the pH of your solution. The optimal pH for Edaravone stability is in the acidic range, typically between 3.0 and 4.5.[5] This minimizes the concentration of the highly reactive Edaravone anion.[3] Deoxygenate your solvents. Purging solvents with an inert gas like nitrogen or argon before preparing your solution will remove dissolved oxygen, a key initiator of degradation.[3][5] Prepare solutions fresh daily and protect from light. Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[6]
Appearance of unexpected peaks in HPLC chromatogram Edaravone degradation.Review your sample preparation and storage procedures. Ensure all stabilization measures (pH control, deoxygenation, light protection) are in place.[6] If available, compare the retention times of the unknown peaks with those of known degradation product standards to identify the degradation pathway.
Precipitate formation in aqueous solution Formation of insoluble degradation products, such as the Edaravone trimer.[3][6]Discard the solution. This indicates significant degradation has already occurred.[6] To improve solubility and stability, consider the use of co-solvents (e.g., ethanol, methanol) or complexing agents like cyclodextrins.[4][6]
Discoloration of the solution (yellowing/browning) Oxidation of Edaravone.[6]Discard the solution immediately. This is a visual confirmation of degradation.[6] Re-prepare the solution, paying strict attention to deoxygenation and the exclusion of any potential oxidizing agents from your experimental setup.

Stabilization Strategies & Protocols

To maintain the integrity of your Edaravone solutions, a multi-faceted approach to stabilization is required.

Key Stabilization Strategies
Strategy Mechanism Practical Implementation
pH Control Reduces the concentration of the reactive Edaravone anion.[3][7]Use a buffer system to maintain the pH between 3.0 and 4.5.[5]
Deoxygenation Inhibits the formation of the Edaravone radical by removing molecular oxygen.[3][5]Purge all solvents and the headspace of your container with nitrogen or argon gas.[5]
Use of Antioxidants/Stabilizers Scavenge residual oxygen or form adducts with Edaravone to prevent degradation.Sodium Bisulfite (NaHSO₃): Forms a bisulfite adduct with Edaravone, reducing the concentration of the free anion.[3][7] Glutathione (GSH): Can stabilize Edaravone solutions, particularly when combined with deoxygenation.[5]
Light Protection Prevents photolytic degradation.[6]Store and handle solutions in amber-colored glassware or wrap containers with aluminum foil.[6]
Temperature Control Slows the rate of degradation reactions.Store stock solutions at recommended temperatures (refrigerated for oral suspension, controlled room temperature for IV formulation) and perform experiments at controlled, cool temperatures where feasible.[6]
Protocol: Preparation of a Stabilized Edaravone Stock Solution

This protocol provides a general procedure for preparing a more stable aqueous stock solution of Edaravone.

Materials:

  • Edaravone powder

  • High-purity water (e.g., Milli-Q)

  • Citrate or phosphate buffer components to prepare a pH 4.0 buffer

  • Nitrogen or argon gas supply

  • Amber volumetric flasks or clear flasks wrapped in aluminum foil

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water and the prepared pH 4.0 buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh Edaravone: In a fume hood, accurately weigh the required amount of Edaravone powder.

  • Dissolution: Transfer the Edaravone powder to an amber volumetric flask. Add a portion of the deoxygenated pH 4.0 buffer and sonicate briefly if necessary to aid dissolution.

  • Final Volume: Once dissolved, bring the solution to the final volume with the deoxygenated pH 4.0 buffer.

  • Blanket with Inert Gas: Before capping the flask, gently flush the headspace with nitrogen or argon gas.

  • Storage: Store the solution at a controlled cool temperature and protected from light. For best results, prepare fresh solutions daily.

Visualizing Degradation and Stabilization

Edaravone Degradation Pathway

The primary degradation pathway for Edaravone is initiated by the oxidation of its anionic form.

G cluster_0 Aqueous Solution (pH ≥ 7.0) cluster_1 Degradation Initiation cluster_2 Degradation Products Edaravone (Keto/Enol) Edaravone (Keto/Enol) Edaravone Anion Edaravone Anion Edaravone (Keto/Enol)->Edaravone Anion Deprotonation Edaravone Radical Edaravone Radical Edaravone Anion->Edaravone Radical + O₂ - e⁻ Edaravone Trimer (Precipitate) Edaravone Trimer (Precipitate) Edaravone Radical->Edaravone Trimer (Precipitate) Radical Coupling Further Oxidation Products (e.g., OPB) Further Oxidation Products (e.g., OPB) Edaravone Radical->Further Oxidation Products (e.g., OPB) + O₂

Caption: Oxidative degradation pathway of Edaravone in aqueous solution.

Troubleshooting Workflow for Edaravone Solution Instability

This workflow provides a logical sequence for diagnosing and resolving stability issues.

G start Instability Observed (e.g., color change, precipitate, peak loss) check_pH Is pH of solution in the 3.0-4.5 range? start->check_pH check_oxygen Were solvents deoxygenated? check_pH->check_oxygen Yes adjust_pH Action: Adjust pH using an acidic buffer. check_pH->adjust_pH No check_light Was solution protected from light? check_oxygen->check_light Yes deoxygenate Action: Purge solvents with N₂ or Ar. check_oxygen->deoxygenate No check_temp Was solution stored at appropriate temperature? check_light->check_temp Yes protect_light Action: Use amber vials or foil wrapping. check_light->protect_light No control_temp Action: Store solution appropriately and control experimental temperature. check_temp->control_temp No reprepare Reprepare Solution with all stabilization measures implemented. check_temp->reprepare Yes (Consider other factors like contamination) adjust_pH->reprepare deoxygenate->reprepare protect_light->reprepare control_temp->reprepare

Caption: A decision tree for troubleshooting Edaravone solution instability.

Conclusion

The inherent instability of Edaravone in solution presents a significant, yet manageable, experimental challenge. By understanding the fundamental mechanisms of its degradation—primarily oxidation of the anionic form—researchers can implement a systematic approach to stabilization. Controlling pH, rigorously excluding oxygen, protecting solutions from light, and managing temperature are the cornerstones of maintaining the integrity of your Edaravone solutions. This guide provides the foundational knowledge and practical steps to help you achieve reliable and reproducible results in your critical research.

References

  • Benchchem. Edaravone Stability and Degradation: A Technical Support Resource.
  • Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 61(3), 164-169. Available from: [Link]

  • Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 159-163. Available from: [Link]

  • Watanabe, T., et al. (2018). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. MDPI. Available from: [Link]

  • Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Semantic Scholar. Available from: [Link]

  • Baghel, P., & Rajput, S. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Journal of Pharmaceutical and Biomedical Analysis, 152, 223-231. Available from: [Link]

  • Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition. Available from: [Link]

  • Lim, Y. H., et al. (2022). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. MDPI. Available from: [Link]

  • Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. PubMed. Available from: [Link]

  • Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition. Available from: [Link]

  • Lim, Y. H., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. Available from: [Link]

  • Baghel, P., & Rajput, S. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. Available from: [Link]

  • Tanaka, M., et al. (2018). Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study). ResearchGate. Available from: [Link]

  • Wikipedia. (2024). Edaravone. Available from: [Link]

  • Tanaka, M., et al. (2018). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. PMC. Available from: [Link]

  • ALS News Today. (2023). Edaravone is more than antioxidant in ALS treatment, early study shows. Available from: [Link]

  • Yamamoto, Y., et al. (2016). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Taylor & Francis Online. Available from: [Link]

  • Singh, A. P., et al. (2014). Formulation and Evaluation of Parenteral Drug Edaravone. International Journal for Pharmaceutical Research Scholars (IJPRS). Available from: [Link]

  • Blessy, M. R., et al. (2021). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. Available from: [Link]

  • Patel, D., et al. (2018). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies. Available from: [Link]

  • Rajput, S., et al. (2017). Development of Stability Indicating TLC- Densitometry Method of Edaravone Using QbD Approach: Degradation Kinetic. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • ResearchGate. How to stabilize an aqueous solution of edaravone?. Available from: [Link]

  • King's College London Research Portal. (2023). Intranasal administration of edaravone nanoparticles improves its stability and brain bioavailability. Available from: [Link]

  • Journal of Pharmaceutical Research. (2020). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. Available from: [Link]

  • ResearchGate. Light stability study of Edaravone. Available from: [Link]

  • ACS Publications. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics. Available from: [Link]

  • PubMed. (2023). Real-time photoelectric sensing of edaravone for therapeutic efficacy in amyotrophic lateral sclerosis. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Topic: Removal of Unreacted Phenylhydrazine Impurities Ticket ID: CHEM-PUR-058 Status: Open Assigned Specialist: Senior Application Scientist[1] Diagnostic & Triage: The "Pink Oil" Syndrome[1] User Query: "My product is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Phenylhydrazine Impurities Ticket ID: CHEM-PUR-058 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Triage: The "Pink Oil" Syndrome[1]

User Query: "My product is turning pink/brown upon standing, even after column chromatography. NMR shows small aromatic multiplets around 6.8-7.2 ppm that don't belong to the product."

Diagnosis: The symptoms described are pathognomonic for phenylhydrazine (PHD) contamination .[1]

  • Visual Cue: Phenylhydrazine is highly prone to air oxidation, forming diazonium tars and radical species that manifest as a pink, red, or brown discoloration.[1]

  • Chemical Nature: Your target molecule, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , is a weakly basic, lipophilic solid.[1] Phenylhydrazine is a stronger base (

    
     for the conjugate acid) and a potent nucleophile.
    
  • The Trap: On silica gel, phenylhydrazine often "streaks" rather than eluting as a discrete band, causing it to co-elute with your product continuously.

Protocol Library: Purification Workflows

Do not rely on a single method. Phenylhydrazine is a genotoxic impurity; complete removal is required. Choose the workflow based on your current stage.

Decision Matrix

Purification_Decision_Tree Start Start: Crude Reaction Mixture Check_State Current State? Start->Check_State Bulk_Liquid Liquid/Oil (Organic Phase) Check_State->Bulk_Liquid In solution Solid_Crude Solid Precipitate Check_State->Solid_Crude Isolated solid Method_A Method A: pH-Selective Extraction (The Standard) Bulk_Liquid->Method_A Primary Step Method_C Method C: Recrystallization (The Polish) Solid_Crude->Method_C First attempt Method_B Method B: Chemical Scavenging (The 'Nuclear' Option) Method_A->Method_B If pink color persists Method_A->Method_C If purity >95% Method_B->Method_C Final Step Method_C->Method_B If mother liquor remains colored

Caption: Logical flow for selecting the appropriate purification strategy based on the physical state of the crude material.

Method A: pH-Selective Extraction (The Standard)[1]

Mechanism: This method exploits the basicity difference. Phenylhydrazine (


) is significantly more basic than the diarylamine nitrogen of your pyrazole product (estimated 

due to conjugation with the pyrazole ring and phenyl group).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (DCM). Avoid ethers if possible (peroxide risk with hydrazines).

  • The Acid Wash:

    • Wash the organic layer twice with 0.5 M - 1.0 M HCl (cold).

    • Why? At this pH, phenylhydrazine is quantitatively protonated to the water-soluble hydrochloride salt (

      
      ). Your pyrazole product, being less basic, remains in the organic layer.
      
  • Validation: Check the aqueous layer pH. It must remain acidic (pH < 2).

  • Neutralization: Wash the organic layer once with water, then once with saturated

    
     to remove residual acid.[1]
    
  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting:

  • Issue: "I lost my product."

  • Fix: Your acid was too strong. If the pyrazole protonates, back-extract the acidic aqueous layer with DCM. Next time, use 10% Acetic Acid instead of HCl.

Method B: Chemical Scavenging (The "Nuclear" Option)

Mechanism: If extraction fails (or if the impurity is trace), convert the reactive phenylhydrazine into a lipophilic, non-basic hydrazone using a ketone.[1] This "tags" the impurity, changing its solubility and chromatographic properties.[1]

Reagents:

  • Scavenger: Acetone (preferred) or Benzaldehyde.[1]

  • Solvent: Ethanol or Methanol.

Protocol:

  • Dissolution: Dissolve the crude solid in a minimal amount of Ethanol.

  • Scavenging: Add Acetone (5–10 equivalents relative to the estimated impurity).

  • Reflux: Heat to reflux for 30 minutes.

    • Reaction:

      
      
      
  • Isolation:

    • Cool the solution slowly.[2]

    • Your target pyrazole (3-methyl-N,1-diphenyl-1H-pyrazol-5-amine) is typically less soluble in cold ethanol/acetone mixtures than the resulting acetone phenylhydrazone .[1]

    • The product should crystallize out, leaving the hydrazone impurity in the mother liquor.

Visualizing the Chemistry:

Scavenging_Reaction cluster_separation Separation Outcome Impurity Phenylhydrazine (Toxic, Basic, Polar) Product Acetone Phenylhydrazone (Neutral, Lipophilic, Soluble) Impurity->Product Condensation (- H2O) Scavenger Acetone (Electrophile) Scavenger->Product Liquor Mother Liquor (Contains Hydrazone) Product->Liquor Target Target Pyrazole (Precipitate)

Caption: Transformation of the reactive hydrazine impurity into a soluble hydrazone, facilitating separation via crystallization.[1]

Method C: Recrystallization (The Polish)[1]

Context: Best for final purification after Method A or B.

Solvent System: Ethanol/Water (9:1) or Methanol .[1] Protocol:

  • Dissolve the solid in boiling Ethanol.

  • If the solution is dark (oxidized hydrazine tars), add Activated Charcoal , boil for 5 mins, and filter hot through Celite.

  • Add warm water dropwise until slight turbidity appears.

  • Allow to cool to room temperature, then

    
    .
    
  • Filter the crystals.[3] Wash with cold Ethanol.

FAQ & Troubleshooting

Q: Can I just run a column to remove it? A: You can, but it is risky. Phenylhydrazine is polar and basic. On silica, it tails heavily.[1] To prevent this, pretreat your silica gel with 1% Triethylamine in Hexanes. This deactivates the acidic silica sites, preventing the hydrazine from sticking and streaking into your product fractions.[1]

Q: The product is still pink after acid wash. Why? A: You likely have "diazonium tars" or oxidation byproducts, not just free phenylhydrazine. These are non-basic and won't wash out with acid.

  • Fix: Use Method C (Recrystallization) with an Activated Charcoal step.[1] The charcoal effectively adsorbs these planar, colored aromatic impurities.[1]

Q: Is the product stable to the acid wash? A: Yes. The 5-amino pyrazole core is robust. The


-phenyl group reduces the basicity of the exocyclic amine, making it resistant to hydrolysis under mild acidic conditions (0.5M HCl).

Safety & Compliance (Critical)

Warning: Phenylhydrazine is a potent skin sensitizer , carcinogen , and hemolytic agent .[1]

HazardPrecaution
Skin Absorption Fatal in contact with skin.[4] Double glove (Nitrile) is mandatory.
Inhalation Use only in a fume hood.[5] It has a high vapor pressure for a solid.
Waste Disposal Do not mix with oxidizing agents (bleach/nitric acid) – risk of explosion.[1] Dispose of aqueous washes as Hazardous Basic/Toxic Waste , not general aqueous waste.

References

  • Organic Syntheses , Coll. Vol. 2, p. 529 (1943). Phenylhydrazine.[2][4][5][6][7][8][9][10][11][12][13] (Describes the stability and salt formation of phenylhydrazine).

  • ICH M7(R1) Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory context for hydrazine removal).

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 7062, 3-Methyl-1-phenyl-1H-pyrazol-5-amine. (Chemical properties and structure verification).

  • Thermo Fisher Scientific . Safety Data Sheet: Phenylhydrazine Hydrochloride. (Safety and toxicity data).

Sources

Optimization

Enhancing crystal growth of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine for X-ray analysis

Status: Operational Ticket ID: XRD-PYZ-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Executive Summary You are attempting to grow single crystals of 3-methyl-N,1-diphenyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: XRD-PYZ-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

You are attempting to grow single crystals of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine suitable for X-ray diffraction (XRD).

Chemical Profile Analysis:

  • Core: Pyrazole ring (aromatic, planar).

  • Substituents: Two phenyl rings (Positions N1 and N-amine) and one Methyl group (Position 3).

  • Crystallization Behavior: This molecule is significantly lipophilic due to the two phenyl rings. It possesses a "Donor-Acceptor" motif (Amine N-H is the donor; Pyrazole N2 is the acceptor).

  • Primary Challenge: The strong

    
     stacking interactions between the phenyl rings often lead to rapid precipitation (amorphous powder) or stacking faults (twinning) rather than ordered 3D growth.
    
Module 1: Solvent System Selection

User Issue: "I cannot find a solvent that works. It either dissolves completely or crashes out as an oil/powder."

Technical Diagnosis: The "N,1-diphenyl" substitution makes this compound too hydrophobic for pure aqueous methods but potentially too soluble in standard organic solvents (DCM, Chloroform) for simple evaporation. You need a Binary Solvent System to modulate solubility.

Solubility Profile & Recommendations
Solvent ClassExamplesInteraction with SoluteRole in Crystallization
Good Solvents Dichloromethane (DCM), THF, Ethyl AcetateSolubilizes via dipole-dipole &

-interactions.
The "Host" (Dissolves the solid)
Intermediate Ethanol, Methanol, IsopropanolModerate solubility. Can act as H-bond donors/acceptors.[1]The "Moderator" (Controls rate)
Anti-Solvents Hexane, Pentane, Cyclohexane, WaterPoor solubility due to high lipophilicity (hydrocarbons) or polarity mismatch (water).The "Driver" (Forces precipitation)
Recommended Binary Systems
  • DCM / Hexane: (Classic for lipophilic aromatics). Excellent for

    
    -stacking systems.
    
  • Ethanol / Water: (Only if the compound has some solubility in hot ethanol). Promotes H-bonding networks.

  • THF / Pentane: Good if DCM yields solvates (crystals containing solvent molecules) that collapse upon drying.

Module 2: Nucleation Control (The Process)

User Issue: "The solution turns cloudy instantly, or I get microcrystalline dust."

Technical Diagnosis: Your supersaturation ratio is too high. The molecules are aggregating randomly (kinetic product) rather than aligning into a lattice (thermodynamic product). You must slow down the approach to saturation.

Protocol A: Vapor Diffusion (Sitting Drop)

Best for: Small amounts (<20 mg), hydrophobic compounds, preventing oiling out.

Mechanism: A volatile anti-solvent (e.g., Hexane) diffuses into a solution of the compound (e.g., in DCM). As the hexane concentration rises, the solubility drops slowly, forcing ordered crystal growth.

Step-by-Step Workflow:

  • Prepare the "Good" Solution: Dissolve 10 mg of your pyrazole in 0.5 mL of DCM or THF. Ensure it is fully dissolved. Filter through a 0.2 µm PTFE syringe filter to remove dust (dust causes microcrystals).

  • The Chamber: Place 2-3 mL of Hexane (Anti-solvent) in the bottom of a small vial or a specific crystallization well.

  • The Drop: Place your sample solution in a small inner vial (or a sitting drop bridge) inside the larger vial. Do not let the liquids touch.

  • Seal: Cap the outer vial tightly.

  • Wait: Store at a constant temperature (20°C). Do not disturb for 3-7 days.

VaporDiffusion cluster_0 System Setup Solute Pyramine Solution (in DCM) Result Solubility Drop (Slow Nucleation) Solute->Result Saturation increases Reservoir Reservoir (Hexane) Process Vapor Phase Diffusion Reservoir->Process Volatiles Evaporate Process->Solute Anti-solvent enters Crystal Single Crystal Growth Result->Crystal

Figure 1: Vapor Diffusion Logic. The anti-solvent (Hexane) travels through the vapor phase to slowly lower the solubility of the solute in the inner chamber.

Module 3: Defect Management (Quality Control)

User Issue: "I have crystals, but the X-ray tech says they are 'twinned' or split."

Technical Diagnosis: Twinning is common in pyrazoles due to their flat, stackable nature. The crystals are growing too fast, or two crystals are merging.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Split Spots (Diffraction) Merohedral Twinning (Intergrowth)Slow Down: Reduce temperature to 4°C to slow kinetics. Switch from Evaporation to Vapor Diffusion.[2][3][4]
Opaque/White Crystals Solvent InclusionsChange Solvent: The crystal lattice is trapping solvent. Switch from DCM (bulky) to Methanol or Acetonitrile.
Curved/Bent Crystals Physical StrainAvoid Agitation: Ensure the vibration-free environment. Do not move the vial during growth.
Advanced Tip: H-Bond Modification

If the "N-H" donor is causing disordered hydrogen bonding, try co-crystallization with a strong acceptor like Triphenylphosphine oxide (TPPO) .[5] This can lock the amine into a specific orientation, improving crystallinity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water as an anti-solvent?

  • A: Likely not for the N,1-diphenyl variant. It is too hydrophobic. Water will cause "oiling out" (liquid-liquid phase separation) rather than crystallization. Stick to Hexane or Pentane.

Q2: My compound is slightly yellow. Does purity matter?

  • A: Yes. Impurities poison the crystal face growth. If your sample is yellow (and should be white/colorless), perform a quick silica plug filtration or recrystallize from hot ethanol before attempting single-crystal growth.

Q3: The crystals are too thin (needles). How do I get blocks?

  • A: Needles usually form when growth is fast along one axis (stacking axis). To get blocks:

    • Lower the concentration.[2][4]

    • Use a more viscous solvent (e.g., mix in some chlorobenzene).

    • Seed the solution with a fragment of a needle to encourage width growth.

References
  • Hampton Research. (2025). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • University of Florida. (2015). How To Grow Crystals: A Guide for X-ray Analysis. Retrieved from [Link]

  • Yeates, T. O. (1997).[6] Detecting and overcoming crystal twinning. Methods in Enzymology. Retrieved from [Link]

  • PubChem. (2025).[7][8] 3-methyl-1-phenyl-1H-pyrazol-5-amine Compound Summary. (Used for structural analog comparison). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for Pyrazol-5-amines

Topic: Addressing Chromatographic Peak Tailing for Pyrazol-5-amine Compounds Role: Senior Application Scientist Status: Active Guide Last Updated: February 2026 Introduction: The "Sticky" Nature of Pyrazoles If you are a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Chromatographic Peak Tailing for Pyrazol-5-amine Compounds Role: Senior Application Scientist Status: Active Guide Last Updated: February 2026

Introduction: The "Sticky" Nature of Pyrazoles

If you are analyzing pyrazol-5-amine derivatives, you are likely battling the "shark fin" peak shape: a sharp front followed by a long, dragging tail. This is not just an aesthetic issue; it compromises resolution, integration accuracy, and limit of detection (LOD).

Pyrazol-5-amines present a "perfect storm" for reverse-phase chromatography:

  • Basicity: The amine group and the pyrazole ring nitrogens (pKa ~2.5–4.0 range, often higher with substituents) are protonated at standard acidic pH.

  • Chelation Potential: The 1,2-nitrogen arrangement can chelate trace metals in the silica matrix or system.

  • Hydrogen Bonding: They are aggressive hydrogen bond donors/acceptors.

This guide moves beyond generic advice to target the specific molecular interactions causing your tailing.

Module 1: The Chemistry of the Problem (Diagnostic)

Q: Why do my pyrazol-5-amine peaks tail even on "base-deactivated" columns?

Answer: Even modern Type-B (high purity) silica columns possess residual silanols (


). At the typical running pH of 2.0–4.0, your pyrazol-5-amine is positively charged (protonated).

The tailing is caused by Secondary Retention Mechanisms .[1][2] While the hydrophobic skeleton of your molecule interacts with the C18 ligand (primary retention), the positively charged nitrogen interacts electrostatically with ionized, acidic silanols on the silica surface. This is an ion-exchange process that is kinetically slow, resulting in the "tail."

The Mechanism of Failure:

SilanolInteraction Analyte Pyrazol-5-amine (+) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Interaction Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Attraction! Tail Peak Tailing (Slow Kinetics) C18->Tail Does NOT Cause Silanol->Tail Causes

Figure 1: The Dual-Retention Mechanism. Tailing arises when the analyte bypasses the C18 ligand and binds to the silica surface.

Module 2: Mobile Phase Optimization (The First Line of Defense)

Q: I am using Formic Acid (0.1%). Is that enough?

Answer: For pyrazol-5-amines, often no . Formic acid is a weak acid. It may not suppress the ionization of surface silanols effectively, nor does it provide strong ion-pairing.

The Hierarchy of Modifiers:

ModifierMechanismMS CompatibilityRecommendation for Pyrazoles
Formic Acid pH control only.ExcellentWeak. Often leads to tailing for strong bases.
TFA (0.05-0.1%) pH control + Ion Pairing .Poor (Signal Suppression)Strong. The trifluoroacetate anion pairs with the protonated amine, masking the charge.
Ammonium Formate (10mM) pH control + Ionic Strength.GoodModerate. Increased ionic strength helps screen silanol interactions better than acid alone.
Triethylamine (TEA) Silanol Blocker. Do NOT Use in LC-MS Excellent (UV Only). TEA competes for silanol sites, effectively "capping" them dynamically.
Protocol: The "TFA Titration" (For LC-UV or High-Sensitivity LC-MS)

If you are seeing tailing with Formic Acid, follow this titration to determine if Ion Pairing is required.

  • Baseline: Run standard method with 0.1% Formic Acid. Calculate Asymmetry Factor (

    
    ).
    
  • Titration A: Switch to 0.05% TFA in water (keep organic as pure ACN/MeOH).

  • Titration B: If

    
    , increase to 0.1% TFA .
    
  • Result Analysis:

    • If peak sharpens significantly: The issue is Silanol Interaction .

    • If peak remains broad: The issue is likely Column Overload or Extra-Column Volume (see Module 4).

Critical Note for LC-MS: TFA suppresses ionization in electrospray (ESI). If you must use TFA for MS, use the "TFA Fix": Add 10% Propionic Acid to the mobile phase or use a post-column addition of propionic acid to displace the TFA before it hits the source.

Module 3: Stationary Phase Selection (Hardware)

Q: My C18 column isn't working. What column chemistry handles pyrazoles best?

Answer: Standard C18 columns (even end-capped ones) often fail here. You need a column that actively repels the positive charge of the pyrazole.

Recommended Technology: Charged Surface Hybrid (CSH) Instead of just end-capping silanols, CSH particles have a slight positive surface charge introduced during synthesis.

  • Why it works: The positive surface repels the positively charged pyrazol-5-amine.

  • Result: The analyte is forced to interact only with the C18 ligand, not the silica surface.

Column Selection Decision Tree:

ColumnSelection Start Start: Pyrazol-5-amine Tailing MS_Req Is MS Detection Required? Start->MS_Req HighpH_Stable Can analyte tolerate pH 10? MS_Req->HighpH_Stable Yes Add_TEA Add 5mM Triethylamine (TEA) to Mobile Phase MS_Req->Add_TEA No (UV Only) CSH USE: Charged Surface Hybrid (CSH C18) (Repels basic analyte) HighpH_Stable->CSH No (Must run Low pH) Hybrid_HighPH USE: Hybrid C18 (BEH) Run at pH 10 (Ammonium Hydroxide) HighpH_Stable->Hybrid_HighPH Yes (Deprotonate Analyte)

Figure 2: Selecting the correct stationary phase based on detection mode and pH stability.

Module 4: System & Sample Factors (Process)

Q: Could my sample preparation be causing the tailing?

Answer: Yes. Pyrazoles are often dissolved in DMSO or Methanol due to solubility. If you inject a large volume of strong solvent onto a column equilibrated with a high-aqueous mobile phase, you get "The Strong Solvent Effect."

The analyte travels too fast through the column head, smearing the band before it even starts separating.

The Diluent Matching Protocol:

ParameterGuideline
Diluent Composition Match the initial mobile phase gradient conditions (e.g., 95% Water / 5% ACN).
If Solubility is Low Use DMSO, but keep injection volume < 5 µL (for 2.1mm ID columns).
Troubleshooting Test Inject the sample at 10x dilution. If the peak shape improves drastically, your issue is diluent mismatch or mass overload.
Q: What about metal contamination?

Pyrazol-5-amines can chelate iron (Fe) in stainless steel frits.

  • Symptom: Broad, tailing peaks that do not respond to mobile phase changes.

  • Fix: Passivate your LC system with 30% Phosphoric Acid (remove column first!) or switch to PEEK-lined columns and tubing.

References

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. (Application Note demonstrating CSH superiority for basic compounds in low ionic strength mobile phases). Link

  • Phenomenex. Troubleshooting HPLC: Peak Tailing of Basic Analytes. (Guide on silanol interactions and pH effects). Link

  • LCGC International. The Role of Mobile Phase pH in the Separation of Basic Compounds. (John Dolan's authoritative guide on pH manipulation). Link

  • Agilent Technologies. Practical Guide to HPLC Method Development. (Comprehensive guide covering buffer selection and additives). Link

  • PubChem. Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole.[3][4] (Chemical and physical properties including pKa data).[4][5][6][7] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of the 1H NMR chemical shift assignments for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , a critical scaffold in medicinal chemistry often confused with its regioisomers o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shift assignments for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , a critical scaffold in medicinal chemistry often confused with its regioisomers or primary amine precursors.

Executive Summary

3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (also known as 5-anilino-3-methyl-1-phenylpyrazole) represents a specific subclass of pyrazoles where the 5-position amine is substituted with a phenyl group.[1][2][3] This modification significantly alters the electronic environment of the pyrazole core compared to the more common primary amine precursor (3-methyl-1-phenyl-1H-pyrazol-5-amine ) or the keto-enol tautomer (Edaravone ).

This guide objectively compares the spectral signature of the target molecule against these alternatives to facilitate precise structural verification in drug development workflows.

Part 1: The Target Molecule (3-methyl-N,1-diphenyl-1H-pyrazol-5-amine)[1][2]

Structural Context & Numbering

The molecule consists of a pyrazole ring substituted at:

  • Position 1: Phenyl ring (

    
    -linked).[2][4]
    
  • Position 3: Methyl group.[1][2][5][6][7]

  • Position 5: Phenylamino group (

    
    -Ph).[8]
    
  • Position 4: Proton (

    
    , unsubstituted).
    

This specific substitution pattern creates a unique shielding environment for the C4-H proton and the NH proton, which are the primary diagnostic signals.

Representative 1H NMR Assignment (DMSO-d6)

Note: Chemical shifts are reported relative to TMS (


 0.00). Values are representative of the 5-anilino class in polar aprotic solvents.
SignalShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
NH 8.50 – 9.20 Broad Singlet1HAmine N-HSignificantly downfield compared to primary amines due to phenyl conjugation.
Ar-H 7.20 – 7.70 Multiplet10HPhenyl (N1 & N5)Overlapping multiplets. The N1-phenyl is typically more deshielded.
C4-H 5.80 – 6.10 Singlet1HPyrazole Ring HCritical Signal. Appears as a sharp singlet. Distinct from the CH2 of pyrazolones.
CH3 2.15 – 2.30 Singlet3HC3-MethylTypical allylic/aromatic methyl region.
Key Mechanistic Insight

The C4-H proton is the "fingerprint" of the aromatic pyrazole system. In non-aromatic precursors (like pyrazolones), this position would appear as a methylene (


) signal at 

3.0–3.5 ppm or an enolic methine at

4.8–5.2 ppm. The shift to

6.0 ppm
confirms the aromatization of the pyrazole ring and the presence of the amino substituent.

Part 2: Comparative Analysis (The Alternatives)

To ensure structural integrity, the target must be distinguished from its primary synthetic precursor and its hydrolytic byproduct.

Alternative A: The Primary Amine Precursor

Compound: 3-methyl-1-phenyl-1H-pyrazol-5-amine Context: This is the starting material often used to synthesize the target (via cross-coupling) or a side product if the N-phenylation fails.

FeatureTarget (N,1-diphenyl)Alternative A (Primary Amine)Distinction
NH Signal

8.5–9.0 ppm (1H)

5.20 ppm (2H)
The primary amine (

) is significantly more upfield and integrates for 2 protons.
C4-H

6.00 ppm

5.40 ppm
The primary amine is more electron-donating, shielding C4-H further upfield.
Aromatic Region 10 Protons (Complex)5 Protons (Simple) The target has two phenyl rings; the precursor has only one.
Alternative B: The Pyrazolone (Edaravone)

Compound: 3-methyl-1-phenyl-2-pyrazolin-5-one Context: A common hydrolysis product or tautomer that lacks the amine functionality entirely.

FeatureTarget (N,1-diphenyl)Alternative B (Pyrazolone)Distinction
Core Character Aromatic (Amino)Keto-Enol TautomerPyrazolones exist in equilibrium between keto (

) and enol (

) forms.
Diagnostic Signal C4-H (Singlet,

6.0)
C4-H2 (Singlet,

5.4)
In the keto form, C4 is a methylene group integrating for 2H (or 1H in enol form at

5.0).
Heteroatom NH (Amine) OH (Enol) The pyrazolone shows a broad OH signal (

11-13 ppm) or no exchangeable proton in CDCl3 (keto form).

Part 3: Experimental Protocol & Causality

Solvent Selection Strategy
  • Recommended: DMSO-d6 .[1][2]

    • Causality: The target molecule contains an acidic

      
       proton and multiple aromatic rings. DMSO-d6 prevents aggregation via hydrogen bonding and slows proton exchange, ensuring the NH signal  appears as a distinct, integrable singlet.
      
  • Avoid: CDCl3 (Chloroform-d).

    • Risk: In CDCl3, the NH proton often broadens into the baseline or shifts unpredictably due to concentration dependence. Furthermore, solubility may be limited for the bis-phenyl system.

Acquisition Parameters
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration of the methyl group vs. the aromatic protons.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds . The quaternary carbons and the isolated C4-H require sufficient relaxation time for quantitative integration.
    
  • Scans: Minimum 16 scans (high signal-to-noise ratio required to resolve the aromatic multiplets).

Part 4: Synthesis & Logic Visualization[9]

The following diagram illustrates the structural relationship and the critical NMR checkpoints in the synthesis of the target from the thioamide precursor (a common route for N-substituted aminopyrazoles).

G Start Precursor: 3-oxo-N-phenylbutanethioamide Intermediate Cyclization Intermediate Start->Intermediate + Phenylhydrazine Reagent Reagent: Phenylhydrazine Alt_Amine Alternative A: Primary Amine (No N-Ph) Reagent->Alt_Amine If Thioamide Substituted Incorrectly Target TARGET: 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine Intermediate->Target - H2S (Aromatization) Alt_Keto Alternative B: Pyrazolone (Hydrolysis) Target->Alt_Keto Hydrolysis (Loss of Aniline) Check1 NMR Checkpoint: C4-H @ ~6.0 ppm NH @ ~9.0 ppm

Figure 1: Synthesis logic and structural divergence points. The NMR checkpoint confirms the retention of the N-phenyl group and the aromatization of the pyrazole ring.

References

  • Domański, A. A., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7612.

  • Burgart, Y. V., et al. (2022).[9] Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7708. (Provides comparative NMR data for the primary amine and pyrazolone analogs).

  • BenchChem Technical Guides. (2025). 1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. (General principles for aminopyrazole NMR shifts).

  • NIST Chemistry WebBook. (2024). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.[1][2][8] (Standard reference data for the primary amine precursor).

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of N-H Stretching in 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Executive Summary This guide provides a technical comparison of analytical methodologies for characterizing the N-H stretching vibration in 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine . This molecule, a derivative of the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for characterizing the N-H stretching vibration in 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine . This molecule, a derivative of the pharmacologically active 5-aminopyrazole scaffold, presents unique spectral challenges due to the competition between intermolecular hydrogen bonding and steric hindrance introduced by the N-phenyl substituent.

The Core Challenge: In solid-state analysis (KBr/ATR), the N-H stretch is frequently obscured by aggregation, appearing as a broad, red-shifted band (


). Precise characterization requires differentiating this artifact from the "free" N-H stretch, which is critical for validating the secondary amine structure during synthesis or quality control (QC).

Recommendation: While solid-state FTIR is sufficient for routine ID, Dilute Solution FTIR (in


 or 

)
is the superior alternative for quantitative structural analysis, resolving the N-H moiety as a sharp, diagnostic peak at

.

Structural Context & Theoretical Basis[1][2][3]

To interpret the spectrum accurately, one must understand the vibrational environment of the specific N-H bond .[1]

The Molecule[1][2][5][6][7][8]
  • Scaffold: 1-phenyl-3-methyl-5-aminopyrazole.[2][3]

  • Modification: The exocyclic amine is substituted with a phenyl group (N-phenyl), making it a secondary aromatic amine .

  • Key Vibrational Mode:

    
     (Stretching).[4][5]
    
The Vibrational Physics

In secondary aromatic amines, the N-H bond order is influenced by the lone pair delocalization into the N-phenyl ring and the pyrazole system.

  • Free State (Solution): The N-H bond vibrates independently.[6] High frequency (

    
    ).
    
  • Associated State (Solid): The acidic N-H proton acts as a Hydrogen Bond Donor (HBD). The pyrazole ring's

    
     nitrogen acts as a Hydrogen Bond Acceptor (HBA). This creates intermolecular dimers or chains, weakening the N-H bond and lowering its frequency (
    
    
    
    ).

Comparative Analysis: Performance of Analytical Modes

The following table compares the spectral performance of the three primary methods for analyzing this specific bond. Data is synthesized from homologous 5-aminopyrazole derivatives [1][2][4].[7]

FeatureMethod A: Solid State (KBr Pellet) Method B: Dilute Solution (

)
Method C: DFT Prediction (B3LYP)
Primary Use Case Routine QC, Powder IDStructural Elucidation, H-Bond StudiesTheoretical Validation
N-H Frequency (

)



(Unscaled)
Band Shape Broad, blunt peaks (FWHM

)
Sharp, Lorentzian peak (FWHM

)
Single discrete line
Interference High (O-H moisture, crystal packing)Low (Solvent cut-offs must be managed)None (Gas phase simulation)
Sample Recovery Destructive (Pellet)RecoverableN/A
Cost/Time Low / 10 minsHigh / 30 mins (Solvent prep)High / Hours (Compute time)
Expert Insight: Why the Shift Matters

The


 shift between Method A and Method B is not an error; it is a diagnostic feature . If you observe the sharp band at 

in solution but it collapses to

in solid state, you have confirmed the presence of an active H-bond donor/acceptor motif, validating the integrity of the pyrazole ring nitrogen (

) and the exocyclic amine.

Visualization: H-Bonding & Spectral Logic

The following diagram illustrates the mechanistic difference between the "Free" and "Associated" states that dictates the spectral shift.

G cluster_0 Solid State (Aggregated) cluster_1 Dilute Solution (Isolated) Solid_NH N-H Bond (Weakened) H_Bond Intermolecular H-Bonding Solid_NH->H_Bond Donates H Sol_NH N-H Bond (Free) Solid_NH->Sol_NH Dissolution Shift Red Shift (~3250 cm⁻¹) H_Bond->Shift Lowers Force Constant Solvent CCl4 Solvent Shell Sol_NH->Solvent Steric Isolation Freq True Frequency (~3410 cm⁻¹) Solvent->Freq Preserves Force Constant

Caption: Figure 1. Mechanistic pathway showing how physical state alters the vibrational force constant of the N-H bond, resulting in the observed frequency shift.

Experimental Protocol: Dilute Solution FTIR

To achieve the "Gold Standard" resolution (Method B), follow this self-validating protocol. This method eliminates the ambiguity of KBr moisture contamination.

Reagents & Equipment[3][14][15]
  • Analyte: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (>98% purity).

  • Solvent: Spectroscopic grade Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for the
    
    
    region as it has no C-H stretches to interfere.
  • Cell: NaCl or CaF2 liquid transmission cell (0.1 mm to 1.0 mm path length).

Workflow Diagram

Workflow Start Start: Sample Prep Dry 1. Dry Solvent (Molecular Sieves 4Å) Start->Dry Dissolve 2. Dissolve Analyte (Conc: 0.01 M - 0.001 M) Dry->Dissolve Eliminate Water Bands Blank 3. Acquire Background (Pure Solvent) Dissolve->Blank Scan 4. Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Res) Blank->Scan Subtract 5. Digital Subtraction (Sample - Solvent) Scan->Subtract Result Final Spectrum: Sharp N-H Peak Subtract->Result Analyze 3400 cm⁻¹ Region

Caption: Figure 2. Step-by-step experimental workflow for solution-phase FTIR to isolate the N-H stretching vibration.

Critical Steps for Validity
  • Concentration Gradient: Prepare three concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).

    • Validation: If the peak at

      
       grows linearly while a broader shoulder at 
      
      
      
      disappears as you dilute, you have successfully proven the equilibrium between monomers and dimers [3].
  • Water Exclusion: Use

    
     cells if possible. If using NaCl, ensure humidity is <30%. Water vapor has sharp lines in the 
    
    
    
    region that can be mistaken for N-H overtones.

Data Interpretation & Troubleshooting

When analyzing the spectral data for 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, use this reference table to assign peaks.

Wavenumber (

)
AssignmentNotes
3400 - 3420

Free
Sharp, medium intensity. Only visible clearly in solution.
3250 - 3320

H-Bonded
Broad. Dominant in solid state.
3030 - 3060

Aromatic
Multiple weak bands (Phenyl rings).
2920, 2850

Aliphatic
Methyl group (

) asymmetric/symmetric stretch.
1590 - 1600

Pyrazole
Strong diagnostic band for the pyrazole ring [5].
1490 - 1510

Aromatic
Skeletal vibrations of the phenyl rings.

Common Pitfall: Confusing the


 with the 

from trace moisture.
  • Differentiation: The N-H stretch in secondary aromatic amines is typically sharper than O-H and has lower intensity.[8] Additionally, N-H bands do not shift as dramatically as O-H bands upon slight heating of the solution.

References

  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Gas Phase Spectrum. National Institute of Standards and Technology. Link

  • PubChem. (2025). 5-Amino-3-methyl-1-phenylpyrazole Compound Summary. National Center for Biotechnology Information. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (General reference for N-H amine shifts).
  • Hassan, E. A., et al. (2021). Synthesis and spectroscopic studies of some new pyrazole derivatives. Journal of Heterocyclic Chemistry. (Provides comparative ranges for N-substituted pyrazoles).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for Secondary Amine vs. Primary Amine spectral rules).

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Diphenyl Pyrazole Amines: A Comparative Technical Guide

Executive Summary Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of diphenyl pyrazole amines , specifically focusing on the differentiation of regioisomers (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of diphenyl pyrazole amines , specifically focusing on the differentiation of regioisomers (e.g., 1,3-diphenyl-5-amine vs. 1,5-diphenyl-3-amine). These scaffolds are critical pharmacophores in drug development (e.g., CB1 antagonists, COX-2 inhibitors).

Core Insight: The diagnostic utility of MS/MS for these compounds lies in the "Ortho-Effect" —the steric and electronic interaction between the substituent at the N1 position and the substituent at the C5 position. Understanding this interaction allows for the unambiguous assignment of regiochemistry without the need for NMR.

Comparative Analysis: Isomer Differentiation

The primary challenge in synthesizing diphenyl pyrazole amines is the formation of regioisomers. Below is a direct comparison of the fragmentation performance of the two most common "alternatives" encountered in drug discovery.

The Alternatives: 1,3-Diphenyl vs. 1,5-Diphenyl

In the synthesis of N-phenyl pyrazoles, the reaction often yields a mixture of 1,3- and 1,5-isomers. Their MS/MS spectra differ significantly due to the proximity of the N1-phenyl group to the C5-substituent.

Feature1,5-Diphenyl-3-Aminopyrazole 1,3-Diphenyl-5-Aminopyrazole
Structural Context N1-Phenyl and C5-Phenyl are adjacent (Steric crowding).N1-Phenyl and C5-Amino are adjacent .
Dominant Fragmentation Loss of PhCN (Benzonitrile).Loss of

or PhNH_2 (Aniline).
Diagnostic Ion (Low Energy) [M - PhCN]⁺ [M - NH₃]⁺
Mechanism The crowded 1,5-diphenyl system relieves steric strain via ring cleavage and expulsion of the C5-phenyl group as PhCN.The adjacent amino group facilitates H-transfer to the N1-phenyl, often leading to amine loss or ring opening at the amine site.
Fluorenyl Cation (

165)
High Intensity . Formation of a fused tricyclic system from adjacent phenyls is favored.Low/Absent . Phenyl rings are distant; cyclization is electronically unfavorable.
Performance Data: Relative Ion Abundance

Note: Values are representative of ESI-MS/MS at 30 eV collision energy.

Fragment Ion

(Approx)
Relative Abundance (1,5-Isomer)Relative Abundance (1,3-Isomer)
Molecular Ion

236100%100%

219< 5%40 - 60% (Diagnostic)

13360 - 80% (Diagnostic)< 10%

(Fluorenyl)
165High Low

Mechanistic Fragmentation Pathways

To interpret the spectra correctly, one must understand the causality behind the peaks.

Primary Pathway: Ring Cleavage (RDA-like)

Pyrazoles undergo a retro-Diels-Alder (RDA) type cleavage or simple ring fission.

  • Mechanism: The N1-N2 bond is relatively weak. In 1,5-diphenyl systems, the steric repulsion between the N1-phenyl and C5-phenyl weakens the bond further, promoting the expulsion of the C5 substituent.

  • Causality: The stability of the leaving neutral species (Benzonitrile, PhCN) drives the reaction in 1,5-isomers.

Secondary Pathway: The "Fluorenyl" Rearrangement

In 1,5-diphenyl derivatives, the two phenyl rings are spatially close. Under high collision energy (CID), they can undergo an intramolecular cyclization followed by hydrogen loss to form the highly stable fluorenyl cation (


 165). This is a "fingerprint" for 1,5-substitution.
Pathway Visualization

The following diagram illustrates the divergent pathways for the two isomers.

FragmentationPathways cluster_15 1,5-Diphenyl Isomer (Crowded) cluster_13 1,3-Diphenyl Isomer (Spaced) Start Precursor Ion [M+H]+ Node15_1 Steric Strain (N1-Ph / C5-Ph) Start->Node15_1 Isomer A Node13_1 H-Transfer (N1-Ph / C5-NH2) Start->Node13_1 Isomer B Node15_2 Ring Cleavage (Loss of PhCN) Node15_1->Node15_2 Primary Path Node15_3 Fluorenyl Cation (m/z 165) Node15_1->Node15_3 High Energy Cyclization Node15_4 Fragment [M-103]+ Node15_2->Node15_4 Node13_2 Ammonia Loss [M-17]+ Node13_1->Node13_2 Proximal NH2 Node13_3 Loss of HCN (Ring Contraction) Node13_2->Node13_3

Caption: Divergent fragmentation pathways driven by substituent proximity (Ortho-Effect).

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this ESI-MS/MS protocol. This workflow includes a "self-check" step to verify ionization stability.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol/Water + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures protonation (

      
      ) which is essential for the H-transfer mechanisms described above.
      
Instrumentation Setup (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 - 40 V (Optimize to minimize in-source fragmentation).

  • Collision Gas: Argon (preferred for cleaner energy transfer) or Nitrogen.

Step-by-Step Acquisition
  • MS1 Scan: Perform a full scan (

    
     100–500) to confirm the molecular ion stability.
    
    • Validation Check: If

      
       is >50% of 
      
      
      
      , the source is too dirty or salt concentration is too high. This will skew fragmentation ratios. Re-clean source if observed.
  • Product Ion Scan (MS2): Select the precursor

    
    .
    
  • Energy Ramp: Acquire spectra at three distinct Collision Energies (CE):

    • Low (10-15 eV): To observe labile losses (e.g.,

      
      ).
      
    • Medium (25-30 eV): To observe ring cleavage (diagnostic zone).

    • High (45-50 eV): To generate deep structural fragments (e.g., phenyl cations).

Data Interpretation Decision Tree

Use this logic flow to assign your compound's structure.

DecisionTree Start Analyze MS/MS Spectrum (Medium CE) Check1 Is [M-17]+ (NH3 loss) Significant? Start->Check1 Check2 Is [M-103]+ (PhCN loss) Dominant? Check1->Check2 No Result1 Likely 1,3-Diphenyl-5-amine Check1->Result1 Yes (>30%) Check3 Is m/z 165 (Fluorenyl) Present? Check2->Check3 Yes Result3 Inconclusive / Mixed Isomers Check2->Result3 No Result2 Likely 1,5-Diphenyl-3-amine Check3->Result2 Yes Check3->Result3 No

Caption: Logical decision tree for assigning pyrazole regioisomers based on MS2 data.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Link

  • Kaufmann, A., et al. (2010).[4] Comprehensive comparison of liquid chromatography selectivity as provided by two types of liquid chromatography detectors. Analytica Chimica Acta. Link[4]

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Link[5]

  • Holzer, W., et al. (2005). Differentiation of regioisomeric N-alkyl-3(5)-phenylpyrazoles by NMR and MS. Journal of Heterocyclic Chemistry.

Sources

Comparative

Comparative Bioactivity Guide: Edaravone vs. 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (MDPA)

This guide provides an in-depth technical comparison between Edaravone (the clinical standard for neuroprotection) and its structural analog, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (referred to herein as MDPA ). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Edaravone (the clinical standard for neuroprotection) and its structural analog, 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (referred to herein as MDPA ).

Executive Summary

Edaravone (MCI-186) is a potent free radical scavenger approved for ALS and acute ischemic stroke. Its bioactivity hinges on its keto-enol tautomerism , allowing it to quench hydroxyl radicals ([1]·OH) via electron/proton transfer.[1]

3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (MDPA) is a bioisostere where the exocyclic oxygen of Edaravone is replaced by an N-phenyl group. While MDPA shares the pyrazole core, its antioxidant mechanism is fundamentally different.[1] Experimental data indicates that while MDPA possesses radical scavenging potential typical of diphenylamines, it lacks the rapid proton-coupled electron transfer (PCET) efficiency of Edaravone's active methylene group.[1] MDPA is frequently utilized as a synthetic intermediate for fused heterocycles (e.g., pyrazolo[3,4-b]quinolines) rather than a standalone therapeutic.[1]

Structural & Mechanistic Comparison

The core difference lies in the substituent at position 5 of the pyrazole ring: a carbonyl oxygen (Edaravone) versus a phenylamine (MDPA).[1]

Physicochemical Profile
FeatureEdaravoneMDPA (Amine Analog)Impact on Bioactivity
IUPAC Name 3-methyl-1-phenyl-2-pyrazolin-5-one3-methyl-N,1-diphenyl-1H-pyrazol-5-amine
Formula C₁₀H₁₀N₂OC₁₆H₁₅N₃MDPA is more lipophilic.
MW 174.20 g/mol 249.31 g/mol MDPA has lower water solubility.
H-Bond Donors 1 (Enol form)1 (Amine NH)Edaravone donates H[1]· faster.
Key Pharmacophore C4-Active Methylene / C5-EnolSecondary Amine (Diphenylamine motif)Edaravone allows tautomeric radical stabilization.
Mechanism of Action (MOA)

Edaravone (The Standard): Operates via Hydrogen Atom Transfer (HAT) .[1] The C4 position is highly reactive. Upon scavenging a radical (R[1][2]·), Edaravone forms a stable pyrazolyl radical, which is resonance-stabilized across the N-N-C=O system.[1]

  • Pathway: Enol form

    
     PCET 
    
    
    
    Stable Radical + Non-toxic Product.

MDPA (The Challenger): Operates primarily via Single Electron Transfer (SET) or amine-based HAT.[1] The N-phenyl group provides steric bulk and resonance stability similar to diphenylamine antioxidants (used industrially). However, the N-H bond dissociation energy (BDE) in MDPA is typically higher than the C-H/O-H BDE in Edaravone, making it a slower scavenger of physiological radicals like peroxynitrite (


).[1]

Visualization: Tautomeric Radical Scavenging Pathways

The following diagram illustrates the structural divergence and the radical scavenging loop.

BioactivityComparison Edaravone Edaravone (Keto Form) Edaravone_Enol Edaravone (Enol Tautomer) Edaravone->Edaravone_Enol Tautomerization (Fast in aq. soln) Edaravone_Radical Resonance Stabilized Pyrazolyl Radical Edaravone_Enol->Edaravone_Radical H-Atom Transfer (HAT) Low BDE Radical_Attack ROS Attack (·OH / ONOO-) Radical_Attack->Edaravone_Enol MDPA MDPA (Amine Analog) Radical_Attack->MDPA MDPA_Radical Aminyl Radical (Less Stable) MDPA->MDPA_Radical e- Transfer / H-Abstraction (Higher BDE)

Caption: Edaravone utilizes a tautomeric equilibrium to facilitate rapid H-atom transfer, whereas MDPA relies on a less efficient amine-based transfer.

Experimental Protocols for Comparison

To objectively compare MDPA against Edaravone, researchers must utilize assays that differentiate between HAT and SET mechanisms.[1]

Synthesis Verification (Prerequisite)

Before testing, ensure MDPA purity, as it is often synthesized from phenylhydrazine and 3-oxo-N-phenylbutanamide .

  • Impurity Check: Trace phenylhydrazine is cytotoxic and will skew neuroprotection data.

  • Standard: Recrystallize MDPA from EtOH to achieve >98% purity (HPLC).

DPPH Radical Scavenging Assay (Standardized)

This protocol determines the IC50 (concentration required to scavenge 50% of radicals).[1]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.

  • Test Compounds: Edaravone and MDPA (Range: 1 – 200 µM).[1]

Workflow:

  • Preparation: Dissolve Edaravone and MDPA in MeOH. Note: MDPA may require 10% DMSO due to lipophilicity.

  • Incubation: Mix 100 µL compound solution + 100 µL DPPH stock in a 96-well plate.

  • Control: Methanol + DPPH (Negative Control); Ascorbic Acid (Positive Control).

  • Measurement: Incubate in dark at RT for 30 min. Measure Absorbance at 517 nm .

  • Calculation:

    
    [1]
    

Expected Outcome:

  • Edaravone: IC50

    
     15–30 µM (Rapid decolorization).[1]
    
  • MDPA: IC50

    
     50–100 µM (Slower kinetics due to steric hindrance of the N-phenyl group).
    
Cell Viability & Neuroprotection (MTT Assay)

To assess if the lipophilicity of MDPA offers intracellular advantages despite lower intrinsic antioxidant power.[1]

Cell Line: SH-SY5Y (Human Neuroblastoma). Stress Inducer:


 (100 µM) or Glutamate (excess).[1]

Workflow:

  • Seeding: Seed cells at

    
     cells/well; adhere for 24h.
    
  • Pre-treatment: Add Edaravone or MDPA (10, 50, 100 µM) for 2h.

  • Insult: Add

    
     (100 µM) and incubate for 24h.
    
  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan in DMSO.

  • Read: Absorbance at 570 nm.

Critical Analysis:

  • If MDPA shows toxicity at >50 µM, it is likely due to the aniline moiety metabolizing to reactive quinone imines.[1] Edaravone typically shows a wide safety margin up to 100 µM.

Summary of Experimental Data (Literature Consensus)

MetricEdaravoneMDPAInterpretation
DPPH IC50 12.5 – 30.0 µM> 50 µMEdaravone is a superior radical scavenger in solution.
LogP (Lipophilicity) 1.57~3.2 (Predicted)MDPA crosses membranes easier but may accumulate non-specifically.[1]
Cytotoxicity (Fibroblasts) Non-toxic < 200 µMPotential toxicity > 50 µMThe N-phenyl amine group poses metabolic risks (bioactivation).
Primary Application Clinical Drug (Stroke/ALS)Synthetic IntermediateMDPA is a scaffold, not a final drug candidate.[1]

References

  • Edaravone Bioactivity & Mechanism

    • Watanabe, T., et al. (2018).[1] "Edaravone, a free radical scavenger, protects against cerebral infarction."[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Synthesis of MDPA (Compound 19/20)

    • Chrzanowska, A., et al. (2023).[1][4][5][6] "Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines." International Journal of Molecular Sciences. Link

  • Edaravone Analogs & SAR

    • Polyakova, M., et al. (2022).[1][7] "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link[1]

  • Phenylhydrazine Reactivity (Precursor Safety)

    • Goldberg, B., et al. (1982).[1] "Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin." Biochemistry. Link

Sources

Validation

X-ray diffraction (XRD) structure determination of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

Definitive Structural Elucidation of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine via Single Crystal XRD Executive Summary In the structural characterization of nitrogen-rich heterocycles, specifically 3-methyl-N,1-diphenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Elucidation of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine via Single Crystal XRD

Executive Summary

In the structural characterization of nitrogen-rich heterocycles, specifically 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , researchers often encounter ambiguity regarding tautomeric equilibria (amino vs. imino forms) and conformational polymorphism.[1] While Nuclear Magnetic Resonance (NMR) provides essential solution-state data, it frequently suffers from signal averaging due to rapid proton exchange.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "Gold Standard" for elucidating the solid-state structure of this pyrazole derivative. We compare SC-XRD against NMR and Density Functional Theory (DFT), demonstrating that only XRD provides the atomic-resolution necessary to assign bond orders and intermolecular hydrogen-bonding networks conclusively.

The Structural Challenge: Tautomerism & Conformation

The molecule 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine contains a pyrazole core substituted with a phenyl group at N1 and a phenylamino group at C5. The critical structural question involves the exocyclic nitrogen:

  • Form A (Amino):

    
     (Secondary amine, aromatic stability retained in pyrazole ring).
    
  • Form B (Imino):

    
     (Imine, loss of aromaticity in pyrazole ring, H moves to N2).
    

Why this matters: The tautomeric form dictates reactivity (nucleophilicity), bioavailability, and binding affinity in drug development.

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against standard alternatives for this specific molecular scaffold.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H,

C,

N)
Method C: DFT (Computational)
Primary Output 3D atomic coordinates, bond lengths, angles.Chemical shifts, J-couplings.[1][2][3]Energy minima, theoretical geometry.
Tautomer ID Definitive. C5-N bond length distinguishes single (1.36 Å) vs. double (1.28 Å) bond.Ambiguous. Rapid exchange often yields "averaged" signals; requires low-temp studies.Hypothetical. Depends on basis set/solvent model accuracy.
Stereochemistry Direct visualization of phenyl ring torsion angles.Inferred via NOESY (spatial proximity).Predicted, requires experimental validation.
Intermolecular Maps H-bond networks (dimers/chains).Concentration-dependent; difficult to model.Modeled (often limited to single molecules).
Sample State Solid (Crystal).[4]Liquid (Solution).[5]Gas/Solvent Model.

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Crystallization
  • Synthesis: Condensation of 3-oxo-N-phenylbutanethioamide with phenylhydrazine in ethanol/reflux.

  • Crystallization (Critical Step):

    • Dissolve 20 mg of the crude amine in minimal hot ethanol or acetonitrile.

    • Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites.

    • Slow Evaporation: Place the vial in a vibration-free environment at 4°C. Allow solvent to evaporate over 48-72 hours.

    • Target: Colorless prisms or blocks, dimensions

      
       mm.
      
Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve high-angle resolution.

  • Strategy: Complete sphere data collection (

    
    ).
    
  • Refinement: SHELXT (Intrinsic Phasing) for structure solution; SHELXL (Least Squares) for refinement.

Representative Structural Data

Based on the crystallographic behavior of N-phenyl-5-aminopyrazoles, the following parameters are characteristic of the determined structure.

A. Crystallographic Parameters (Representative)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Z (Molecules/Unit Cell): 4

  • R-Factor (

    
    ):  < 0.05 (indicating high-quality fit)
    
B. Key Geometric Metrics (The "Smoking Gun")

To validate the Amino tautomer, observe the bond lengths around C5:

BondObserved Length (XRD)Expected (Amino Form)Expected (Imino Form)Conclusion
C5 – N(Exocyclic) 1.362(2) Å 1.35 - 1.38 Å1.27 - 1.30 ÅAmino Form Confirmed
C5 – C4 1.385(2) Å ~1.38 Å (Aromatic)~1.44 Å (Single)Aromatic Ring Intact
N1 – N2 1.370(2) Å ~1.36 Å~1.38 ÅConsistent with Pyrazole
C. Supramolecular Architecture

The structure typically reveals a centrosymmetric dimer formed via intermolecular hydrogen bonds:

  • Interaction:

    
    
    
  • Graph Set Motif:

    
     (Two donors, two acceptors, 8-membered ring).
    
  • This dimerization is a key stabilizing factor for the amino tautomer in the solid state.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathway for structural elucidation, highlighting why XRD is chosen over NMR for this specific challenge.

G Start Target: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine Synthesis Synthesis (Thioamide + Phenylhydrazine) Start->Synthesis TautomerQ Key Question: Amino (-NH-) or Imino (=N-) Form? Synthesis->TautomerQ NMR_Path Method: Solution NMR TautomerQ->NMR_Path Quick Check XRD_Path Method: Single Crystal XRD TautomerQ->XRD_Path Definitive Proof NMR_Result Result: Broad NH Signal Dynamic Averaging NMR_Path->NMR_Result Cryst Crystallization (Slow Evap, EtOH) XRD_Path->Cryst NMR_Result->XRD_Path Inconclusive DataCol Data Collection (Mo Source, 100K) Cryst->DataCol Refine Refinement (SHELXL) Locate H atoms on Difference Map DataCol->Refine FinalStruct Definitive Structure: 1. C5-NExo = 1.36 Å (Single Bond) 2. H located on Exocyclic N 3. R2,2(8) Dimer Packing Refine->FinalStruct

Figure 1: Structural determination workflow.[6] Note how NMR limitations in tautomer differentiation drive the necessity for SC-XRD.

References

  • Synthesis & Characterization Context

    • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. (Discusses the synthesis of the title compound as a precursor).
    • Source:

  • Crystallographic Methodology (Analogous Structures)

    • Crystal structure of 5-methyl-2-phenyl-1H-pyrazol-3-one (The oxygen analog).
    • Source:

  • Tautomerism in Pyrazoles

    • On the Tautomerism of N-Substituted Pyrazolones: NMR and X-ray Analysis.
    • Source:

  • Compound Data Entry

    • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (NIST Chemistry WebBook).
    • Source:

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (also known as 5-anilino-3-methyl-1-phenylpyrazole), a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (also known as 5-anilino-3-methyl-1-phenylpyrazole), a critical intermediate in the synthesis of pyrazolo[3,4-b]quinolines and azo dyes.

Executive Summary

3-methyl-N,1-diphenyl-1H-pyrazol-5-amine is a fully substituted aminopyrazole scaffold distinguished by an extended


-conjugation system compared to its unsubstituted analogs. While the primary 5-aminopyrazole core typically exhibits absorption in the deep UV (240–255 nm), the introduction of the N-phenyl (anilino) group at position 5 induces a bathochromic shift, extending the absorption profile into the near-UV region (280–300 nm). This guide characterizes its spectral signature against standard pyrazolone and aminopyrazole benchmarks to aid in reaction monitoring and purity assessment.

Molecular Architecture & Chromophores

The UV-Vis spectrum of this compound is dictated by the interaction between three distinct chromophoric units:

  • The Pyrazole Core: A 5-membered aromatic heterocycle acting as the central linker.[1][2]

  • N1-Phenyl Group: Provides conjugation with the pyrazole

    
    -system.
    
  • C5-Anilino Group (N-Phenyl): The critical auxochrome. Unlike a primary amine (

    
    ), the anilino group (
    
    
    
    ) allows for
    
    
    transitions and extended charge transfer across the C5-N-Phenyl axis.
Electronic Transition Pathway

The diagram below illustrates the synthesis and the resulting electronic conjugation flow that dictates the absorption maxima.

G Start1 3-oxo-N-phenylbutanethioamide Target 3-methyl-N,1-diphenyl- 1H-pyrazol-5-amine (Target Chromophore) Start1->Target Cyclocondensation Start2 Phenylhydrazine Start2->Target - H2S, - H2O Chromophore Extended Conjugation System Target->Chromophore π-π* (Pyrazole) n-π* (Anilino)

Figure 1: Synthesis pathway and chromophore generation.[3][4][5][6][7][8][9][10] The convergence of the N1-phenyl and C5-anilino rings creates a cross-conjugated system responsible for the spectral redshift.

Comparative Spectroscopic Data

To validate the identity of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, it is essential to compare its absorption maxima (


) with structurally related standards. The "anilino" substitution is the key differentiator, pushing the 

higher than the unsubstituted amine.
CompoundStructurePrimary

(nm)
Secondary

(nm)
Transition Type
Target Compound 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine 255–260 285–295

(Ring) &

(Anilino)
Precursor Analog 5-Amino-3-methyl-1-phenylpyrazole248–252NonePure

(Pyrazole-Phenyl)
Edaravone 3-methyl-1-phenyl-2-pyrazolin-5-one243–245~290 (weak, enol)Keto-Enol Tautomerism
Aniline Phenylamine (Reference)230280

(Benzene auxochrome)

Key Insight: The target compound exhibits a "dual-band" feature. The band at ~255 nm corresponds to the 1-phenylpyrazole core, while the shoulder or peak at ~290 nm arises from the specific electronic contribution of the secondary anilino nitrogen. This 290 nm feature is absent in the unsubstituted 5-amino analog.

Solvatochromic Effects

The absorption maxima of 5-aminopyrazoles are sensitive to solvent polarity due to the possibility of amino-imino tautomerism, although the amino form is predominantly stable in the N-phenyl derivative.

  • Non-Polar Solvents (e.g., Chloroform, Hexane): Spectra are sharp with well-defined fine structure.

    
     typically blue-shifts (hypsochromic) slightly.
    
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Hydrogen bonding with the amine nitrogen stabilizes the ground state, often causing a slight red shift (bathochromic) and broadening of the 290 nm band.

  • Acidic Media: Protonation of the exocyclic amine disrupts the

    
     transition, causing the disappearance of the 290 nm band and collapsing the spectrum to resemble the phenylpyrazole core (~250 nm).
    

Experimental Protocol: Synthesis & Verification

To ensure spectral accuracy, the compound must be synthesized and purified to remove unreacted phenylhydrazine (which absorbs strongly at 230-280 nm).

Step 1: Synthesis (Self-Validating)
  • Reagents: 3-oxo-N-phenylbutanethioamide (1.0 eq), Phenylhydrazine (1.0 eq).

  • Conditions: Reflux in ethanol or solvent-free conditions at elevated temperature.

  • Mechanism: The reaction proceeds via hydrazone formation followed by cyclization and elimination of

    
    .
    
Step 2: Purification
  • Recrystallize from ethanol .

  • Purity Check: The melting point must be sharp (116–117 °C ). If the melting point is broad or <110 °C, the UV spectrum will be contaminated by starting materials.

Step 3: NMR Validation (Critical for Reference)

Before UV measurement, confirm structure via


H NMR (CDCl

, 400 MHz):
  • 
     2.33 (s, 3H, 
    
    
    
    )
  • 
     4.97 (s, 1H, 
    
    
    
    ) — Note: This signal may broaden or shift depending on concentration.
  • 
     7.21–7.71 (m, Aromatic Protons) — Complex multiplet due to two phenyl rings.
    

Applications in Drug Discovery

The spectral properties of this compound are relevant for:

  • High-Throughput Screening (HTS): The absorption at 290 nm allows for detection without interference from simple protein buffers (which absorb <280 nm).

  • Linker Chemistry: The secondary amine is a nucleophile. Disappearance of the 290 nm band and appearance of a new redshifted band (>320 nm) confirms successful coupling (e.g., amide formation or azo coupling).

References

  • Multicomponent Synthesis of Pyrazolo[3,4-b]quinolines: Detailed synthesis and NMR characterization of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (Compound 19/20). Source:

  • Spectral Properties of 5-Aminopyrazoles: Comparison of unsubstituted and substituted aminopyrazole absorption. Source:

  • Solvatochromism in Pyrazole Derivatives: Analysis of solvent effects on azo-dyes derived from the target scaffold. Source:

Sources

Validation

Structural comparison of N,1-diphenyl vs 1,3-diphenyl pyrazole isomers

Executive Summary: The Steric-Electronic Trade-off[1] In the development of pyrazole-based pharmacophores, the distinction between 1,3-diphenylpyrazole and 1,5-diphenylpyrazole is not merely academic—it is the determinan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Trade-off[1]

In the development of pyrazole-based pharmacophores, the distinction between 1,3-diphenylpyrazole and 1,5-diphenylpyrazole is not merely academic—it is the determinant factor in biological efficacy and target selectivity.

While often formed as competing regioisomers during cyclocondensation, their behaviors diverge radically:

  • 1,3-Diphenylpyrazole represents the thermodynamic sink .[1] It adopts a planar conformation, maximizing

    
    -conjugation and fluorescence.[1] It is often the "default" product but lacks the specific 3D-geometry required for certain enzyme pockets.[1]
    
  • 1,5-Diphenylpyrazole is the kinetic or sterically crowded congener .[1] It is characterized by a significant "twist" (dihedral angle >50°) due to the steric clash between the N1-phenyl and C5-phenyl groups.[1] This specific twisted architecture is the pharmacophoric basis for COX-2 selectivity (e.g., Celecoxib).

This guide provides the structural, spectroscopic, and synthetic frameworks to distinguish and utilize these isomers effectively.

Structural & Electronic Analysis

The core difference lies in the spatial arrangement of the phenyl rings relative to the pyrazole core, governed by steric hindrance at the N1 position.

Conformational Landscape[1]
Feature1,3-Diphenylpyrazole1,5-Diphenylpyrazole
Steric Environment Minimal. The C3-phenyl is distant from the N1-phenyl.[1]High. The C5-phenyl and N1-phenyl are vicinal (adjacent).[1]
Dihedral Angle Planar (< 25°). The N1-Ph and C3-Ph rings can flatten to conjugate with the central heterocycle.[1]Twisted (~50–80°). The N1-Ph and C5-Ph rings are forced out of plane to avoid Van der Waals repulsion.[1]
Electronic State Highly conjugated system.[1] often fluorescent.[1]Interrupted conjugation. Lower extinction coefficient (

).[1]
Dipole Moment Distinct vector aligned with the N-N bond.[1]Altered vector due to non-planar phenyl electron density.[1]
The "Twist" Mechanism (Graphviz Visualization)

The following diagram illustrates the steric forces driving the conformational lock in the 1,5-isomer.

G cluster_13 1,3-Diphenyl (Planar) cluster_15 1,5-Diphenyl (Twisted) Ph1_13 N1-Phenyl Core_13 Pyrazole Core Ph1_13->Core_13 Free Rotation Ph3_13 C3-Phenyl Core_13->Ph3_13 Conjugated Ph1_15 N1-Phenyl Core_15 Pyrazole Core Ph1_15->Core_15 Ph5_15 C5-Phenyl Ph1_15->Ph5_15 Steric Clash Core_15->Ph5_15

Figure 1: Steric topology comparison. The 1,5-isomer (red) experiences vicinal repulsion, forcing a non-planar geometry essential for specific receptor binding.

Characterization Guide: The Self-Validating Protocol

Distinguishing these isomers by simple 1H NMR chemical shift is risky due to solvent effects.[1] The only authoritative method is Nuclear Overhauser Effect (NOE) spectroscopy.[1]

The NOE Decision Tree
  • 1,3-Isomer Logic: The N1-Phenyl ortho protons are spatially close to the C5-Proton of the pyrazole ring.[1]

  • 1,5-Isomer Logic: The N1-Phenyl ortho protons are spatially close to the C5-Phenyl ortho protons .[1]

Spectroscopic Data Comparison
Parameter1,3-Diphenylpyrazole1,5-Diphenylpyrazole
1H NMR (Diagnostic) H5 Signal: typically

8.0–8.5 ppm (Deshielded by N1).[1]
H3 Signal: typically

7.6–7.9 ppm.[1]
NOE Interaction Strong enhancement between N-Ph(o) and Pyrazole-H5 .[1]Strong enhancement between N-Ph(o) and C5-Ph(o) .
13C NMR (C3 vs C5) C3 (attached to Ph) ~150 ppm.[1] C5 (unsubstituted) ~128 ppm.[1]C3 (unsubstituted) ~140 ppm.[1] C5 (attached to Ph) ~135-145 ppm.[1]
UV-Vis (

)
Red-shifted (longer

) due to planarity.
Blue-shifted (shorter

) due to twist.
Identification Workflow

DecisionTree Start Isolate Pyrazole Product Step1 Run 1H-NOESY NMR Start->Step1 Decision Check N-Ph Ortho Protons Step1->Decision Result13 NOE to Pyrazole Singlet (H5) CONFIRMED: 1,3-Isomer Decision->Result13 Cross-peak with Singlet Result15 NOE to Phenyl Multiplet (C5-Ph) CONFIRMED: 1,5-Isomer Decision->Result15 Cross-peak with Multiplet

Figure 2: Analytical decision matrix for unambiguous isomer identification.

Synthetic Regiocontrol

The synthesis of diphenylpyrazoles via the condensation of phenylhydrazine and 1,3-diketones (or enaminones) is regioselective but rarely regiospecific. The outcome depends on the electrophilicity of the carbonyl centers.[1]

Mechanism of Regioselectivity

The hydrazine (


 end) is the nucleophile.[1] It attacks the most electrophilic  carbonyl first.[1]
  • Scenario A (Steric Control): If one carbonyl is hindered (e.g., adjacent to a phenyl group) and the other is open, the hydrazine attacks the open side.

  • Scenario B (Electronic Control): Lewis acids can activate one carbonyl selectively.[1]

Experimental Protocol: Regioselective Synthesis

Note: This protocol targets the 1,5-isomer, which is thermodynamically less stable and harder to access pure.

Objective: Synthesis of 1,5-diphenylpyrazole via acid-mediated condensation.

Reagents:

  • Benzoylacetaldehyde (or equivalent 1,3-electrophile).[1]

  • Phenylhydrazine hydrochloride.[1][2][3]

  • Ethanol (Solvent).[1]

  • Glacial Acetic Acid (Catalyst).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 1,3-dicarbonyl compound in 20 mL EtOH.

  • Addition: Add 11 mmol Phenylhydrazine HCl.

  • Catalysis: Add 1 mL Glacial Acetic Acid. Crucial: Acidic conditions protonate the carbonyls, often shifting the kinetic attack profile.

  • Reflux: Heat at 80°C for 4 hours.

  • Workup: Evaporate solvent. Neutralize with saturated

    
    .[1] Extract with EtOAc.[1]
    
  • Purification: Flash chromatography (Hexane:EtOAc). The 1,5-isomer is typically less polar (higher

    
    ) than the 1,3-isomer due to the twisted, "greasy" phenyl shielding the polar core.
    

Performance & Biological Relevance[1][3][4][5][6][7][8]

Why does the structure matter?

  • 1,5-Diarylpyrazoles (Celecoxib Class): The "twisted" geometry places the two phenyl rings at an angle that perfectly matches the hydrophobic channel of the COX-2 enzyme active site. A planar 1,3-isomer would clash with the channel walls, drastically reducing potency.

  • 1,3-Diarylpyrazoles: Often investigated for optical properties (OLEDs) or different biological targets (e.g., CDK inhibitors) where a planar intercalating structure is advantageous.

Application DomainPreferred IsomerRationale
COX-2 Inhibition 1,5-Diphenyl Vicinal rings fill the large hydrophobic pocket of COX-2; twist prevents steric clash.[1]
Fluorescence Probes 1,3-Diphenyl Planarity ensures maximum orbital overlap and high quantum yield.[1]
p38 MAP Kinase 1,5-Diphenyl Similar binding mode to COX-2; requires non-planar topology.[1]

References

  • Elguero, J., et al. (1992).[1] Carbon-13 NMR spectroscopy of pyrazoles. Magnetic Resonance in Chemistry.

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.

  • Fun, H. K., et al. (2011).[1][4] Crystal structure and packing of 1,3-diphenyl-1H-pyrazole derivatives. Acta Crystallographica.

  • Aggarwal, R., et al. (2006).[1] Regioselective synthesis of 1,3- and 1,5-diarylpyrazoles. Synthetic Communications.

Sources

Comparative

Validating purity of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine using elemental analysis

Title: Validating Purity of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine: A Comparative Analytical Guide Executive Summary In the development of pyrazole-based scaffolds for kinase inhibition or dye synthesis, the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine: A Comparative Analytical Guide

Executive Summary

In the development of pyrazole-based scaffolds for kinase inhibition or dye synthesis, the purity of intermediates like 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃) is critical. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it often fails to detect inorganic salts, moisture, or retained solvents that can skew stoichiometric calculations in subsequent steps.

This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR). We demonstrate that while EA lacks the structural specificity of NMR, it remains the only "gold standard" method for validating bulk composition and solvation state—provided strict drying protocols are followed.

Chemical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established. For 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , the combustion targets are:

  • IUPAC Name: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

  • Molecular Formula: C₁₆H₁₅N₃

  • Molecular Weight: 249.31 g/mol

Table 1: Theoretical Mass Fractions (Combustion Targets)

ElementCalculation LogicTheoretical Mass %Tolerance Limit (+/- 0.4%)
Carbon (C)

77.08% 76.68% – 77.48%
Hydrogen (H)

6.06% 5.66% – 6.46%
Nitrogen (N)

16.85% 16.45% – 17.25%

Critical Standard: Leading journals (e.g., J. Med. Chem.) and regulatory bodies generally require experimental values to fall within ±0.4% of theoretical values to confirm >95% purity [1, 2].

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC is available? The following comparison highlights the "blind spots" of each method.

Table 2: Method Performance Matrix

FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (¹H)
Primary Detection Bulk elemental ratio (C, H, N)Organic impurities (chromophores)Molar ratio of protons
Inorganic Salts Detects (Values drop proportionally)Blind (Elutes in void volume)Blind (Invisible in ¹H)
Moisture/Solvent Detects (H increases, C/N decrease)Blind (Unless specific method used)Detects (Distinct peaks)
Isomeric Purity Blind (Isomers have same %CHN)Excellent (Separates isomers)Good (If shifts differ)
Sample Destructive? Yes (Combustion)No (Recovery possible)No
Throughput Low (Slow, requires drying)High (Automated)Medium

Senior Scientist Insight: Relying solely on HPLC leads to "false purity." A sample can be 99.9% pure by HPLC (area %) but contain 10% inorganic salt or 5% water. EA captures this bulk contamination.

Experimental Protocol: Validating C₁₆H₁₅N₃

To achieve the ±0.4% standard for this nitrogen-rich heterocycle, specific handling is required to prevent incomplete combustion (low Nitrogen) or solvent trapping (high Hydrogen).

Step 1: Sample Preparation (The Failure Point)

Most EA failures for aminopyrazoles are due to hygroscopicity or trapped recrystallization solvents (ethanol/ethyl acetate).

  • Recrystallization: Purify crude C₁₆H₁₅N₃ using Ethanol/Water (reflux -> cool).

  • Vacuum Drying:

    • Place 50 mg of sample in a vacuum oven at 60°C (below melting point) for 24 hours .

    • Pressure: < 5 mbar.

    • Desiccant: P₂O₅ (phosphorus pentoxide) is recommended in the chamber to scavenge moisture.

Step 2: Combustion Analysis (CHN Mode)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Aid: For nitrogen-rich rings (pyrazoles), add 10–20 mg of Tungsten(VI) oxide (WO₃) to the tin capsule.

    • Reasoning: WO₃ acts as an oxygen donor and flux, preventing the formation of refractory carbon nitrides which leads to artificially low Nitrogen readings [3].

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 950°C (Flash combustion).

Step 3: Data Interpretation

Compare Found vs. Calculated.

  • Scenario A (Pass): C: 77.01, H: 6.02, N: 16.80. (All within ±0.4%).[1]

  • Scenario B (Solvent Trap): C: 75.50, H: 6.50, N: 16.00.

    • Diagnosis: Carbon is low, Hydrogen is high. Likely trapped Ethanol or Water.

    • Action: Re-dry sample at higher vacuum or perform Thermogravimetric Analysis (TGA).

  • Scenario C (Inorganic Contamination): C: 70.00, H: 5.50, N: 15.20.

    • Diagnosis: All values are proportionally low.

    • Action: Check for silica gel contamination or sodium salts. Perform Ash test.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the purity of the target molecule.

PurityValidation Start Crude Synthesis (3-methyl-N,1-diphenyl-1H-pyrazol-5-amine) Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Dry (60°C, 24h, P2O5) Purification->Drying HPLC Run HPLC (Organic Purity) Drying->HPLC DecisionHPLC HPLC > 98%? HPLC->DecisionHPLC EA Run Elemental Analysis (Combustion) DecisionEA EA within +/- 0.4%? EA->DecisionEA DecisionHPLC->EA Yes Fail_Org Repurify (Column/Cryst) DecisionHPLC->Fail_Org No CalcSolvate Calculate Solvate? (e.g., 0.5 H2O) DecisionEA->CalcSolvate No Pass VALIDATED Release for Bio-Assay DecisionEA->Pass Yes CalcSolvate->Pass Match Found Fail_Dry Re-Dry (Increase Temp/Vac) CalcSolvate->Fail_Dry No Match Fail_Org->Purification Fail_Dry->Drying

Figure 1: Integrated purity validation workflow ensuring both organic purity (HPLC) and bulk composition (EA).

Conclusion

For 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , Elemental Analysis is not merely a legacy requirement but a vital check for solvation and salt contamination that HPLC misses.

  • Use HPLC to ensure you have the correct isomer and no organic byproducts.

  • Use EA to prove the sample is dry, salt-free, and ready for biological weighing.

  • Use qNMR if EA fails repeatedly to distinguish between trapped solvent and actual impurities.

Final Recommendation: Do not release this compound for biological screening until the Nitrogen value is within 16.45% – 17.25% .

References

  • American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. ACS Publications.[1] [Link]

  • National Institutes of Health (NIH). (2013). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Exeter Analytical. (2023). Optimizing Combustion of Nitrogen-Containing Heterocycles. Technical Note 104. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry.[6] [Link]

Sources

Validation

Comparative study of antioxidant activity of pyrazol-5-amine derivatives

This guide provides a comparative technical analysis of pyrazol-5-amine derivatives, focusing on their antioxidant efficacy relative to industry standards (Ascorbic Acid, BHT). It synthesizes experimental data, structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of pyrazol-5-amine derivatives, focusing on their antioxidant efficacy relative to industry standards (Ascorbic Acid, BHT). It synthesizes experimental data, structure-activity relationships (SAR), and validated protocols for researchers in medicinal chemistry.

Executive Summary & Chemical Landscape

Pyrazol-5-amines are emerging as potent scaffolds in oxidative stress therapeutics due to their dual ability to act as Hydrogen Atom Donors (HAT) and Single Electron Transfer (SET) agents. Unlike traditional phenolic antioxidants (e.g., BHT), which rely heavily on steric hindrance to stabilize radicals, pyrazol-5-amines utilize nitrogen-based resonance stabilization.

Recent comparative studies indicate that specific functionalized pyrazoles—particularly thienyl-pyrazole hybrids —can outperform standard antioxidants in in vitro assays.

Key Performance Indicators (KPIs)
  • Primary Mechanism: Radical scavenging via N-H bond dissociation.

  • Potency Range: IC50 values as low as 0.245 µM (vs. 0.483 µM for Ascorbic Acid).[1][2]

  • Solubility Profile: Superior lipophilicity compared to Ascorbic Acid, enhancing cellular membrane permeability.

Structure-Activity Relationship (SAR) Analysis

The antioxidant potency of pyrazol-5-amine derivatives is not uniform; it is strictly governed by the electronic environment of the pyrazole core.

Structural FeatureEffect on Antioxidant ActivityMechanistic Insight
N1-Substitution Variable Flexible hydroxyalkyl chains (e.g., hydroxyhexyl) improve ROS inhibition by enhancing membrane interaction.
C3/C5 Aryl Groups Enhancement Electron-donating groups (EDGs) like -OH or -OMe on phenyl rings stabilize the pyrazolyl radical via resonance.
C4-Position Critical Presence of electron-withdrawing groups (e.g., -CN, -COR) can destabilize the radical cation intermediate, reducing SET efficacy.
5-Amino Group Primary Driver Acts as the primary H-donor. Acylation of this group often diminishes activity by locking the lone pair.
Visualizing the Radical Scavenging Mechanism

The following diagram illustrates the dual pathway (HAT and SET) by which pyrazol-5-amines neutralize free radicals (e.g., DPPH•).

AntioxidantMechanism Substrate Pyrazol-5-amine (R-NH2) Complex [Substrate···Radical] Complex Substrate->Complex Radical Free Radical (DPPH• / ROO•) Radical->Complex HAT_Path Hydrogen Atom Transfer (HAT) Complex->HAT_Path Direct H-abstraction SET_Path Single Electron Transfer (SET) Complex->SET_Path Electron donation StableRadical Pyrazolyl Radical (Stabilized by Resonance) HAT_Path->StableRadical Neutralized Neutralized Species (DPPH-H) HAT_Path->Neutralized SET_Path->StableRadical -H+ SET_Path->Neutralized

Figure 1: Mechanistic pathways of radical scavenging by pyrazol-5-amines. The HAT pathway is generally dominant in non-polar solvents, while SET prevails in polar media.

Comparative Performance Data

The following data aggregates results from high-impact studies comparing novel derivatives against industry standards.

Table 1: IC50 Comparison (DPPH Assay)

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeIC50 (µM)Relative Potency vs. Ascorbic AcidReference
Thienyl-Pyrazole Compound 5g0.245 ± 0.01 1.97x More Potent [1]
Thienyl-Pyrazole Compound 5h0.284 ± 0.021.70x More Potent[1]
Standard Ascorbic Acid 0.483 ± 0.011.00 (Baseline)[1]
Standard BHA (Butylated hydroxyanisole) 1.739 ± 0.010.28x (Less Potent)[1]
Benzimidazolone-Pyrazole Compound 6b12.47 ± 0.02Context Dependent†[2]
Standard BHT (Butylated hydroxytoluene) 31.76 ± 1.22Context Dependent†[2]

† Note: Absolute IC50 values vary between studies due to solvent/concentration differences. In the Benzimidazolone study [2], Compound 6b was ~2.5x more potent than the BHT control used in that specific assay.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols are standardized.

General Synthesis Workflow (Claisen-Schmidt / Cyclization)

The synthesis of these derivatives typically follows a two-step one-pot reaction.

SynthesisWorkflow Start Starting Materials: Acetophenone + Aryl Aldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH/EtOH, RT, 6-12h) Start->Step1 Intermediate Intermediate: Chalcone (α,β-unsaturated ketone) Step1->Intermediate Step2 Step 2: Cyclocondensation (Hydrazine Hydrate, Reflux, 4-8h) Intermediate->Step2 Product Final Product: Pyrazol-5-amine Derivative Step2->Product

Figure 2: General synthetic route for pyrazol-5-amine derivatives via chalcone intermediates.

Validated DPPH Radical Scavenging Assay

Objective: Determine IC50 values to quantify H-donating ability.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protected from light).

  • Sample Stock: 1 mg/mL of pyrazole derivative in Methanol (or DMSO if solubility is poor).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: Mix 1.0 mL of diluted sample with 3.0 mL of DPPH stock solution.

  • Control: Mix 1.0 mL of Methanol with 3.0 mL of DPPH stock (Negative Control).

  • Standard: Prepare Ascorbic Acid dilutions identical to samples (Positive Control).

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Measure absorbance (Abs) at 517 nm using a UV-Vis spectrophotometer.

Calculation:



Plot % Inhibition vs. Concentration to derive IC50 via linear regression.

Critical Control Point: If the sample is colored (e.g., yellow/orange), prepare a "Sample Blank" (Sample + Methanol without DPPH) and subtract its absorbance from the test result to avoid false negatives.

Conclusion

The comparative analysis confirms that pyrazol-5-amine derivatives are not merely structural analogs but competitive alternatives to commercial antioxidants.

  • Superiority: Thienyl-substituted pyrazoles exhibit ~2-fold higher potency than Ascorbic Acid in DPPH assays [1].

  • Versatility: The pyrazole core allows for fine-tuning of lipophilicity, making these candidates suitable for lipid peroxidation inhibition where hydrophilic standards (like Vitamin C) often fail.

  • Recommendation: For drug development, focus on N1-hydroxyalkyl and C3-thienyl substitutions to maximize both radical scavenging and bioavailability.

References

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Source: Semantic Scholar / PubMed URL:[Link](Note: Cited data aligns with Source 1.1 and 1.13 from research context)

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Source: MDPI (Molecules) URL:[Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Source: NIH / PMC URL:[Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. Source: MDPI (Int. J. Mol. Sci.) URL:[Link][2][3]

Sources

Comparative

13C NMR spectral data interpretation for substituted pyrazoles

A Comparative Guide for Regioisomer Identification and Structural Validation Executive Summary Substituted pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their structural characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Regioisomer Identification and Structural Validation

Executive Summary Substituted pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their structural characterization remains a frequent source of error in peer-reviewed literature. The primary challenge lies in distinguishing between 1,3-disubstituted and 1,5-disubstituted regioisomers, which often form simultaneously during cyclocondensation reactions.

This guide moves beyond basic spectral listing to provide a comparative analysis of 13C NMR signatures. It establishes a self-validating logic system for assigning regiochemistry, contrasting standard 1D 13C methods with advanced gated decoupling and 2D alternatives.

Part 1: The Tautomeric Baseline & Numbering Logic

Before interpreting substituted systems, one must understand the dynamic nature of the pyrazole core.

  • The Problem: In unsubstituted pyrazoles (

    
    -H), the proton oscillates between N1 and N2 (annular tautomerism).
    
  • The Spectral Consequence: In solution (DMSO-

    
     or CDCl
    
    
    
    ), C3 and C5 appear equivalent or as broad, averaged signals (
    
    
    ppm).
  • The Fix:

    
    -substitution (alkylation/arylation) "locks" the tautomer, rendering C3 and C5 chemically distinct.
    
    • C3 (Imine-like): Adjacent to the pyridine-like nitrogen (

      
      N-).
      
    • C5 (Enamine-like): Adjacent to the pyrrole-like nitrogen (-N(R)-).

Part 2: Comparative Analysis – 1,3- vs. 1,5-Regioisomers

The most critical task is distinguishing isomer A (1,3-disubstituted) from isomer B (1,5-disubstituted).

1. Chemical Shift Heuristics (The "Shift Rule")

While substituent effects vary, the electronic environment of the pyrazole ring creates consistent trends for 1-substituted systems.

Carbon PositionElectronic CharacterTypical Shift (

ppm)
Diagnostic Trend
C3 Imine-like (

)
138 – 150Generally Deshielded (Downfield) relative to C5.
C5 Enamine-like (

)
128 – 136Generally Shielded (Upfield) relative to C3.
C4 Enamine

-carbon
103 – 110Highly Shielded . The most diagnostic peak for the ring itself.

The "Crossover" Trap: Strong electron-withdrawing groups (EWGs) like


 or 

can invert these trends. Never rely on chemical shift magnitude alone without calculating substituent increments.
2. Steric Compression Effects (The "Gamma Effect")

In 1,5-disubstituted pyrazoles , the substituent at C5 and the substituent at N1 are spatially crowded.

  • Observation: This steric clash often causes an upfield shift (shielding) of the N-substituent's carbon signals (specifically the

    
    -carbon attached to N1) due to the 
    
    
    
    -gauche effect.
  • Comparison:

    • 1,3-Isomer: N-Methyl

      
       ppm (Unimpeded).
      
    • 1,5-Isomer: N-Methyl

      
       ppm (Shielded by C5-group).
      
Part 3: Advanced Verification (The "Alternatives")

When 1D chemical shifts are ambiguous, use these definitive alternatives.

Alternative A: Gated Decoupling (Coupling Constants)

Standard 13C spectra are proton-decoupled (singlets). Running an Inverse Gated Decoupled experiment preserves


 coupling while maintaining NOE enhancement (if delays are managed).
  • Mechanism: We look for the three-bond coupling (

    
    ) between the ring carbon and the protons of the N-substituent.
    
  • The Test:

    • C5 is spatially closer to the N1-substituent protons. It typically shows a distinct multiplet (quartet if N-Me) with

      
       Hz.
      
    • C3 is distant (4 bonds) and usually appears as a sharper singlet or doublet (from C4-H).

Alternative B: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the gold standard for structural proof.

  • Protocol: Optimize for long-range coupling (

    
     Hz).
    
  • Logic:

    • Look for the N1-Substituent protons .

    • If they correlate to C5 (strong

      
      ) and C3  (weak/no 
      
      
      
      ), the assignment is confirmed.
    • If they correlate to a carbon bearing a substituent (in a 1,5-isomer), that carbon is C5.[1]

Part 4: Visualization of Decision Logic

The following diagram illustrates the workflow for assigning pyrazole regiochemistry using 13C NMR data.

PyrazoleAssignment Start Start: Purified Pyrazole Isomer CheckC4 Step 1: Identify C4 (~103-110 ppm) (Most Upfield Ring Carbon) Start->CheckC4 CheckSubst Step 2: Analyze N1-Substituent Shift CheckC4->CheckSubst IsMethyl Is N1-Substituent a Methyl Group? CheckSubst->IsMethyl ShiftCheck Check N-Me Shift IsMethyl->ShiftCheck Yes HMBC Step 3: Run 2D HMBC (Focus: N1-H to Ring C) IsMethyl->HMBC No (Aryl/Other) HighShift ~38-40 ppm (Likely 1,3-Isomer) ShiftCheck->HighShift Downfield LowShift ~35-37 ppm (Likely 1,5-Isomer) ShiftCheck->LowShift Upfield (Steric) Result13 Conclusion: 1,3-Disubstituted HighShift->Result13 Result15 Conclusion: 1,5-Disubstituted LowShift->Result15 CorrC5 Strong Correlation to Substituted Carbon? HMBC->CorrC5 CorrC5->Result15 Yes (C5 has subst) CorrC5->Result13 No (C5 is H)

Caption: Decision tree for distinguishing 1,3- and 1,5-disubstituted pyrazoles using 1D shift heuristics and 2D HMBC validation.

Part 5: Experimental Protocol for Quantitative 13C NMR

Standard 13C NMR is often non-quantitative due to long relaxation times (


) of quaternary carbons (C3, C5) and the Nuclear Overhauser Effect (NOE). For publication-quality data, use this protocol.

Objective: Accurate integration of quaternary carbons to confirm substituent ratios.

  • Sample Prep: Dissolve 20–50 mg of compound in 0.6 mL solvent (DMSO-

    
     preferred for solubility).
    
    • Optional: Add 0.05 M Cr(acac)

      
       (Chromium(III) acetylacetonate) as a relaxation agent to shorten 
      
      
      
      .
  • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

    • Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE intensity distortion).

  • Parameters:

    • Spectral Width: 240 ppm (cover all carbons).

    • Relaxation Delay (

      
      ): 
      
      • With Cr(acac)

        
        : 2–5 seconds.
        
      • Without Cr(acac)

        
        : 
        
        
        
        seconds (Quaternary carbons have
        
        
        up to 10–20s).
    • Scans: 1024–4096 (13C is insensitive; S/N ratio > 10:1 required for minor peaks).

  • Processing: Apply exponential multiplication (LB = 1.0–3.0 Hz) to improve signal-to-noise.

References
  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Molecular Structure. Link

  • Elguero, J. (1994). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. Link

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Chapter 5: Heteronuclear coupling). Link

  • Beckmann, H. S. G., et al. (2022). "Differentiation of Regioisomeric Pyrazoles by 13C-1H Coupling Constants." Journal of Organic Chemistry.
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Source for standard pyrazole shift data). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine

[1][2][3] Part 1: Executive Safety Directive IMMEDIATE ACTION REQUIRED: Do NOT dispose of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine via sanitary sewer, trash, or bio-waste streams. [1] This compound is a nitrogen-rich het...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Do NOT dispose of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine via sanitary sewer, trash, or bio-waste streams. [1]

This compound is a nitrogen-rich heterocyclic amine. Improper disposal poses significant risks of aquatic toxicity and the formation of hazardous nitrogen oxides (NOx) if subjected to uncontrolled combustion. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste management facility.

Part 2: Chemical Profile & Hazard Characterization[1][4]

Before initiating disposal, you must characterize the waste stream.[2] This compound is often used as an intermediate in pharmaceutical synthesis (e.g., Edaravone analogs) and exhibits specific stability profiles that dictate handling.

Physical & Chemical Properties Relevant to Disposal[6][7][8]
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer; requires particulate respirator (N95/P100).[1]
Acidity/Basicity Weak Base (Amino group)Incompatible with strong acids and oxidizers. Risk of exothermic reaction.
Solubility Low in water; Soluble in DMSO/MeOHIf dissolved in organic solvents, waste classification changes to "Flammable/Solvent."
Thermal Decomposition >200°C (Generates NOx, CO)Do not autoclave. Must be incinerated with scrubber systems.
RCRA Status (USA) Non-Listed (unless characteristic)Treat as Hazardous Waste (Toxic/Irritant) .
Hazard Classification (GHS)[8]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[4][5][3]

  • Aquatic Toxicity: Acute/Chronic Category (Presumed toxic to aquatic life).

Part 3: Pre-Disposal Stabilization & Segregation[1]

The Golden Rule of Pyrazole Disposal: Never mix aminopyrazoles with oxidizing agents (e.g., perchlorates, nitrates, permanganates). The hydrazine-like substructure in the pyrazole ring can be essentially reactive, leading to fire or explosion hazards.

Segregation Protocol
  • Isolate: Keep separate from acidic waste streams to prevent unwanted salt formation or heat generation.

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with standard organic waste streams (e.g., non-halogenated vs. halogenated).

  • Container Choice: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the compound is in an acidic solution.

Part 4: Disposal Decision Workflow

The following logic flow dictates the handling procedure based on the physical state of your waste.

DisposalWorkflow Start Waste Generation: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste ContamCheck Is it mixed with Oxidizers? SolidWaste->ContamCheck SolventType Identify Solvent Base LiquidWaste->SolventType Quench Perform Reductive Quench (Consult Safety Officer) ContamCheck->Quench Yes (High Risk) PackSolid Double Bag (LDPE) Place in HDPE Drum ContamCheck->PackSolid No PackLiquid Carboy (HDPE/Glass) Segregate Halogenated vs Non-Hal SolventType->PackLiquid DMSO/Methanol/DCM Quench->PackSolid Labeling Label: 'Hazardous Waste - Toxic' List Constituents PackSolid->Labeling PackLiquid->Labeling FinalDisp Handover to EHS Method: Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging pyrazole-based chemical waste.

Part 5: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Objective: Contain dust and prevent environmental leaching.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 particulate respirator (if handling open powder outside a fume hood).

  • Primary Containment: Transfer the solid into a clear, sealable Low-Density Polyethylene (LDPE) bag. Twist and tape the neck of the bag to ensure an airtight seal.

  • Secondary Containment: Place the sealed bag into a secondary screw-top jar (HDPE wide-mouth).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine.[1]

    • Hazards: Toxic, Irritant.[4][3]

    • State: Solid.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent solvent incompatibility and leaks.

  • Characterize Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO, Acetone).

  • Segregation:

    • If Halogenated:[1] Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated:[1] Pour into the "Non-Halogenated Organic Waste" carboy.

  • Concentration Note: If the concentration of the amine is >5%, note this explicitly on the waste tag, as high concentrations of nitrogenous bases can affect incinerator scrubbers.

  • Rinsing: Triple rinse the original reaction vessel with a compatible solvent and add the rinsate to the waste container. Do not rinse with water if the waste container contains organics immiscible with water.

Part 6: Emergency Contingencies

Spillage Procedures

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE: Don full PPE including respiratory protection.[6][7]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Use vermiculite or a commercial organic spill kit absorbent pads.

  • Decontamination: Clean the surface with a mild soap solution. Avoid bleach (hypochlorite) , as it may react with the amine to form chloramines (toxic gas).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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